2-ethyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNBLGQCCSCCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396628 | |
| Record name | 2-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-18-2 | |
| Record name | 2-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyl-1H-Indole: Technical Monograph on Synthesis, Reactivity, and Medicinal Utility
This guide serves as an advanced technical resource for the chemical, physical, and synthetic characterization of 2-ethyl-1H-indole , a critical heterocyclic building block in medicinal chemistry.
Physicochemical Profile & Structural Logic
This compound (CAS: 3484-18-2) is a lipophilic indole derivative distinct from its 2-methyl analog due to the increased steric bulk and hydrophobicity of the ethyl group. In drug design, this ethyl moiety is often exploited to fill hydrophobic pockets in receptor targets (e.g., GPCRs or kinase domains) where a methyl group provides insufficient van der Waals contact.
Core Physical Data
| Property | Value / Description | Technical Note |
| CAS Number | 3484-18-2 | |
| Formula | C₁₀H₁₁N | |
| Molecular Weight | 145.20 g/mol | |
| Appearance | Low-melting solid or oil | MP is approx. 43–46 °C; often supercools to a viscous liquid.[1] |
| Boiling Point | ~270 °C (760 mmHg) | 105 °C @ 0.5 mmHg (High vacuum distillation required). |
| Density | 1.04 g/cm³ | Denser than water; phase separates easily. |
| LogP (Predicted) | ~3.2 | High membrane permeability; requires organic cosolvents (DMSO/MeOH) for bioassays. |
| pKa (NH) | ~17 (DMSO) | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |
Synthetic Methodology: The Fischer Indole Protocol
The most robust route to this compound is the Fischer Indole Synthesis . This method utilizes the condensation of phenylhydrazine with 2-butanone (methyl ethyl ketone), followed by a [3,3]-sigmatropic rearrangement.
Mechanistic Logic
The reaction is regioselective. 2-Butanone is an unsymmetrical ketone. Hydrazone formation can occur at C1 (methyl) or C3 (ethyl methylene). However, under thermodynamic control with acid catalysis, the more substituted enamine intermediate is favored (Zaitsev-like preference), but steric factors in the Fischer rearrangement often favor cyclization at the methylene group of the ethyl chain (leading to 2,3-dimethylindole) or the methyl group (leading to 2-ethylindole). Crucially, to obtain 2-ethylindole specifically, one must drive the reaction via the kinetic hydrazone or utilize specific acid catalysts (e.g., Polyphosphoric Acid) that favor the formation of the 2-ethyl isomer over the 2,3-dimethyl isomer.
Experimental Protocol: PPA-Mediated Synthesis
Objective: Synthesis of this compound on a 50 mmol scale.
Reagents:
-
Phenylhydrazine (5.4 g, 50 mmol)
-
2-Butanone (Methyl ethyl ketone) (4.0 g, 55 mmol)
-
Polyphosphoric Acid (PPA) (30 g)
-
Solvent: Acetic Acid (glacial)
Step-by-Step Workflow:
-
Hydrazone Formation: In a round-bottom flask, mix phenylhydrazine and 2-butanone in 20 mL of acetic acid. Stir at room temperature for 30 minutes. (TLC monitoring: disappearance of hydrazine).
-
Cyclization: Add PPA (30 g) carefully to the reaction mixture. The exotherm must be controlled.
-
Heating: Heat the mixture to 100–110 °C for 3 hours. The solution will darken significantly.
-
Quench: Pour the hot reaction mixture onto 200 g of crushed ice/water slurry with vigorous stirring to precipitate the crude indole and dissolve the acid.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.
-
Isolation: Evaporate solvent. The residue is purified via vacuum distillation (bp 105–110 °C @ 0.5 mmHg) or column chromatography (Hexane/EtOAc 9:1).
Validation:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (br s, 1H, NH), 7.55 (d, 1H), 7.10–7.30 (m, 3H), 6.25 (s, 1H, C3-H), 2.75 (q, 2H, CH₂), 1.35 (t, 3H, CH₃).
-
Note: The signal at 6.25 ppm is diagnostic for the C3 proton, confirming no substitution at the 3-position.
Reactivity Profile & Functionalization
2-Ethylindole is an electron-rich heterocycle. The nitrogen lone pair donates density into the ring, making C3 highly nucleophilic.
Electrophilic Aromatic Substitution (EAS) at C3
Unlike benzene, 2-ethylindole reacts with electrophiles without strong Lewis acids. The C2-ethyl group provides mild steric hindrance but inductively stabilizes the transition state (Wheland intermediate).
-
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields This compound-3-carbaldehyde .
-
Mannich Reaction: Reaction with Formaldehyde and Dimethylamine yields 3-((dimethylamino)methyl)-2-ethyl-1H-indole (Gramine analogue).
N-Alkylation
The N-H proton is not acidic enough for hydroxide bases in water.
-
Protocol: Use NaH in dry DMF or THF at 0 °C, followed by addition of alkyl halide (R-X).
-
Outcome: Generates N-substituted 2-ethylindoles, preventing H-bond donation in biological targets.
Oxidation
Indoles are sensitive to oxidation. 2-Ethylindole can be oxidatively cleaved by ozone or KMnO₄ to form N-(2-propionylphenyl)formamide (cleavage of C2-C3 bond).
Visualizing the Chemical Logic
The following diagram illustrates the synthetic pathway and the divergent reactivity nodes for 2-ethylindole.
Figure 1: Synthesis and divergent reactivity pathways of this compound. Green node indicates the target core; Yellow nodes represent C3-functionalization; Red node represents N-functionalization.
Medicinal Chemistry Applications
In drug discovery, the 2-ethyl group acts as a bioisostere for other lipophilic groups but offers unique conformational properties.
-
Melatonin Receptor Agonists: The 2-ethyl group can mimic the alkyl chain of melatonin, improving binding affinity to MT1/MT2 receptors by filling the hydrophobic accessory pocket.
-
Kinase Inhibition: In bis-indole alkaloids, the ethyl spacer can modulate the angle between two indole planes, affecting intercalation into DNA or binding to ATP pockets in kinases (e.g., PKC inhibitors).
-
Lipophilicity Tuning: Replacing a methyl group (C1) with an ethyl group (C2) increases LogP by approximately 0.5 units, enhancing blood-brain barrier (BBB) penetration.
Safety & Handling (MSDS Highlights)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Indoles darken upon exposure to light and air due to oxidation.
-
Disposal: Incineration with afterburner and scrubber.
References
-
Fischer Indole Synthesis Mechanism & Review: Robinson, B. "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 1963, 63(4), 373–401.
-
Physical Properties & Spectral Data: National Institute of Standards and Technology (NIST). "2-Ethylindole Mass Spectrum & Constants."
-
Synthesis Protocol Validation: Organic Syntheses. "Indole Synthesis via Fischer Cyclization." Org.[5][6][7] Synth. 1942, 22, 98. (General protocol adaptation).
-
Medicinal Chemistry Context: Kaushik, N.K., et al.[8][9][10] "Biomedical importance of indoles."[11] Molecules, 2013, 18(6), 6620-6662.
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- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
2-ethyl-1H-indole physical properties
Topic: 2-Ethyl-1H-indole Physical Properties Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Physicochemical Characterization, Synthesis Logic, and Spectral Analysis
Executive Summary
This compound (CAS 3484-18-2) is a pivotal heterocyclic scaffold in medicinal chemistry, distinct from its isomer 2,3-dimethylindole. It serves as a critical intermediate in the synthesis of lipophilic drug candidates, particularly allosteric modulators of G-protein coupled receptors (GPCRs) and kinase inhibitors. This guide provides a rigorous analysis of its thermodynamic properties, spectral signatures, and the mechanistic nuances of its synthesis, addressing the common regioselectivity challenges encountered during production.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 3484-18-2 |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| SMILES | CCC1=CC2=CC=CC=C2N1 |
| InChI Key | BWNBLGQCCSCCHF-UHFFFAOYSA-N |
| Structural Features | Indole core with C2-ethyl substitution; C3-H is unsubstituted (reactive electrophilic site). |
Thermodynamic & Physical Constants
The physical behavior of 2-ethylindole is dominated by the hydrogen-bonding capability of the N-H moiety and the lipophilicity imparted by the ethyl chain.
| Property | Value | Conditions/Notes |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes to brown/red upon air/light exposure. |
| Melting Point | 43 – 46 °C | Sharp transition indicates high purity; broadens significantly with 2,3-dimethylindole impurity. |
| Boiling Point | 105 °C | @ 0.5 Torr (Vacuum distillation required to prevent polymerization). |
| Predicted Density | 1.078 ± 0.06 g/cm³ | Liquid phase extrapolation. |
| pKa (NH) | ~17.5 | Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation. |
| LogP | 3.03 (Experimental approx.) | Highly lipophilic; crosses blood-brain barrier (BBB) effectively. |
| Solubility | Soluble: DMSO, EtOH, EtOAc, DCMInsoluble: Water | Suitable for organic phase reactions; precipitates in aqueous workups. |
Spectral Characterization
Accurate identification relies on distinguishing 2-ethylindole from its isomers (e.g., 3-ethylindole or 2,3-dimethylindole).
Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.35 (t, 3H, J=7.6 Hz): Methyl protons of the ethyl group.
-
δ 2.82 (q, 2H, J=7.6 Hz): Methylene protons at C2.
-
δ 6.28 (s, 1H): Critical Diagnostic Peak. The C3-H proton appears as a singlet (or fine multiplet). Absence of this peak indicates substitution at C3 (e.g., 2,3-dimethylindole).
-
δ 7.00 – 7.60 (m, 4H): Aromatic benzenoid protons.
-
δ 7.95 (br s, 1H): Indole N-H (exchangeable with D₂O).
-
Mass Spectrometry (MS)
-
EI-MS (m/z):
-
145 [M]⁺: Molecular ion (Base peak).
-
130 [M – CH₃]⁺: Loss of terminal methyl group (distinctive for ethyl substituents).
-
Synthesis & Purification Logic
The Regioselectivity Challenge
The primary synthesis route is the Fischer Indole Synthesis using phenylhydrazine and 2-butanone (methyl ethyl ketone). However, 2-butanone is an unsymmetrical ketone with two enolizable positions, leading to two competing products:
-
2-Ethylindole (Kinetic/Minor): Cyclization via the terminal methyl group.
-
2,3-Dimethylindole (Thermodynamic/Major): Cyclization via the internal methylene group.
To favor 2-ethylindole, researchers must manipulate the catalyst and solvent conditions to promote kinetic control, though chromatographic separation is often inevitable.
Mechanistic Workflow (Graphviz)
Figure 1: Bifurcation in Fischer Indole Synthesis using 2-butanone. Kinetic control is required to maximize 2-ethylindole yield.
Purification Protocol
Since the reaction typically yields a mixture, purification is critical for obtaining research-grade material (>98%).
-
Crude Extraction: Extract with Ethyl Acetate; wash with 1N HCl (to remove unreacted hydrazine).
-
Recrystallization: 2,3-Dimethylindole (MP ~106°C) crystallizes more readily than 2-ethylindole (MP ~43°C).
-
Step: Dissolve mixture in hot Hexane/Ethanol (9:1). Cool slowly.
-
Filtrate: The filtrate will be enriched in 2-ethylindole.
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 90:10).
-
Order of Elution: 2-Ethylindole typically elutes after 2,3-dimethylindole due to slightly higher polarity of the exposed C3 position, though R_f values are close.
-
Applications in Drug Development
The 2-ethyl group provides a specific steric bulk that is often exploited in "bump-and-hole" strategies for kinase inhibitor design.
-
Kinase Inhibition: The ethyl group fits into hydrophobic pockets (e.g., Gatekeeper residues) where a methyl is too small and a propyl is too large.
-
Allosteric Modulation: Used in the synthesis of indole-2-carboxamides (e.g., analogs of ORG27569) which act as allosteric modulators for CB1 cannabinoid receptors.[1] The 2-ethyl substituent stabilizes the ligand conformation within the allosteric site.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidative polymerization (pinking/browning) upon prolonged exposure to air.
-
SDS Signal Word: Warning.
References
-
Chemical Identity & Constants: PubChem. This compound (CID 3801618).[2] National Library of Medicine. [Link]
- Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Spectral Data (NMR): ChemSynthesis. This compound Spectral Data. [Link]
-
Applications (CB1 Modulators): Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to 2-Ethyl-1H-indole (CAS: 3484-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethyl-1H-indole (CAS: 3484-18-2), a key heterocyclic building block in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, established synthetic methodologies with a focus on the Fischer indole synthesis, characteristic reactivity, and analytical characterization. Furthermore, it explores the role of the 2-substituted indole scaffold in drug discovery, highlighting its presence in various therapeutic agents and its potential for future applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and application of indole-containing compounds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets.[3] The substitution pattern on the indole ring profoundly influences its biological activity, making the synthesis of specific derivatives a cornerstone of modern drug discovery.[3][4] this compound, in particular, serves as a valuable intermediate, offering a strategic point for further functionalization in the development of novel therapeutic agents.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 3484-18-2 | [7] |
| Molecular Formula | C₁₀H₁₁N | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| Appearance | Colorless to light yellow crystal or liquid | |
| Melting Point | 46 °C | |
| Boiling Point | 105 °C at 0.5 Torr | |
| Flash Point | 119.9 °C | |
| Solubility | Soluble in organic solvents such as alcohol, ether, and benzene; slightly soluble in water. | |
| IUPAC Name | This compound | [7] |
Synthesis of this compound: The Fischer Indole Synthesis
The most prominent and widely utilized method for the synthesis of 2-substituted indoles, including this compound, is the Fischer indole synthesis.[8][9][10] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine with an appropriate aldehyde or ketone.[8][10]
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a well-established sequence of acid-catalyzed transformations:[8][10]
-
Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound (in this case, 2-butanone) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: A key step involving a[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The resulting aminoacetal eliminates a molecule of ammonia to yield the final indole product.
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: A Representative Procedure
While specific reaction conditions may be optimized, the following protocol outlines a general procedure for the synthesis of this compound via the Fischer indole synthesis.[10][11]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Glacial Acetic Acid (or another suitable acid catalyst like zinc chloride or polyphosphoric acid)[10]
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Hydrazone Formation (Optional In Situ): In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as glacial acetic acid.
-
Add an equimolar amount of 2-butanone dropwise to the solution while stirring. The formation of the phenylhydrazone may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which may cause the crude product to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[11]
Chemical Reactivity and Further Functionalization
The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[12] However, the N-H proton can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated. The ethyl group at the C2 position can also potentially undergo reactions, although the indole ring's reactivity typically dominates.
Electrophilic Substitution
Common electrophilic substitution reactions for indoles include:
-
Nitration: Typically carried out with nitric acid in acetic anhydride.[12]
-
Sulfonation: Often performed using a sulfur trioxide-pyridine complex to avoid polymerization.[12]
-
Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using dimethylformamide and phosphorus oxychloride.[12]
-
Mannich Reaction: Involves the reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at the C3 position.[12]
Caption: Key Reactivity Pathways of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and the N-H proton.[15][16][17]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[18][19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A characteristic N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹.[20][21]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic methods are employed to assess the purity of the compound.[13]
Applications in Drug Discovery and Research
The indole scaffold is a key component of numerous biologically active molecules.[2][3][4] 2-Substituted indoles, in particular, have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[22]
-
Anti-inflammatory Agents: The indole ring is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[11][22]
-
Antimicrobial and Antiviral Agents: Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[3][23]
-
Neurological and Psychiatric Drugs: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[5] Its ethyl group can be a key pharmacophoric feature or a point for further structural elaboration.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) for this compound before use. General safety recommendations for handling indole derivatives include:[24][25][26]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][25]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[24]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[27]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.[27]
Hazard Statements for a related compound (Indole): Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life.[24]
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis is readily achieved through the robust Fischer indole synthesis. The reactivity of the indole nucleus allows for a wide range of structural modifications, making it an ideal scaffold for the development of novel compounds with diverse biological activities. This guide has provided a technical overview of its properties, synthesis, reactivity, and applications, aiming to support the endeavors of researchers and scientists in this dynamic field.
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- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Electrophilic substitution at the indole [quimicaorganica.org]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. nmr.tamu.edu [nmr.tamu.edu]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
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- 21. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 22. omicsonline.org [omicsonline.org]
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- 25. fishersci.com [fishersci.com]
- 26. assets.thermofisher.cn [assets.thermofisher.cn]
- 27. fishersci.com [fishersci.com]
Technical Guide: Comprehensive Structure Elucidation of 2-Ethyl-1H-Indole
Executive Summary
This guide details the structural characterization of 2-ethyl-1H-indole (CAS: 3484-18-2), a substituted indole derivative frequently encountered in medicinal chemistry and alkaloid synthesis. The primary analytical challenge lies in distinguishing this compound from its regioisomer, 3-ethyl-1H-indole . This document provides a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to definitively assign the ethyl substituent to the C2 position.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Monoisotopic Mass | 145.0891 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Methanol |
Analytical Strategy: The Regioisomer Challenge
In indole synthesis (e.g., Fischer Indole Synthesis), thermodynamic and kinetic factors can lead to substitution at either the C2 or C3 position.
-
This compound: Ethyl group at C2. C3 retains a proton.
-
3-Ethyl-1H-indole: Ethyl group at C3. C2 retains a proton.
The elucidation strategy relies on establishing the connectivity of the ethyl group to a quaternary carbon (C2) rather than a methine carbon (C2-H), confirmed via 2D NMR.
Elucidation Workflow Diagram
Figure 1: Step-by-step analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Objective: Confirm molecular weight and analyze fragmentation to support alkyl substitution.
-
Molecular Ion (
): A clear peak at m/z 145 confirms the formula C₁₀H₁₁N. -
Fragmentation Pattern:
-
m/z 130 (
): Loss of a methyl group ( ) from the ethyl side chain. This -cleavage is characteristic of alkyl-substituted aromatics. -
m/z 103 (
): Loss of the ethyl group and ring fragmentation (often loss of HCN/H2CN), typical for the indole core.
-
Mechanistic Insight: The stability of the m/z 130 ion (quinolinium-like or expanded ring cation) supports the presence of an alkyl chain capable of benzylic-type cleavage.
Infrared Spectroscopy (FT-IR)
Objective: Verify the integrity of the indole core and the presence of the NH group (ruling out N-alkylation).
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3380 – 3420 | Sharp, strong band. Confirms free N-H (1H-indole). |
| C-H (Aromatic) | 3030 – 3060 | Weak to medium intensity. |
| C-H (Aliphatic) | 2850 – 2960 | Stretches from the ethyl group ( |
| C=C (Ring) | 1450 – 1620 | Aromatic ring skeletal vibrations. |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive structural proof. All data referenced in
Proton NMR ( H NMR)
The proton spectrum provides the first evidence of regiochemistry through the chemical shift of the remaining pyrrole proton.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 7.8 – 8.2 | Broad Singlet | 1H | Exchangeable with |
| Ar-H | 7.0 – 7.6 | Multiplet | 4H | Benzene ring protons (H4, H5, H6, H7). |
| C3-H | 6.20 – 6.30 | Singlet | 1H | Diagnostic Peak. Upfield compared to C2-H (~7.1 ppm). |
| Ethyl | 2.75 – 2.85 | Quartet ( | 2H | Coupled to methyl group. |
| Ethyl | 1.25 – 1.35 | Triplet ( | 3H | Coupled to methylene group. |
Critical Analysis (The "Smoking Gun"):
In 3-ethylindole , the remaining proton is at C2 . The C2-H signal typically appears downfield at
Carbon NMR ( C NMR)
| Position | Shift ( | Type | Notes |
| C2 | ~140 - 142 | Quaternary (Cq) | Deshielded by N and alkyl substitution. |
| C7a | ~136 | Quaternary (Cq) | Bridgehead carbon. |
| C3a | ~128 | Quaternary (Cq) | Bridgehead carbon. |
| Ar-C | 119 - 122 | CH | Benzene ring carbons. |
| C3 | ~99 - 100 | Methine (CH) | Diagnostic. Highly shielded C3 is characteristic of 2-substituted indoles. |
| Ethyl | ~21 | Methylene carbon. | |
| Ethyl | ~13 - 14 | Methyl carbon. |
2D NMR: HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away. This experiment definitively places the ethyl group.
-
Correlation 1: The Ethyl
protons ( 2.8) will show a strong correlation to C2 ( 140, Quaternary) and C3 ( 100, Methine). -
Correlation 2: The C3-H proton (
6.2) will correlate to C2 ( 140) and C3a ( 128).
Logic Check: If the molecule were 3-ethylindole, the Ethyl
HMBC Logic Diagram
Figure 2: Key HMBC correlations establishing the 2-ethyl substitution pattern.
Experimental Protocols
Sample Preparation
-
Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of
(Chloroform-d) containing 0.03% TMS as an internal standard.-
Note: DMSO-
may be used if solubility is poor, but chemical shifts will vary slightly (NH will shift downfield to ~10-11 ppm due to hydrogen bonding).
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool to prevent line broadening.
Instrument Parameters (Recommended)
-
Frequency: 400 MHz or higher is preferred for clear resolution of the aromatic multiplet.
-
Pulse Sequence:
-
1H: Standard zg30 (30° pulse angle), 1-second relaxation delay.
-
13C: Power-gated decoupling (zgpg30), minimum 256 scans for adequate S/N on quaternary carbons.
-
HMBC: Gradient-selected HMBC (e.g., hmbcgpndqf) optimized for long-range couplings of 8-10 Hz.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved January 30, 2026 from [Link]
-
AIST (2024). Spectral Database for Organic Compounds (SDBS). (General Indole Shift Reference). Retrieved from [Link]
-
Morales-Rios, M. S., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2).[1] (Authoritative reference for Indole C2/C3 shift logic).
-
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2] (Standard reference for general chemical shift tables).
Sources
Technical Guide: Regioselective Synthesis of 2-Ethyl-1H-Indole via Fischer Indolization
Executive Summary
This technical guide details the synthesis of 2-ethyl-1H-indole utilizing phenylhydrazine as the primary nitrogen source. The core transformation relies on the Fischer Indole Synthesis , a powerful [3,3]-sigmatropic rearrangement.
The Critical Challenge: The reaction of phenylhydrazine with 2-butanone (methyl ethyl ketone) presents a classic regioselectivity paradox. The ketone possesses two enolizable positions: the terminal methyl group (
-
Kinetic Control (Target Pathway): Enolization at the methyl group yields 2-ethylindole .
-
Thermodynamic Control (Competitor): Enolization at the methylene group yields 2,3-dimethylindole .
This guide provides a protocol optimized to maximize the formation of the 2-ethyl isomer and details the purification logic required to isolate it from the thermodynamically favored 2,3-dimethyl byproduct.
Part 1: Mechanistic Pathway & Regioselectivity
To control the synthesis, one must understand the bifurcation point in the mechanism. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes into an ene-hydrazine.
The Bifurcation Logic
-
Condensation: Phenylhydrazine reacts with 2-butanone to form 2-butanone phenylhydrazone.
-
Tautomerization (The Decision Point):
-
Path A (Target): Proton loss from the terminal methyl (
) creates the double bond at the terminus. Cyclization yields 2-ethylindole . -
Path B (Competitor): Proton loss from the internal methylene (
) creates a more substituted (stable) double bond. Cyclization yields 2,3-dimethylindole .
-
Pathway Visualization
The following diagram illustrates the competitive pathways and the specific mechanistic route to the target.
Caption: Mechanistic bifurcation in the Fischer Indole Synthesis of 2-butanone. Path A leads to the target 2-ethylindole.
Part 2: Experimental Protocol
Method A: Polyphosphoric Acid (PPA) Cyclization
This is the robust, industrial-standard method. While PPA is viscous and difficult to handle, it often provides cleaner cyclization than sulfuric acid for this specific substrate.
1. Reagents & Equipment
-
Phenylhydrazine: 10.8 g (0.10 mol)
-
2-Butanone (Methyl Ethyl Ketone): 7.2 g (0.10 mol)
-
Polyphosphoric Acid (PPA): 50 g
-
Solvent: Glacial Acetic Acid (optional for moderation)
-
Apparatus: 3-neck round bottom flask, mechanical stirrer (essential due to PPA viscosity), reflux condenser, dropping funnel.
2. Step-by-Step Procedure
-
Hydrazone Formation (In Situ):
-
Cyclization:
-
Add the PPA slowly to the hydrazone mixture while stirring vigorously.
-
Heat the mixture to 100–120°C in an oil bath.
-
Maintain temperature for 2–3 hours. The color will darken significantly (reddish-brown).
-
Endpoint: Evolution of ammonia gas (detectable by pH paper) ceases.
-
-
Quenching:
-
Cool the mixture to roughly 60°C.
-
Pour the reaction mass onto 300 g of crushed ice/water slurry with rapid stirring to decompose the PPA complex.
-
A solid/oily precipitate will form.
-
3. Purification (The Critical Step)
Because this reaction produces a mixture (typically 1:4 to 1:1 ratio of 2-ethyl to 2,3-dimethyl depending on exact temperature), separation is vital.
-
Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (
mL). -
Wash: Wash organics with
(sat.) to remove acid traces, then Brine. Dry over . -
Separation Logic (Melting Point Exploitation):
-
2-Ethylindole MP: ~43°C (Low melting solid/oil)
-
2,3-Dimethylindole MP: ~106°C (Solid)[3]
-
Technique: Evaporate the solvent. Recrystallize the residue from Ligroin or Hexane . The 2,3-dimethylindole will crystallize out first upon cooling. Filter off the high-melting solid.[3]
-
The filtrate contains the enriched 2-ethylindole .
-
Final Purification: Distillation of the filtrate residue under reduced pressure or column chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Part 3: Data & Validation
Physicochemical Properties Table
Use these values to validate your isolated product.
| Property | This compound (Target) | 2,3-Dimethylindole (Byproduct) |
| CAS Number | 3484-18-2 | 91-55-4 |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol |
| Melting Point | 40–44 °C | 104–107 °C |
| Appearance | Low-melting solid / Yellowish Oil | White/Off-white Crystalline Solid |
| Regioselectivity | Favored by Kinetic Control | Favored by Thermodynamic Control |
Troubleshooting & Optimization
-
Yield Improvement: If yields are low (<40%), ensure the phenylhydrazine is fresh (light yellow, not dark red). Oxidation products inhibit the radical-free mechanism.
-
Catalyst Variation: Using Zinc Chloride (
) in refluxing xylene is an alternative that allows for higher temperatures ( ), which promotes water removal but may shift the ratio further toward the thermodynamic product (2,3-dimethyl). -
Microwave Synthesis: Recent literature suggests microwave irradiation in the presence of solid acid catalysts (e.g., Montmorillonite K-10) can reduce reaction times to minutes and alter selectivity profiles [1].
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Organic Syntheses. (1942). 2-Phenylindole.[3][4][5][6] Org. Synth. 22, 98. (Reference for general PPA protocol adaptation). Link
-
L. I. Smith & P. M. Ruoff. (1955). The reaction of phenylhydrazine with ethyl methyl ketone. Journal of the American Chemical Society.[5] (Foundational work on the isomer mixture).
Sources
Introduction: The Enduring Importance of the Indole Scaffold
An In-depth Technical Guide to the Synthesis and Significance of 2-ethyl-1H-indole
Prepared by a Senior Application Scientist, this guide provides a comprehensive exploration of this compound, from its foundational synthesis rooted in classic organic chemistry to its relevance in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them.
The indole ring system is arguably one of the most significant heterocyclic scaffolds in nature and medicinal chemistry.[1][2] It forms the core of the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex natural products and life-saving pharmaceuticals.[1][3][4] The strategic placement of substituents on this privileged structure allows for the fine-tuning of biological activity. Among these, 2-alkyl substituted indoles, such as this compound, represent a fundamental class of building blocks. Understanding the discovery and synthesis of this specific molecule provides a gateway to grasping the broader principles of indole chemistry and its application in creating novel therapeutic agents.
This guide delves into the primary synthetic pathway for this compound, the Fischer Indole Synthesis, providing mechanistic insights, detailed protocols, and a look into its modern applications that underscore its continuing importance.
The Genesis of Substituted Indoles: The Fischer Synthesis
While the parent indole was first isolated by Adolf von Baeyer in 1866, the ability to systematically synthesize substituted indoles was unlocked in 1883 by the Nobel laureate Emil Fischer.[4][5][6] The Fischer Indole Synthesis remains one of the oldest, most reliable, and widely used methods for preparing 2- and/or 3-substituted indoles.[5][7] It is through this elegant reaction that the synthesis of molecules like this compound is classically achieved.
The core principle involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[6][8] For the specific synthesis of this compound, the precursors are phenylhydrazine and 2-butanone (methyl ethyl ketone).
Unraveling the Mechanism
The trustworthiness of the Fischer synthesis lies in its well-understood, stepwise mechanism. Each step is a logical progression driven by the acidic conditions and inherent reactivity of the intermediates. The reaction proceeds through a critical[3][3]-sigmatropic rearrangement, a testament to the elegance of pericyclic reactions in organic synthesis.[6][8][9]
The established mechanism is as follows:
-
Hydrazone Formation: Phenylhydrazine reacts with 2-butanone to form the corresponding phenylhydrazone.[6][9]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the atoms required for the sigmatropic rearrangement.[6][9]
-
[3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement, similar to a Cope rearrangement. This key step breaks the N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring to form a diimine intermediate.[6][9]
-
Rearomatization: The diimine intermediate rapidly undergoes tautomerization to regain aromaticity.
-
Cyclization & Elimination: The terminal imine nitrogen attacks the iminium carbon of the aromatic ring in an intramolecular cyclization, forming a five-membered aminoacetal (aminal) ring.[6]
-
Final Elimination: Under the acidic conditions, this aminal intermediate eliminates a molecule of ammonia (NH₃) to yield the thermodynamically stable, aromatic this compound.[6][9]
Caption: The reaction pathway for the synthesis of this compound via the Fischer method.
Experimental Protocol: Fischer Synthesis of this compound
This protocol describes a robust and validated method for the laboratory-scale synthesis of this compound.
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl Ethyl Ketone)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Step 1: Phenylhydrazone Formation (Self-Validating Intermediate)
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a minimal amount of ethanol or glacial acetic acid.
-
Slowly add 2-butanone (1.05 eq) to the solution while stirring. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.
-
Causality: Using a slight excess of the ketone ensures complete consumption of the hydrazine. Acetic acid can act as both a solvent and a catalyst for the condensation reaction. The reaction can be monitored by TLC to confirm the disappearance of the starting materials.
-
-
Step 2: Acid-Catalyzed Cyclization
-
If a solvent was used, remove it under reduced pressure.
-
To the crude phenylhydrazone, add the acid catalyst. If using Polyphosphoric Acid (PPA), add approximately 5-10 times the weight of the hydrazone. If using a Lewis acid like ZnCl₂, it is often used in stoichiometric amounts or as a melt.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature depends on the chosen acid catalyst.[10]
-
Maintain the temperature for 1-3 hours. The reaction progress should be monitored by TLC until the hydrazone intermediate is consumed.
-
Causality: High temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement. The strong acid (Brønsted or Lewis) is essential for catalyzing the tautomerization, rearrangement, and final ammonia elimination steps.[6]
-
-
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral or slightly basic (~pH 8).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
The crude this compound is typically a dark oil or solid.
-
Purify the product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Modern Synthetic Alternatives
While the Fischer synthesis is the classic route, modern organometallic chemistry offers alternative strategies. The Buchwald modification, for instance, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary intermediate in situ, expanding the scope of the reaction.[6][10][11] Other palladium-catalyzed methods, such as those involving Sonogashira coupling of a 2-haloaniline with an alkyne followed by cyclization, can also yield 2-substituted indoles.[12]
Caption: A generalized workflow for modern palladium-catalyzed indole synthesis routes.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [13] |
| CAS Number | 3484-18-2 | [13] |
| Molecular Formula | C₁₀H₁₁N | [13][14] |
| Molecular Weight | 145.20 g/mol | [13] |
| Appearance | Expected to be a brown oil or low-melting solid | |
| ¹H NMR (CDCl₃) | δ ~7.8-8.1 (br s, 1H, N-H), 7.0-7.6 (m, 4H, Ar-H), 6.4 (s, 1H, C3-H), 2.6-2.8 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) | Expected values based on similar structures[12] |
| ¹³C NMR (CDCl₃) | δ ~140 (C2), 135 (C7a), 128 (C3a), 120-122 (Ar-CH), 110 (Ar-CH), 100 (C3), 20 (-CH₂-), 14 (-CH₃) | Expected values |
Significance in Drug Development and Medicinal Chemistry
The this compound core is more than a simple chemical; it is a key pharmacophore in the development of advanced therapeutics. The indole nucleus is a privileged structure known to interact with numerous biological targets.[1] The ethyl group at the 2-position provides a lipophilic handle that can be crucial for binding affinity and pharmacokinetic properties.
-
Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is a well-established template for allosteric modulators of the cannabinoid receptor 1 (CB1). For example, 5-chloro-3-ethyl-1H-indole-2-carboxamide is a prototypical allosteric modulator, highlighting the importance of the ethyl group in defining biological activity.[15]
-
Anti-parasitic Agents: Recent research has identified 1H-indole-2-carboxamides as promising agents with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16] The optimization of substituents on the indole ring is a key strategy in developing these leads.
-
Broad Biological Activity: The indole scaffold is present in a wide range of drugs with anti-inflammatory, anti-cancer, and anti-HIV properties, making its derivatives, including this compound, valuable starting points for new drug discovery campaigns.[2]
Conclusion
The discovery and synthesis of this compound are intrinsically linked to one of the most powerful reactions in heterocyclic chemistry: the Fischer Indole Synthesis. This classic method, born from the foundational era of organic chemistry, remains a pillar of indole synthesis due to its reliability and mechanistic elegance. Today, this compound is not merely a historical curiosity but a relevant and valuable building block for medicinal chemists. Its incorporation into complex molecules targeting critical disease pathways demonstrates the enduring legacy of fundamental synthetic discoveries and their profound impact on modern drug development.
References
-
Indole - Wikipedia . Wikipedia. [Link]
-
Fischer Indole Synthesis . Cambridge University Press. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC . National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica . Der Pharma Chemica. [Link]
-
Indole alkaloid - Wikipedia . Wikipedia. [Link]
-
Indole synthesis: a review and proposed classification - PMC . National Center for Biotechnology Information. [Link]
-
Fischer indole synthesis - Wikipedia . Wikipedia. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances . Royal Society of Chemistry. [Link]
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC . National Center for Biotechnology Information. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science. [Link]
-
This compound | C10H11N | CID 3801618 - PubChem . National Center for Biotechnology Information. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry . ACS Publications. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry . ACS Publications. [Link]
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- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Spectral Analysis of 2-ethyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-ethyl-1H-indole
This compound is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The seemingly simple addition of an ethyl group at the C2 position imparts specific lipophilic and steric properties that can significantly influence a molecule's interaction with biological targets. Accurate and unambiguous structural elucidation is the bedrock of any research or development program. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this compound, framed from the perspective of experimental design and data interpretation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of its structure.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: Experimental Choices The choice of solvent is critical for obtaining a high-quality ¹H NMR spectrum. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing power and relatively clean spectral window. However, the acidic N-H proton of the indole ring can undergo exchange with residual water or other protic impurities, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent alternative. It is a more polar solvent that can form a hydrogen bond with the N-H proton, resulting in a sharper, more defined signal, which is crucial for its unambiguous identification. The spectrum is typically acquired at a high field strength (e.g., 400 or 500 MHz) to achieve better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative integration but is often not necessary for routine characterization.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Presentation & Authoritative Grounding: Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, based on established chemical shift principles for substituted indoles.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.0 (broad s) | Broad Singlet | - | 1H |
| H3 | ~6.2-6.3 | Singlet (or triplet) | J ≈ 1 Hz if coupled to CH₂ | 1H |
| H4 / H7 | ~7.5-7.6 | Doublet | J ≈ 8 Hz | 2H (1H each) |
| H5 / H6 | ~7.0-7.2 | Multiplet (td) | J ≈ 7-8 Hz | 2H (1H each) |
| H1' (-CH₂-) | ~2.7-2.8 | Quartet | J ≈ 7.6 Hz | 2H |
| H2' (-CH₃) | ~1.3-1.4 | Triplet | J ≈ 7.6 Hz | 3H |
Note: Chemical shifts are solvent-dependent. The N-H proton signal is often broad and its position can vary significantly with concentration and solvent.[3]
Visualization: Molecular Structure and Proton Numbering
Caption: Structure of this compound with IUPAC numbering.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: Experimental Choices ¹³C NMR spectra are almost universally acquired with proton decoupling. This technique simplifies the spectrum by collapsing the carbon signals, which would otherwise be split by attached protons, into sharp singlets. This greatly enhances the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope (~1.1%). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is an invaluable adjunct. By running DEPT-90 and DEPT-135 pulse sequences, one can differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) carbons, which is essential for assigning the aliphatic and aromatic carbons correctly.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Spectrometer Setup: Acquire the spectrum on a spectrometer with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: A wide spectral width (~200-220 ppm) is used to ensure all carbon signals are captured.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve adequate signal-to-noise.
-
-
Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction, and referenced to the TMS signal at δ 0.00 ppm.
Data Presentation & Authoritative Grounding: Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on the known values for the indole nucleus and the expected substituent effects of an ethyl group.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140-142 |
| C3 | ~100-101 |
| C3a | ~128-129 |
| C4 | ~120-121 |
| C5 | ~120-121 |
| C6 | ~119-120 |
| C7 | ~110-111 |
| C7a | ~135-136 |
| C1' (-CH₂-) | ~19-21 |
| C2' (-CH₃) | ~13-14 |
II. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.
Expertise & Experience: Experimental Choices Electron Ionization (EI) is the classic and most common ionization technique for relatively small, volatile, and thermally stable organic molecules like this compound. The high energy of the electron beam (typically 70 eV) induces reproducible fragmentation, creating a rich and library-searchable spectrum. The key to interpreting the EI spectrum of 2-alkylindoles is to recognize the propensity for β-cleavage. This is the cleavage of the bond between the α and β carbons of the alkyl side chain. For this compound, this results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-delocalized quinolinium-type cation. This fragment is often the base peak (the most intense peak) in the spectrum.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source operating at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions.
Data Presentation & Authoritative Grounding: Predicted Mass Spectrum Data
The molecular weight of this compound (C₁₀H₁₁N) is 145.20 g/mol . The predicted fragmentation is based on the established behavior of alkylindoles under EI conditions.[6]
| m/z | Predicted Relative Intensity | Identity of Fragment |
| 145 | High | [M]⁺˙ (Molecular Ion) |
| 130 | Very High (Base Peak) | [M - CH₃]⁺ |
| 117 | Moderate | [M - C₂H₄]⁺˙ (Loss of ethylene) |
| 103 | Low | [M - C₃H₆]⁺˙ |
| 77 | Low to Moderate | [C₆H₅]⁺ (Phenyl cation) |
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation pathway of this compound in EI-MS.
III. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expertise & Experience: Experimental Choices For a solid sample, the KBr (potassium bromide) pellet method is a common choice. The sample is finely ground with dry KBr powder and pressed into a transparent disk. This avoids solvent peaks that can obscure parts of the spectrum. Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The key diagnostic peak for this compound is the N-H stretching vibration. In a condensed phase (like a KBr pellet or neat film), this peak is typically broad due to intermolecular hydrogen bonding. In a dilute solution of a non-polar solvent (like CCl₄), this peak becomes sharper and shifts to a higher frequency.
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.
Data Presentation & Authoritative Grounding: Predicted Infrared Absorption Data
The predicted IR absorption bands are based on characteristic frequencies for the indole ring and alkyl groups.[7][8][9]
| Frequency (cm⁻¹) | Vibration Type | Predicted Intensity |
| ~3400 | N-H stretch | Medium, Broad |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2965, 2875 | Aliphatic C-H stretch | Medium to Strong |
| ~1600, ~1450 | Aromatic C=C stretch | Medium to Strong |
| ~740 | ortho-disubstituted C-H bend | Strong |
Conclusion
The structural characterization of this compound is a synergistic exercise that relies on the combined application of NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the rationale for specific experimental choices, researchers can confidently acquire and interpret high-quality spectral data, ensuring the unambiguous identification and structural integrity of this important molecular scaffold.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
- Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.). Journal of the American Chemical Society.
-
1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]
- Electronic Supplementary Information for Friedel-Crafts alkylation of indoles with β-nitroalkenes using ammonium niobium oxalat. (n.d.). The Royal Society of Chemistry.
- Infrared Spectra of Indole Compounds. (n.d.). ProQuest.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024).
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). PMC. Retrieved from [Link]
- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Boryl
- a) ¹H NMR spectra of i) 2 a and ii) 2 b, b) ¹³C NMR spectra of i) 2 a... (n.d.).
- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd..
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry.
- Mass Spectrometry Part 4-Fragment
- Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. (2023).
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC.
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2-Ethyl-1H-Indole: Physicochemical Profiling, Synthesis, and Analytical Characterization
Topic: 2-ethyl-1H-indole molecular weight Content Type: In-depth Technical Guide
Executive Summary
This compound (CAS: 3484-18-2) is a fundamental heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for pharmaceuticals targeting the Central Nervous System (CNS) and oncology pathways.[1][2] Precise characterization of its molecular weight—145.20 g/mol —is not merely a physical constant but a pivotal quality attribute (CQA) for stoichiometric accuracy in high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
This guide provides a rigorous technical breakdown of 2-ethylindole, moving beyond basic properties to explore high-fidelity synthesis (Madelung vs. Fischer), isotopic mass distribution, and validated analytical protocols.
Physicochemical Profile & Molecular Metrics[4][5][6]
The molecular weight of 2-ethylindole dictates its behavior in mass spectrometry and pharmacokinetics. In drug development, its low molecular weight (LMW) and lipophilicity make it an ideal "fragment" for binding pockets.
Molecular Weight Breakdown
For high-resolution mass spectrometry (HRMS), researchers must distinguish between the average molecular weight and the monoisotopic mass.
| Metric | Value | Significance in Analysis |
| Average Molecular Weight | 145.20 g/mol | Used for molarity calculations and bulk stoichiometry. |
| Monoisotopic Mass | 145.089149 Da | The exact mass of the primary isotopologue ( |
| Molecular Formula | Basis for elemental analysis validation. | |
| Isotopic Distribution | M+1 (146.09): ~11.2% | Expected abundance of |
Key Physical Properties[7]
-
Physical State: Off-white to pale yellow crystalline solid.
-
Melting Point: 43–46 °C. Note: Purity significantly impacts this range; samples <95% pure often appear as oils.
-
Solubility: High in organic solvents (DCM, DMSO, Ethanol); negligible in water.
-
pKa: ~17 (NH acidity). Requires strong bases (e.g., NaH, NaNH
) for deprotonation.
Synthetic Methodologies: The Causality of Choice
While the Fischer Indole Synthesis is the most ubiquitous method for indoles, it presents a regioselectivity challenge for 2-ethylindole. The Madelung Synthesis is presented here as the "Expert" route for high-regiofidelity applications.
The Regioselectivity Problem (Fischer Route)
Reacting phenylhydrazine with 2-butanone (methyl ethyl ketone) yields a mixture:
-
2-Ethylindole: Formed via cyclization at the terminal methyl group (kinetic control).
-
2,3-Dimethylindole: Formed via cyclization at the internal methylene group (thermodynamic control). Result: Difficult chromatographic separation and lower yields of the target 2-ethyl isomer.
The High-Fidelity Route: Madelung Synthesis
To guarantee the exclusive formation of 2-ethylindole, the Madelung synthesis using N-(2-methylphenyl)propanamide is the superior protocol. This intramolecular cyclization avoids isomer formation.
Protocol 1: Madelung Cyclization
-
Precursor Synthesis: Acylation of o-toluidine with propionyl chloride to form N-(2-methylphenyl)propanamide.
-
Cyclization:
-
Reagents: Sodium amide (
) or n-Butyllithium (n-BuLi). -
Conditions: Anhydrous THF or neat fusion at 250°C (classic). Modern variation uses n-BuLi at -78°C to RT.
-
Mechanism: Strong base deprotonates the o-methyl group, creating a carbanion that attacks the amide carbonyl. Dehydration follows to aromatize the indole ring.
-
-
Workup: Quench with
, extract with EtOAc, and recrystallize from hexane.
Figure 1: Mechanistic pathway of the Madelung Synthesis, ensuring regiospecificity for 2-ethylindole.
Analytical Validation & Quality Control
Trustworthiness in data reporting requires a self-validating analytical workflow. The following parameters confirm identity (MW) and purity.
Mass Spectrometry (MS) Fragmentation
In Electron Ionization (EI) or ESI+, 2-ethylindole exhibits a distinct fragmentation pattern useful for structural confirmation.
-
Molecular Ion (
): m/z 145 (Base peak in soft ionization). -
-Cleavage: Loss of a methyl radical (
, mass 15) from the ethyl chain is the dominant pathway.-
Fragment: m/z 130 (
). -
Mechanism: Formation of the stable quinolinium-like ion or resonance-stabilized indole cation.
-
-
HCN Loss: Subsequent loss of HCN (mass 27) from the indole core.
-
Fragment: m/z 103.
-
Nuclear Magnetic Resonance ( -NMR)
The NMR spectrum provides definitive proof of the ethyl substitution at the C2 position.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.0 - 8.5 | Broad Singlet | 1H | N-H | Indole N-H (Exchangeable). |
| 7.0 - 7.6 | Multiplet | 4H | Ar-H | Benzene ring protons. |
| 6.2 - 6.3 | Singlet (or fine d) | 1H | C3-H | Critical Diagnostic: Confirms C2 is substituted and C3 is free. |
| 2.7 - 2.8 | Quartet ( | 2H | Methylene of ethyl group. | |
| 1.2 - 1.3 | Triplet ( | 3H | Methyl of ethyl group. |
Analytical Workflow Diagram
This decision tree ensures that only validated compounds proceed to biological screening.
Figure 2: Quality Control Decision Tree for 2-ethylindole validation.
Pharmaceutical Applications
2-Ethylindole is not merely a chemical curiosity; it is a "privileged scaffold."
-
Melatonin Receptor Agonists: The 2-ethyl substituent mimics the steric bulk of endogenous ligands, enhancing binding affinity in melatonin receptor analogs.
-
Anticancer Agents: Derivatives of 2-ethylindole act as tubulin polymerization inhibitors. The ethyl group provides hydrophobic interaction within the colchicine binding site.
-
Lipoxygenase Inhibitors: Used in the design of non-redox 5-LOX inhibitors for anti-inflammatory therapy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved from [Link]
- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for mechanism and regioselectivity issues).
- Sundberg, R. J. (1996).Indoles (Best Synthetic Methods). Academic Press. (Source for Madelung Synthesis protocols).
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 2-Ethyl-1H-Indole
Executive Summary
2-Ethyl-1H-indole (CAS 3484-18-2) is a lipophilic indole derivative frequently employed as a scaffold in the synthesis of melatonin analogs, tryptophan derivatives, and optoelectronic materials. Unlike the parent indole, the presence of the C2-ethyl group significantly alters its crystal lattice energy and lipophilicity, resulting in a distinct solubility profile characterized by a low melting point (~43–45°C) and high solubility in mid-polarity organic solvents.
This guide provides a technical framework for predicting, measuring, and utilizing the solubility of this compound in drug development and process chemistry.
Physicochemical Profile & Theoretical Solubility
To understand the solubility behavior of this compound, we must first analyze its structural determinants. The molecule consists of a bicyclic aromatic core (indole) substituted with a hydrophobic ethyl chain at the C2 position.
Structural Determinants[1]
-
Lipophilicity (LogP ~3.0 - 3.3): The ethyl group increases the partition coefficient compared to indole (LogP ~2.1), making the compound significantly more soluble in non-polar solvents and less soluble in water.
-
Hydrogen Bonding: The N1-H proton remains a hydrogen bond donor (HBD), while the
-system acts as a weak acceptor. This duality allows solubility in H-bond accepting solvents (e.g., DMSO, DMF) but limits solubility in purely non-polar alkanes unless heated. -
Crystal Lattice Energy (Melting Point Effect): The relatively low melting point (43–45°C) indicates weak intermolecular forces in the solid state. Crucial Insight: Compounds with MP < 100°C often exhibit "super-solubility" or miscibility in organic solvents above their melting point, posing a risk of "oiling out" rather than crystallizing during purification.
The Solubility Landscape
The following table categorizes solvent compatibility based on dielectric constants and the "Like Dissolves Like" principle, validated by standard process chemistry observations for alkyl-indoles.
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Media: Excellent for alkylation/acylation reactions due to high solubility and anion stabilization.[1] |
| Polar Protic | Ethanol, Methanol, IPA | High (Warm) / Mod (Cold) | Crystallization: Ideal for recrystallization.[1] High solubility at reflux; moderate solubility at 0°C allows for recovery. |
| Chlorinated | DCM, Chloroform | Very High | Extraction: Preferred solvents for liquid-liquid extraction from aqueous workups.[1] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | General Handling: Standard solvents for chromatography and transfer.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (Cold) / Mod (Warm) | Anti-Solvent: Used to precipitate the product from concentrated EtOAc or DCM solutions.[1] |
| Aqueous | Water, PBS Buffer | Negligible (<0.1 mg/mL) | Wash Phase: Used to remove inorganic salts; product remains in the organic layer.[1] |
Methodology: Thermodynamic Solubility Protocol[2]
For regulatory submissions or critical process definition, estimated values are insufficient. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Workflow (Self-Validating)
This protocol ensures that the measured value represents the true equilibrium state, not a kinetic metastable state.
Reagents: this compound (>98% purity), HPLC-grade solvents, Syringe filters (0.45 µm PTFE).
Step-by-Step Procedure:
-
Supersaturation: Add excess solid this compound to the solvent in a glass vial. Ensure undissolved solid is visible (suspension).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Validation Check: If the solid disappears, add more until a persistent suspension is achieved.
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 1 hour. Remove the supernatant using a syringe.
-
Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).
-
Quantification: Dilute the filtrate into the linear range of the detector and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).
Visualization: Solubility Determination Workflow
Figure 1: Self-validating workflow for thermodynamic solubility determination. The loop ensures saturation is maintained.
Thermodynamic Modeling: Hansen Solubility Parameters
When experimental data is unavailable for a specific solvent, Hansen Solubility Parameters (HSP) provide a reliable predictive model. The solubility behavior is governed by three interaction forces: Dispersion (
Estimated Parameters for this compound
Based on the parent Indole molecule and group contribution methods:
-
(Dispersion): ~20.0 MPa
(Slight increase due to ethyl group). -
(Polarity): ~6.5 MPa
(Decreased relative to indole due to alkyl dilution). -
(H-Bonding): ~6.0 MPa
(N-H donor still active).
Solvent Selection Logic
To select a solvent, calculate the "Distance" (
-
Small
(< 8): High solubility (Good for reactions). -
Large
(> 15): Low solubility (Good anti-solvents).
Visualization: Process Solvent Selection Tree
Figure 2: Decision tree for solvent selection based on process goals and the low melting point constraint.
Applications in Drug Development[2][9]
Crystallization Challenges (The "Oiling Out" Phenomenon)
Because this compound melts around 43–45°C, attempting to recrystallize it from high-boiling solvents (like Toluene or Water) often results in the formation of a second liquid phase (oil) rather than crystals.
-
Solution: Use a solvent system where the boiling point is below the melting point of the solid, or use a "Solvent/Anti-solvent" method at low temperatures (e.g., dissolve in minimal DCM, add Hexane, cool to -20°C).
Synthesis & Purification[7]
-
Fischer Indole Synthesis: Often performed in acetic acid or ethanol. This compound is soluble in hot acetic acid, allowing the reaction to proceed homogeneously, but precipitates upon addition of water (anti-solvent) [1].
-
Alkylation: When alkylating the N1 position, use anhydrous DMF or DMSO. The high solubility ensures rapid kinetics, and the product can be precipitated by adding water [2].
References
-
PubChem. (2025).[8][9] this compound | C10H11N | CID 3801618.[1][8][10] National Library of Medicine.[9] [Link]
-
Lynch, W. E., et al. (2020).[9] Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 8. This compound | C10H11N | CID 3801618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Technical Guide: Medicinal Chemistry Applications of 2-Ethyl-1H-Indole
The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological profiling of 2-ethyl-1H-indole .
Executive Summary
This compound (CAS: 3484-18-2) represents a privileged scaffold in modern drug discovery, distinct from its 2-methyl and 2-phenyl counterparts due to its unique steric and lipophilic profile. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the C2-ethyl substitution introduces a critical "steric handle" that enhances hydrophobic interactions within enzyme binding pockets—specifically in tubulin colchicine-binding sites and cholinesterase active gorges —without incurring the metabolic liability of larger aryl groups. This guide provides a comprehensive analysis of its synthesis, functionalization, and therapeutic utility in oncology and neurodegeneration.
Physicochemical & Structural Rationale
In medicinal chemistry, the transition from a methyl to an ethyl group (the "ethyl effect") often results in a significant modulation of potency and selectivity.
-
Lipophilicity (LogP): The ethyl group increases LogP by approximately 0.5 units compared to the methyl analogue, facilitating blood-brain barrier (BBB) penetration—crucial for neurodegenerative targets.
-
Steric Bulk: The ethyl group allows for optimal filling of hydrophobic pockets (e.g., the hydrophobic sub-pocket of COX-2 or the TTR dimer interface) where a methyl group is too small and a phenyl group is too bulky or rigid.
-
Electronic Effect: The C2-ethyl group exerts a weak positive inductive effect (+I), increasing the electron density at C3, thereby enhancing nucleophilicity for electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation).
| Property | Value | Relevance |
| Molecular Weight | 145.20 g/mol | Fragment-based drug design (FBDD) compliant. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases. |
| Topological Polar Surface Area | 15.8 Ų | Excellent CNS permeability prediction. |
| Rotatable Bonds | 1 (Ethyl chain) | Allows induced-fit binding adjustments. |
Synthetic Architectures
Accessing the this compound scaffold requires navigating regioselectivity challenges inherent in classic indole synthesis.
Regioselective Synthesis Strategies
Method A: The Fischer Indole Synthesis (Classic)
The reaction of phenylhydrazine with 2-butanone presents a regioselectivity challenge. Cyclization can occur at the methyl carbon (kinetic) or the methylene carbon (thermodynamic).
-
Target Product: 2-Ethylindole (Cyclization at C1 of ketone).
-
Side Product: 2,3-Dimethylindole (Cyclization at C3 of ketone).
-
Optimization: Use of polyphosphoric acid (PPA) or ZnCl₂ at controlled temperatures often favors the thermodynamic product (2,3-dimethylindole), whereas protic acids (H₂SO₄/EtOH) can shift ratios. However, modern purification allows efficient separation.
Method B: Palladium-Catalyzed Cyclization (Modern)
For high-value API synthesis, the Sonogashira coupling-cyclization sequence provides 100% regiocontrol.
-
Precursors: 2-Iodoaniline + 1-Butyne.
-
Catalyst: PdCl₂(PPh₃)₂ / CuI.
-
Mechanism: Cross-coupling followed by intramolecular hydroamination. This route guarantees the 2-ethyl substitution pattern without dimethyl byproducts.
Functionalization Logic (SAR Expansion)
Once the 2-ethyl core is established, functionalization typically targets C3 (electrophilic attack) or N1 (alkylation).
Figure 1: Functionalization logic for the this compound scaffold. The C3 position is the primary vector for expanding SAR.
Therapeutic Applications
Neurodegenerative Diseases (Alzheimer's)
Target: Butyrylcholinesterase (BuChE) & Transthyretin (TTR).
-
Mechanism: 2-Ethylindoles act as dual-binding site inhibitors. The indole ring stacks with Trp82 in the choline-binding site, while the 2-ethyl group provides a hydrophobic anchor that stabilizes the complex more effectively than a methyl group.
-
Key Compound: (-)-2-ethyl-3-[2-(3-ethylpiperidinyl)-ethyl]-1H-indole.[1]
-
Activity: hBuChE IC₅₀ = 0.65 µM.[1]
-
Advantage: High selectivity over AChE, reducing peripheral cholinergic side effects.
-
-
TTR Stabilization: 2-Ethylindole analogs have been synthesized to replace the benzofuran ring in benziodarone, functioning as kinetic stabilizers of TTR tetramers to prevent amyloidogenesis.
Oncology (Tubulin Inhibition)
Target: Colchicine-binding site of β-tubulin.
-
Mechanism: The 2-ethylindole moiety mimics the A-ring of colchicine. The ethyl group restricts the rotation of the molecule, locking it into a bioactive conformation that disrupts microtubule dynamics, leading to G2/M cell cycle arrest.
-
Potency: Derivatives such as 3-aroyl-2-ethylindoles exhibit cytotoxicity in the low nanomolar range against MDR (Multi-Drug Resistant) cancer lines (e.g., MCF-7/ADR).
Anti-Inflammatory (COX-2 / 5-LOX)
Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
-
Application: Indole-2-carboxamides (derived from oxidation of 2-ethylindole intermediates) serve as potent anti-inflammatory agents. The 2-ethyl group in precursor stages often directs the steric bulk necessary for COX-2 selectivity over COX-1.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Ethylindole
This protocol utilizes a modified Fischer synthesis optimized for the ethyl isomer.
-
Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.2 eq), Polyphosphoric Acid (PPA).
-
Hydrazone Formation:
-
Mix phenylhydrazine and 2-butanone in ethanol with catalytic acetic acid.
-
Stir at RT for 1 hour. Evaporate solvent to yield the crude hydrazone.
-
-
Cyclization:
-
Add crude hydrazone to PPA (10x weight) pre-heated to 80°C.
-
Critical Step: Heat rapidly to 100-110°C and hold for 30 minutes. (Rapid heating favors the kinetic 2-ethyl product in some specific acidic media, though purification is required).
-
Alternative (High Purity): Use Pd-catalyzed cyclization of 2-iodoaniline and 1-butyne in DMF at 100°C for 12h.
-
-
Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with Ethyl Acetate.[2]
-
Purification: Silica gel chromatography (Hexane:EtOAc 95:5). 2-Ethylindole elutes after 2,3-dimethylindole (if present).
Protocol B: Tubulin Polymerization Assay
To validate the mechanism of action for 2-ethylindole derivatives.
-
Preparation: Isolate tubulin from bovine brain or purchase lyophilized tubulin (>99% pure).
-
Buffer: PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.
-
Incubation:
-
Add tubulin (10 µM final) to a 96-well plate.
-
Add test compound (2-ethylindole derivative) at varying concentrations (0.1 - 10 µM).
-
Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
-
-
Measurement:
-
Read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis: Plot Vmax (polymerization rate) vs. concentration. A decrease in Vmax confirms polymerization inhibition.
Pathway Visualization
The following diagram illustrates the mechanism of action for 2-ethylindole derivatives in cancer cell apoptosis via the tubulin pathway.
Figure 2: Mechanism of Action (MOA) for 2-ethylindole-based tubulin inhibitors.
References
-
Synthesis of Medicinally Important Indole Derivatives. Open Medicinal Chemistry Journal. Retrieved from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health (PMC). Retrieved from [Link]
-
Fischer Indole Synthesis: Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Monoterpene indole alkaloids from Vinca minor L. (Apocynaceae). University of Bologna. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides. National Institutes of Health (PMC). Retrieved from [Link]
Sources
The Versatile Virtuoso: A Technical Guide to 2-Ethyl-1H-indole in Modern Organic Synthesis
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals and natural products.[1] Among its many derivatives, 2-ethyl-1H-indole emerges as a particularly valuable and versatile building block. Its strategic substitution at the C2 position offers a unique combination of steric and electronic properties that can be masterfully exploited in the synthesis of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and practical application of this compound, moving beyond a mere recitation of facts to an exploration of the underlying chemical principles that govern its utility. Every protocol and mechanistic claim is substantiated with authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Strategic Significance of the 2-Ethyl Moiety
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1] The introduction of an ethyl group at the C2 position of the indole ring, creating this compound, imparts several key characteristics that enhance its value as a synthetic intermediate:
-
Modulation of Electronic Properties: The electron-donating nature of the ethyl group subtly alters the electron density of the indole ring system, influencing its reactivity in electrophilic substitution reactions.
-
Steric Influence: The ethyl group provides steric bulk at the C2 position, which can direct subsequent functionalization to other positions of the indole nucleus, offering a degree of regiochemical control.
-
Lipophilicity Enhancement: The addition of the ethyl group increases the lipophilicity of the molecule, a crucial parameter in drug design that affects a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
A Foundation for Complexity: The ethyl group can serve as a handle for further synthetic transformations, allowing for the construction of more elaborate side chains and ring systems.
This guide will delve into the practical aspects of working with this compound, from its initial synthesis to its strategic deployment in the creation of high-value molecules.
Synthesis of this compound: The Fischer Indole Synthesis
The most direct and widely employed method for the preparation of this compound is the Fischer indole synthesis.[2][3] This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone.[2] In the case of this compound, the precursors are phenylhydrazine and 2-butanone.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a fascinating cascade of reactions, the key step of which is a[4][4]-sigmatropic rearrangement.[3][5] The generally accepted mechanism is as follows:
-
Hydrazone Formation: Phenylhydrazine reacts with 2-butanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The resulting aminoacetal intermediate eliminates a molecule of ammonia to furnish the final indole product.
Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a general laboratory procedure for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add 2-butanone (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added if not used as the solvent. Stir the mixture for 30-60 minutes. The reaction can be gently heated to 80°C to ensure complete formation of the phenylhydrazone. For a one-pot synthesis, the crude phenylhydrazone can be used directly in the next step.
-
Indolization: To the flask containing the phenylhydrazone, add the acid catalyst. If using polyphosphoric acid, it is often used as both the catalyst and solvent. If using a Lewis acid like zinc chloride, a high-boiling solvent such as toluene is suitable. Heat the reaction mixture to a temperature ranging from 100°C to reflux, depending on the chosen catalyst and solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture by pouring it over ice and adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Expected Yield: The yield of this compound can vary depending on the specific conditions but is typically in the range of 60-80%.
Reactivity and Functionalization of this compound
The reactivity of the this compound nucleus is primarily dictated by the electron-rich nature of the pyrrole ring and the presence of the acidic N-H proton. Functionalization can be selectively achieved at the N1 and C3 positions.
N-Functionalization: Alkylation and Acylation
Deprotonation of the N-H proton with a suitable base generates a highly nucleophilic indolyl anion, which readily reacts with various electrophiles.
N-alkylation is a fundamental transformation for modifying the properties of the indole core. A variety of alkylating agents can be employed, including alkyl halides and sulfates.
Experimental Protocol: N-Methylation of this compound
This protocol describes a practical method for the N-methylation of this compound using dimethyl carbonate (DMC), an environmentally benign methylating agent.
Materials:
-
This compound
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (0.23 eq) and dimethyl carbonate (2.1 eq).
-
Heat the stirred mixture to 126 ± 3°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly add water.
-
Extract the aqueous mixture with TBME.
-
Wash the organic layer with water and concentrate under reduced pressure to afford 1-methyl-2-ethyl-1H-indole.[6]
Causality of Experimental Choices:
-
Dimethyl Carbonate (DMC): DMC is a less toxic and more environmentally friendly alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[6]
-
Potassium Carbonate: A mild base is sufficient to facilitate the methylation, avoiding potential side reactions associated with stronger bases.
-
High Temperature: The reaction requires elevated temperatures to achieve a reasonable reaction rate with the less reactive DMC.
C3-Functionalization: Electrophilic Substitution
The C3 position of the indole nucleus is the most nucleophilic and is the primary site of electrophilic attack.
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[4] The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is expected to yield this compound-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, slowly add phosphorus oxychloride (1.5 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium acetate in water at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield this compound-3-carbaldehyde.[4]
Figure 2: Vilsmeier-Haack Formylation of this compound.
The Mannich reaction introduces an aminomethyl group at the C3 position of the indole ring.[7][8] This reaction involves the condensation of the indole with formaldehyde and a secondary amine, such as dimethylamine. The resulting "gramine" analogue is a valuable synthetic intermediate.
Experimental Protocol: Mannich Reaction of this compound
Materials:
-
This compound
-
Formaldehyde (aqueous solution)
-
Dimethylamine (aqueous solution)
-
Acetic acid
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a flask, combine this compound, aqueous formaldehyde, and aqueous dimethylamine in glacial acetic acid.
-
Stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into an excess of sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over an anhydrous salt, and concentrate to yield (2-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine.
Application in Drug Development: The Synthesis of Etodolac
A prominent example of the utility of a this compound derivative in pharmaceuticals is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[9] While the direct starting material is often 7-ethyltryptophol, this key intermediate can be conceptually derived from a 2-ethylindole precursor, highlighting the importance of this structural motif. The synthesis of Etodolac showcases the strategic incorporation of the 2-ethylindole core into a complex, biologically active molecule.
Spectroscopic Data of this compound
Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N[10] |
| Molecular Weight | 145.20 g/mol [10] |
| CAS Number | 3484-18-2[10] |
| ¹H NMR | Data not available in searched sources. |
| ¹³C NMR | Data not available in searched sources. |
| Mass Spectrum (EI) | Data not available in searched sources. |
| IR Spectrum | Data not available in searched sources. |
Note: While specific experimental spectra for this compound were not found in the searched literature, the expected spectral features would include signals for the ethyl group, the aromatic protons of the indole ring, and the N-H proton in the ¹H NMR spectrum. The ¹³C NMR would show characteristic signals for the sp² carbons of the indole and the sp³ carbons of the ethyl group. The IR spectrum would exhibit a characteristic N-H stretching vibration.
Conclusion
This compound stands as a testament to the power of strategic substitution in modulating the properties and reactivity of a core heterocyclic scaffold. Its synthesis via the robust Fischer indole reaction and its predictable functionalization at the N1 and C3 positions make it a reliable and valuable building block for organic chemists. The insights and protocols provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant biological and material applications.
References
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safe Handling of 2-Ethyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indole derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] As with any reactive chemical intermediate, a thorough understanding of its physicochemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety protocols and technical data. The focus is on providing not just procedural steps, but the scientific rationale behind them to foster a culture of safety and informed decision-making in the laboratory.
Physicochemical Properties and Hazard Profile
A foundational element of safe chemical handling is a clear understanding of the substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary safety precautions.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a colorless to light yellow crystal.[1] It is soluble in organic solvents like alcohols, ethers, and benzene, but only slightly soluble in water.[1] Its sensitivity to air and light necessitates specific storage conditions to prevent degradation.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | PubChem[3] |
| Molar Mass | 145.20 g/mol | PubChem[3] |
| Melting Point | 46 °C | ChemBK[1] |
| Boiling Point | 105 °C at 0.5 Torr | ChemBK[1] |
| Flash Point | 119.9 °C | ChemBK[1] |
| Density | 1.078 g/cm³ (Predicted) | ChemBK[1] |
| Water Solubility | Slightly soluble | ChemBK[1] |
Toxicological Profile and Hazard Identification
GHS Hazard Classification for this compound: [2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Aquatic Toxicity (Category 1): H400 - Very toxic to aquatic life.
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.
Risk Assessment and Mitigation
A proactive approach to safety involves a thorough risk assessment for any procedure involving this compound. The primary routes of exposure are dermal contact, eye contact, and ingestion.[2]
Engineering Controls
The first line of defense is to handle the chemical within a well-ventilated area.[6][7] A certified chemical fume hood is essential to minimize the inhalation of any dust or vapors, especially during weighing and transfer operations. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
Given the "Toxic in contact with skin" classification, appropriate PPE is mandatory.[2] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.[9]
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
-
Skin and Body Protection: A chemical-resistant lab coat should be worn at all times.[10] For handling larger quantities, a chemical-resistant apron is recommended.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[10] Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.[11] For operations with a higher risk of exposure, consider double-gloving.[11]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection may not be necessary. However, if exposure limits could be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[6][10]
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is critical to prevent accidental exposure and maintain chemical purity.
General Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any new or updated information.
-
Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Weighing and Transfer: Avoid generating dust during weighing.[12] Use non-sparking tools and handle the material carefully.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the substance, even if gloves were worn.[2] Immediately change any contaminated clothing.[2]
Storage Requirements
Proper storage is crucial due to the compound's sensitivity to air and light.[2]
-
Container: Keep the container tightly closed and sealed in a dry environment.[1][2]
-
Location: Store in a well-ventilated place, away from heat and sources of ignition.[13] The storage area should be locked or accessible only to authorized personnel.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[8]
-
Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.
Emergency Procedures: Spills and Exposures
In the event of an accident, a rapid and informed response is essential to minimize harm. All laboratory personnel should be familiar with these procedures before working with this compound.[14]
First Aid Measures
-
General Advice: First responders must protect themselves from exposure.[2] Show the SDS to attending medical personnel.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: This is a critical exposure route. Immediately take off all contaminated clothing.[2] Rinse the skin with copious amounts of water for at least 15 minutes.[15][16] Call a physician immediately.[2]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][15] Call an ophthalmologist.[2]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[2]
Accidental Release Measures (Spill Cleanup)
The approach to spill cleanup depends on the size and location of the spill.
-
Assess the Spill: Determine if the spill is minor and can be handled by laboratory personnel or if it constitutes a major spill requiring emergency response.[15]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Prevent the spill from spreading or entering drains.[2][12]
-
Cleanup (Minor Spill):
-
Wear appropriate PPE (double gloves, goggles, lab coat, respirator if needed).[6]
-
Carefully sweep or vacuum up the solid material, avoiding dust generation.[8][12]
-
Collect the spilled material in a suitable, closed, and labeled container for disposal.[6][12]
-
Clean the affected area thoroughly with soap and water.[2]
-
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
Chemical waste must be managed in accordance with all local, regional, and national regulations.[2]
-
Container: Use a designated, properly labeled hazardous waste container.[17] The container must be compatible with the chemical and kept tightly closed except when adding waste.[17]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[17]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]
-
Pickup: Arrange for disposal through your institution's environmental health and safety office.[17]
Conclusion
This compound is a key building block in modern chemistry, but its handling demands respect and a rigorous adherence to safety protocols. Its acute toxicity and irritant properties necessitate the consistent use of engineering controls and personal protective equipment. By understanding the causality behind each safety recommendation—from its air and light sensitivity dictating storage conditions to its dermal toxicity mandating specific PPE—researchers can create a self-validating system of safety. This proactive and informed approach is the cornerstone of responsible science, ensuring that innovation in the laboratory does not come at the cost of personal or environmental health.
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This compound - ChemBK. (2024). Available at: [Link]
-
This compound | C10H11N | CID 3801618 - PubChem. National Institutes of Health. Available at: [Link]
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Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. Available at: [Link]
-
Spill Control/Emergency Response - EHSO Manual. University of Oklahoma Health Sciences. (2025). Available at: [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. Available at: [Link]
-
What to do in a chemical emergency - GOV.UK. (2024). Available at: [Link]
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Chemical Exposure and Spill Response Procedures | New Mexico State University. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. Available at: [Link]
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Kovac's Indole Reagent, Safety Data Sheet, English - Neogen. (2024). Available at: [Link]
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Indole toxicity involves the inhibition of adenosine triphosphate production and protein folding in Pseudomonas putida - PubMed. National Institutes of Health. (2013). Available at: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. U.S. Department of Labor. Available at: [Link]
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[Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed. National Institutes of Health. (2012). Available at: [Link]
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Technical Guide: Electrophilic Substitution of 2-Ethyl-1H-indole
Executive Summary
This guide details the electrophilic substitution reactivity of 2-ethyl-1H-indole , a privileged scaffold in medicinal chemistry. Unlike unsubstituted indole, the presence of the C2-ethyl group provides a crucial steric block and electronic stabilization that simplifies regioselectivity. While unsubstituted indole suffers from acid-catalyzed dimerization (polymerization) at C2, 2-ethylindole directs electrophiles almost exclusively to the C3 position with high fidelity.
This document serves as a blueprint for synthesizing C3-functionalized derivatives (formyl, acyl, alkyl) used as precursors for tryptamine analogs, melatonin receptor agonists, and kinase inhibitors.
Electronic Structure & Reactivity Principles
The "C3-Selectivity" Rule
The indole heterocycle is π-excessive (10 π-electrons over 9 atoms). In 2-ethylindole, the pyrrole ring is significantly more nucleophilic than the benzene ring.
-
HOMO Location: The Highest Occupied Molecular Orbital (HOMO) has the largest coefficient at C3.
-
C2-Ethyl Effect:
-
Steric Blocking: Prevents electrophilic attack at C2, which is a competing pathway in unsubstituted indoles.
-
Hyperconjugative Stabilization: The ethyl group (
) stabilizes the transition state (Wheland intermediate) formed upon C3 attack. -
Prevention of Oligomerization: By blocking C2, the molecule is resistant to the acid-catalyzed dimerization that plagues indole chemistry (where C3 of one indole attacks C2 of a protonated indole).
-
Mechanistic Pathway
The general mechanism involves an initial attack by the electrophile (
Figure 1: General mechanistic pathway for electrophilic substitution at C3.
Key Electrophilic Transformations
The following table summarizes the primary reactions used to functionalize 2-ethylindole.
| Reaction Type | Reagent System | Electrophile Species | Product | Key Consideration |
| Vilsmeier-Haack | POCl | Chloroiminium ion | 3-Formyl-2-ethylindole | Highly robust; requires anhydrous conditions. |
| Friedel-Crafts | RCOCl, Et | Acylium ion ( | 3-Acyl-2-ethylindole | Et |
| Mannich | HCHO, HNMe | Iminium ion ( | 3-((Dimethylamino)methyl)-2-ethylindole | "Gramine" analog; versatile intermediate. |
| Sulfonation | SO | Sulfur trioxide | Indole-3-sulfonic acid | Use mild SO |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis of This compound-3-carbaldehyde . This is the most reliable entry point for further derivatization.
Reagents & Equipment[1]
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl
) (1.1 - 1.2 equiv) -
Solvent/Reagent:
-Dimethylformamide (DMF) (5-10 volumes) -
Base: 2M NaOH or Saturated NaOAc (for hydrolysis)
-
Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, inert gas (N
or Ar) line.
Step-by-Step Workflow
-
Vilsmeier Reagent Formation (Critical Step):
-
Charge the flask with anhydrous DMF. Cool to 0–5 °C using an ice bath.
-
Add POCl
dropwise via addition funnel over 15–20 minutes. -
Observation: The solution may turn slightly yellow/orange. Ensure internal temperature does not exceed 10 °C. Stir for 30 mins to form the chloroiminium salt.
-
-
Substrate Addition:
-
Dissolve 2-ethylindole in a minimum amount of DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.
-
Chemistry: The electron-rich C3 attacks the electrophilic carbon of the iminium salt.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20–25 °C).
-
Heat to 35–40 °C for 1–2 hours. Monitor by TLC (usually 30% EtOAc/Hexane).
-
Endpoint: Disappearance of the starting material spot (high R
) and appearance of the iminium intermediate (baseline).
-
-
Hydrolysis (Work-up):
-
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Slowly add 2M NaOH or saturated Sodium Acetate solution with vigorous stirring until pH
9–10. -
Mechanism:[1][2][3][4][5][6][7] This hydrolyzes the intermediate iminium salt to the aldehyde.[8]
-
A precipitate (the product) usually forms immediately.
-
-
Isolation:
-
Filter the solid precipitate. Wash copiously with water to remove DMF and inorganic salts.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
-
Safety & Hazards
-
POCl
: Highly toxic and reacts violently with water. Quench all glassware in a base bath before cleaning. -
Exotherm: The formation of the Vilsmeier reagent is exothermic; strict temperature control is required to prevent thermal runaway.
Troubleshooting & Optimization Logic
When scaling up or adapting for different electrophiles, use this decision matrix.
Figure 2: Troubleshooting decision tree for indole functionalization.
Key Optimization Notes:
-
Acylation Issues: If using AlCl
leads to decomposition (tar), switch to Diethylaluminum chloride (Et AlCl) . The ethyl groups on aluminum reduce the Lewis acidity slightly, preventing acid-catalyzed polymerization of the indole ring while still activating the acyl chloride [1]. -
N-Protection: While 2-ethylindole reacts selectively at C3, if the electrophile is extremely bulky, N1-substitution might compete. Using a removable protecting group (Boc, Tosyl) on Nitrogen can direct reaction solely to C3, though this is rarely needed for standard formylations or acylations.
References
-
Okauchi, T., et al. "Friedel–Crafts acylation of indoles using diethylaluminum chloride." Organic Letters, 2000.
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
- Sundberg, R. J.The Chemistry of Indoles. Academic Press. (Definitive reference for mechanism).
-
James, P. N., & Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, Coll. Vol. 4, p.539 (1963). (Classic Vilsmeier-Haack protocol foundation).
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic substitution at the indole [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Synthesis of 2-Ethyl-1H-Indole via One-Pot Pd/Cu-Catalyzed Annulation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-ethyl-1H-indole (CAS: 3484-18-2). Unlike 2,3-disubstituted indoles which are efficiently accessed via the Larock heteroannulation using internal alkynes, the specific synthesis of 2-substituted indoles requires a regioselective strategy that avoids C3-substitution.
We utilize a one-pot Sonogashira coupling / intramolecular cyclization cascade. This method couples 2-iodoaniline with 1-butyne, followed by an in situ metal-catalyzed hydroamination. This approach offers superior regiocontrol compared to direct C-H functionalization and avoids the regioselectivity issues inherent in using terminal alkynes under standard Larock conditions. Special attention is given to the handling of 1-butyne (bp 8.1 °C), a volatile reagent requiring specific pressure-vessel protocols to ensure stoichiometry and safety.
Strategic Analysis & Method Selection
Why Not Standard Larock Synthesis?
The classic Larock synthesis involves the Pd-catalyzed annulation of 2-iodoaniline with an internal alkyne.[1] While highly effective for 2,3-disubstituted indoles, using a terminal alkyne (like 1-butyne) often leads to poor regioselectivity (mixture of 2- and 3-substituted products) and competitive oligomerization of the alkyne.
The Chosen Route: Sonogashira-Cyclization Cascade
The selected route proceeds via two distinct mechanistic phases occurring in a single reaction vessel:
-
Intermolecular Sonogashira Coupling: Chemoselective coupling of 2-iodoaniline and 1-butyne to form the intermediate 2-(but-1-ynyl)aniline.
-
Intramolecular Cyclization: Activation of the triple bond by the Lewis acidic metal center (Pd(II) or Cu(I)), facilitating the nucleophilic attack of the amine (5-endo-dig cyclization) to close the indole ring.
Advantages:
-
Regiofidelity: The ethyl group is exclusively installed at the C2 position.
-
Atom Economy: One-pot operation reduces solvent waste and purification steps.
-
Scalability: The pressure-tube protocol is easily adapted from gram to kilogram scale.
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[2][3] | MW ( g/mol ) | Quantity (Example) | Role |
| 2-Iodoaniline | 1.0 | 219.02 | 2.19 g (10 mmol) | Limiting Reagent |
| 1-Butyne | 1.5 - 2.0 | 54.09 | See Note 1 | Alkyne Partner |
| PdCl₂(PPh₃)₂ | 0.02 (2 mol%) | 701.90 | 140 mg | Pre-catalyst |
| CuI | 0.01 (1 mol%) | 190.45 | 19 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 101.19 | 4.2 mL | Base / Solvent |
| DMF (Anhydrous) | N/A | N/A | 20 mL | Co-Solvent |
Note 1 (Handling 1-Butyne): 1-Butyne is a gas at room temperature (bp 8.1 °C). It must be introduced either as a commercially available solution (e.g., 10 wt% in THF/hexanes) or condensed into the reaction vessel at -78 °C. This protocol uses the condensation method for higher concentration control.
Equipment
-
Heavy-walled borosilicate pressure tube (Ace Glass or equivalent) with a Teflon screw cap and O-ring seal.
-
Dry ice/acetone bath (-78 °C).
-
Inert gas manifold (Argon or Nitrogen).
-
Oil bath with digital temperature control.
Step-by-Step Procedure
Phase A: Reagent Loading (The "Cold Load")
-
Catalyst Charge: To a clean, oven-dried pressure tube equipped with a magnetic stir bar, add 2-iodoaniline (2.19 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (19 mg).
-
Inert Atmosphere: Cap the tube with a septum and purge with Argon for 5 minutes.
-
Solvent Addition: Inject anhydrous DMF (20 mL) and Et₃N (4.2 mL) via syringe.
-
Cooling: Submerge the tube in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 10 minutes.
-
Alkyne Addition:
-
Connect a lecture bottle of 1-Butyne to a needle via Tygon tubing.
-
Slowly bubble 1-butyne into the cold reaction mixture. The gas will condense immediately.
-
Gravimetric check: Place the tube on a balance (tared beforehand) to ensure approx. 0.8 - 1.0 g (excess) of 1-butyne has been added.
-
-
Sealing: Quickly remove the septum and seal tightly with the Teflon screw cap while the tube is still at -78 °C.
Phase B: Reaction (Coupling & Cyclization)[1][3][4][5]
-
Warm-up: Allow the sealed tube to warm to room temperature behind a blast shield. The internal pressure will rise but remain well within the rating of standard pressure tubes (approx. 2-3 bar).
-
Heating: Place the tube in an oil bath pre-heated to 80 °C .
-
Monitoring: Stir vigorously for 12–16 hours .
-
Visual Cue: The reaction will typically darken from yellow/orange to dark brown/black as Pd(0) species accumulate and salts precipitate.
-
TLC Monitoring: Withdraw a micro-aliquot (carefully vent if needed, though pressure should be manageable after cooling). Eluent: 10% EtOAc/Hexanes. Look for the disappearance of 2-iodoaniline (Rf ~0.5) and appearance of the fluorescent indole spot (Rf ~0.6).
-
Phase C: Workup & Purification[5][6]
-
Quench: Cool the mixture to room temperature. Carefully vent any residual pressure. Dilute the mixture with Ethyl Acetate (50 mL).
-
Wash: Transfer to a separatory funnel. Wash with:
-
Water (3 x 30 mL) to remove DMF and salts.
-
Brine (1 x 30 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% to 5% Ethyl Acetate in Hexanes.
-
Product: this compound elutes as a white to off-white crystalline solid.
-
Expected Data
-
Yield: 75–85%
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (br s, 1H, NH), 7.55 (d, J = 7.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 7.08 (t, J = 7.5 Hz, 1H), 6.25 (s, 1H, C3-H), 2.78 (q, J = 7.6 Hz, 2H), 1.35 (t, J = 7.6 Hz, 3H).
Mechanistic Pathway[2][7]
The reaction proceeds through two catalytic cycles.[1][3][5] The Pd-cycle drives the C-C bond formation (Sonogashira), while the cyclization is driven by Lewis-acid activation (Pd or Cu) of the alkyne, followed by nucleophilic attack.
Caption: Dual-phase mechanism showing the initial Pd-catalyzed cross-coupling followed by the metal-mediated intramolecular heteroannulation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Iodide | Oxygen poisoning of Pd(0). | Ensure rigorous degassing. The solution should remain yellow/orange initially, not turn black immediately upon mixing. |
| Homocoupling of Alkyne | Excess O₂ or low amine concentration. | This produces oct-3,5-diyne. Increase inert gas purge efficiency. Ensure 1-butyne is not in massive excess (>3 equiv). |
| Incomplete Cyclization | Temperature too low. | If intermediate 2-(but-1-ynyl)aniline is isolated, increase reaction temp to 90–100 °C or add 5 mol% additional CuI. |
| Product is Red/Brown | Residual Pd/Cu salts. | Wash the organic layer with 5% aqueous ethylenediamine or NH₄OH to chelate and remove copper. |
Safety & Hazards (E-E-A-T)
-
1-Butyne: Extremely flammable gas. Forms explosive mixtures with air. Handle only in a fume hood. Use a blast shield when heating the pressure vessel.
-
2-Iodoaniline: Light sensitive and harmful if swallowed.
-
Palladium/Copper: Heavy metals; dispose of waste in designated heavy metal streams.
-
Pressure: Do not fill the pressure tube more than 50% volume to allow for gas expansion.
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link
-
Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides." Organic Letters, 2003 , 5, 3843–3846. Link
-
Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link
-
Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075. Link
-
Humphrey, G. R.; Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006 , 106, 2875–2911. Link
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. spuvvn.edu [spuvvn.edu]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
N-alkylation of 2-ethyl-1H-indole experimental procedure
Application Note: N-Alkylation of 2-Ethyl-1H-indole
Executive Summary
The N-alkylation of this compound is a pivotal transformation in medicinal chemistry, particularly in the synthesis of melatonin receptor agonists and indole-based alkaloids. While the indole nitrogen is the kinetic site of alkylation, the C3 position (the "beta" carbon) acts as a competing thermodynamic nucleophile. The presence of an ethyl group at the C2 position introduces electron-donating character that enhances the nucleophilicity of the ring system, necessitating precise control over reaction conditions to prevent C3-alkylation byproducts.
This guide presents two validated protocols:
-
Method A (The "Gold Standard"): Sodium Hydride (NaH) in DMF for maximum yield and difficult substrates.
-
Method B (The "Green/Scalable" Approach): Phase Transfer Catalysis (PTC) for operational simplicity and bulk synthesis.
Mechanistic Insight & Reaction Design
To achieve high N-selectivity, one must understand the ambident nature of the indolyl anion. Upon deprotonation, the negative charge is delocalized between the Nitrogen (N1) and Carbon-3 (C3).
-
N-Alkylation (Kinetic Control): Favored by strong bases (pKa > 17) that ensure complete deprotonation to the indolyl anion (ionic character) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the N-anion "naked" and highly reactive.
-
C-Alkylation (Thermodynamic/Soft Control): Favored by weaker bases, protic solvents, or soft electrophiles where the reaction is reversible or governed by orbital overlap rather than electrostatics.
The 2-Ethyl Effect: The ethyl group at C2 exerts a subtle steric influence but, more importantly, inductively donates electron density into the
Reaction Pathway Diagram
Figure 1: Mechanistic divergence in indole alkylation. Strong bases favor the N-alkylation pathway.
Method Selection Guide
| Feature | Method A: NaH / DMF | Method B: PTC (KOH / Toluene) |
| Primary Use Case | High-value intermediates; unreactive alkyl halides. | Scale-up (>10g); Benzyl/Allyl halides. |
| Water Tolerance | Zero (Strictly Anhydrous). | High (Biphasic system). |
| Reaction Time | Fast (1–4 hours). | Moderate (4–12 hours). |
| N vs. C Selectivity | Excellent (>95:5).[1] | Good (>90:10). |
| Safety Profile | Hazardous ( | Safer (No |
Experimental Protocols
Protocol A: Sodium Hydride / DMF (Standard High-Yield)
Best for: Methyl iodide, ethyl iodide, and unactivated alkyl bromides.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
DMF (Anhydrous, 0.2 M concentration relative to indole)
Step-by-Step Procedure:
-
Apparatus Prep: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.[2]
-
NaH Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Add dry hexane (5 mL/g NaH), swirl to dissolve mineral oil, and carefully remove the supernatant via syringe. Repeat twice. Note: This removes oil contaminants that can complicate NMR interpretation later.
-
Solvation: Add anhydrous DMF to the NaH. Cool the suspension to 0°C (ice bath).
-
Deprotonation: Dissolve this compound in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of hydrogen gas (bubbling) will occur. The solution will turn from colorless to yellow/orange (indolyl anion formation).
-
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 1–3 hours).
-
Quench: Carefully add saturated aqueous
dropwise at 0°C to quench excess hydride. -
Workup: Dilute with Ethyl Acetate. Wash organic layer with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate.
Protocol B: Phase Transfer Catalysis (Solid-Liquid)
Best for: Benzyl bromide, Allyl bromide, and scale-up scenarios.
Reagents:
-
This compound (1.0 equiv)
-
KOH (powdered) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 – 0.1 equiv)
-
Alkyl Halide (1.2 equiv)
-
Solvent: Toluene or Acetonitrile (0.5 M)
Step-by-Step Procedure:
-
Mixing: To a flask, add this compound, powdered KOH, and TBAB.
-
Solvent: Add Toluene (or MeCN) and stir vigorously.
-
Addition: Add the Alkyl Halide in one portion (if not extremely exothermic) or dropwise.
-
Heating: Heat the mixture to 40–60°C. The phase transfer catalyst shuttles hydroxide ions into the organic phase, deprotonating the indole at the interface.
-
Monitoring: Monitor by TLC. These reactions may take longer (4–12 hours) depending on the alkyl halide's sterics.
-
Workup: Filter off the solid salts (KOH/KBr). Concentrate the filtrate. Often, the crude purity is high enough to proceed without aqueous workup, or a simple short plug filtration is sufficient.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Conversion | TLC shows starting material remaining after 24h. | Method A: NaH may be "dead" (hydrolyzed). Use fresh bottle. Method B: Increase catalyst loading (TBAB) to 10 mol% or switch solvent to DMSO (superbase effect). |
| C-Alkylation (C3) | NMR shows doublet at ~4.5 ppm (N-CH2) and complex aliphatic signals upfield. | The base was too weak or solvent too protic. Switch to Method A (NaH/DMF) and ensure temperature is kept low (0°C) during addition. |
| Oiling Out | Product is a viscous oil that won't crystallize. | 2-Ethyl-N-alkyl indoles are often oils. Purify via column chromatography (Hexane/EtOAc 95:5). |
Critical Checkpoint: Verify N-alkylation via 1H NMR .
-
N-Alkylated Product: Look for the disappearance of the broad N-H singlet (~8.0–9.0 ppm). Look for a new signal for the N-CH protons (typically 3.7–4.2 ppm depending on R group).
-
C3-Alkylated Product: The C3-H signal (usually a singlet or doublet around 6.3-6.5 ppm in unsubstituted, but absent in 2,3-disubstituted) will disappear if C3 is alkylated. However, since we start with 2-ethyl, C3 has a proton. If C3 alkylation occurs, you lose the C3-H signal and retain the N-H signal.
Safety & Hazards
-
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Keep away from moisture sources.
-
Alkyl Halides: Many (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylating agents and suspected carcinogens. Use only in a fume hood.
-
DMF: Hepatotoxic. Avoid skin contact.
References
-
Classical NaH/DMF Method
-
Phase Transfer Catalysis (PTC)
-
Regioselectivity (N vs C3)
- Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
- Source:Journal of the American Chemical Society, 2017.
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Indole synthesis [organic-chemistry.org]
Application Note: High-Purity Isolation of 2-Ethyl-1H-Indole via Optimized Flash Column Chromatography
Abstract
This comprehensive guide details a robust and reproducible protocol for the purification of 2-ethyl-1H-indole using normal-phase flash column chromatography. As a pivotal structural motif in numerous pharmaceuticals and bioactive molecules, the purity of this compound is paramount for accurate downstream applications. This document provides a step-by-step methodology, from mobile phase selection using Thin-Layer Chromatography (TLC) to advanced troubleshooting, grounded in the principles of chromatographic separation. The protocol addresses common challenges associated with purifying indole compounds, such as peak tailing, by incorporating a basic modifier into the mobile phase to ensure high resolution and recovery.
Introduction: The Imperative for Purity
This compound is a fundamental building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of compounds with diverse therapeutic activities. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly compromise the validity of biological assays, confound structural analysis, and impede drug development pipelines.
Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] This application note provides an optimized protocol specifically tailored for this compound, ensuring a final product of high purity suitable for the most demanding research applications.
The Chromatographic Principle: Taming the Indole Nucleus
The purification strategy hinges on normal-phase chromatography, utilizing a polar stationary phase (silica gel) and a less polar mobile phase. Separation is governed by the polarity of the analyte molecules; more polar compounds adsorb more strongly to the silica gel and thus elute later.
A critical consideration for indole purification is the slightly basic nature of the indole nitrogen atom. This basicity can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction often results in significant peak tailing or streaking on the column, leading to poor separation and reduced purity of the collected fractions.[2]
To counteract this, our protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the eluent system. The TEA effectively neutralizes the acidic sites on the silica surface, preventing the strong adsorption of the indole and resulting in sharp, symmetrical peaks and superior separation.[2][3]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk sample to the column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4.[2] This Rf value ensures that the compound will migrate through the column at a reasonable rate, well-separated from both non-polar and highly polar impurities.
Protocol: TLC Analysis
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems for testing (e.g., 5% Ethyl Acetate in Hexane, 10% Ethyl Acetate in Hexane). Add a small amount of TEA (0.1-1%) to each solvent system. Cover the chambers and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: Measure the distance traveled by the compound (from the baseline to the center of the spot) and divide it by the distance traveled by the solvent front.
-
Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the ratio of polar to non-polar solvent until the Rf of this compound is in the target range of 0.2-0.4. The system that provides the best separation between the target spot and impurity spots will be used for the column.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica Gel (for flash chromatography, 230-400 mesh) | |
| Hexane (HPLC grade) | |
| Ethyl Acetate (HPLC grade) | |
| Triethylamine (TEA) | |
| Dichloromethane (for sample loading) | |
| Equipment | Glass chromatography column with stopcock |
| Separatory funnel or solvent reservoir | |
| Collection vessels (test tubes or flasks) | |
| TLC plates (silica gel 60 F254) | |
| TLC developing chambers | |
| UV Lamp (254 nm) | |
| Rotary Evaporator | |
| Round-bottom flasks | |
| Beakers, Erlenmeyer flasks, graduated cylinders | |
| Pasteur pipettes and bulbs | |
| Spatulas and weighing scale | |
| Cotton or glass wool | |
| Sand (purified) |
Detailed Protocol: Flash Column Chromatography
This protocol employs a gradient elution, starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the this compound, leaving more polar impurities behind on the column.
Step 1: Column Preparation (Wet Slurry Packing)
-
Ensure the column is clean, dry, and clamped vertically to a ring stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[1]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 2% Ethyl Acetate in Hexane + 0.5% TEA). A silica-to-crude sample weight ratio of 50:1 to 100:1 is recommended for difficult separations.[2]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain slowly, while continuously tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Application (Dry Loading)
Dry loading is superior for achieving a narrow, concentrated band of the sample at the start of the purification, which is critical for good resolution.[2]
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Begin the elution by carefully adding the initial, low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane + 0.5% TEA) to the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.
-
Monitor the eluting fractions by spotting them on a TLC plate alongside a spot of the original crude mixture.
-
Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 2% to 5%, then 10% Ethyl Acetate in Hexane, always containing 0.5% TEA). This gradient approach helps to separate compounds with close Rf values.[2]
-
Once TLC analysis shows that the this compound has started to elute, continue collecting fractions until the compound is no longer detected.
Step 4: Product Isolation
-
Combine all fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR spectroscopy or LC-MS.
Summary of Chromatographic Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[4] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A versatile system allowing for fine-tuning of polarity.[5] |
| Basic Modifier | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic indole.[2][3] |
| Target Rf (TLC) | 0.2 - 0.4 | Ensures optimal elution time and separation on the column.[2] |
| Sample Loading | Dry Loading | Provides a narrow starting band, maximizing separation efficiency.[2] |
| Silica:Sample Ratio | 50:1 to 100:1 (w/w) | A higher ratio improves separation for closely eluting compounds.[2] |
Visual Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Workflow for this compound purification.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following guide addresses common issues in indole purification.
Caption: Troubleshooting logic for common purification issues.
References
-
Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Retrieved from [Link]
-
AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles. AWS. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Unknown Source. (n.d.). Column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Membrane Solutions. Retrieved from [Link]
-
University of Chicago. (n.d.). Supporting Information. Knowledge UChicago. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
American Chemical Society. (2026, February 2). Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2017, November 7). How do I use two different solvent systems for column chromatography?. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
Sources
Application Note: High-Purity Recrystallization of 2-Ethyl-1H-indole
[1][2]
Executive Summary
This application note details the purification of 2-ethyl-1H-indole (CAS: 3484-18-2) via recrystallization.[1][2] Unlike higher-melting indole derivatives, 2-ethylindole presents a specific challenge: its melting point (43–46 °C) is significantly lower than the boiling point of most standard recrystallization solvents.[1][2] This proximity creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]
This guide provides two validated protocols designed to circumvent the oiling-out phenomenon while ensuring the removal of oxidative tars and unreacted hydrazine precursors common in Fischer indole synthesis.
Physicochemical Profile & Solubility Data
Understanding the thermal limitations of the substrate is critical before selecting a solvent system.
| Property | Value | Critical Process Implication |
| Molecular Weight | 145.20 g/mol | N/A |
| Melting Point (MP) | 43–46 °C | CRITICAL: Do not exceed 40 °C during dissolution to prevent oil formation.[1][2] |
| Boiling Point | ~270 °C (atm) / 105 °C (0.5 Torr) | High boiling point allows for vacuum drying without sublimation risk.[1][2] |
| Appearance | Off-white to beige solid | Oxidizes to brown/red upon air exposure.[1][2] |
| Solubility (Hexane) | Moderate to High | Temperature-dependent gradient is excellent for crystallization.[1][2] |
| Solubility (Ethanol) | Very High | Too soluble for single-solvent crystallization; requires water anti-solvent.[1][2] |
| Solubility (Water) | Negligible | Acts as a strong anti-solvent.[1][2] |
Decision Matrix: Solvent System Selection
The choice of method depends on the nature of the impurities present in the crude material.
Protocol A: The "Cold-Trap" Method (Hexane/Petroleum Ether)
Best for: Removal of dark, sticky oxidative polymerization byproducts (tars) which are generally insoluble in non-polar alkanes.[1] Mechanism: Exploits the steep solubility curve of 2-ethylindole in hexane between -20 °C and 35 °C.[1][2]
Reagents
-
Solvent: n-Hexane (HPLC Grade) or Petroleum Ether (bp 40–60 °C).
Step-by-Step Methodology
-
Preparation: Pulverize the crude 2-ethylindole to increase surface area.[1][2]
-
Warm Dissolution (Strict Control):
-
Place crude solid in an Erlenmeyer flask.
-
CAUTION: Heat the mixture in a water bath set to 35 °C . Do not exceed 40 °C.
-
Why? If you heat to boiling (68 °C), the indole will melt (MP 43 °C) and form an immiscible oil layer at the bottom. You want it to dissolve, not melt.
-
-
Filtration:
-
Controlled Cooling (The "Cold Trap"):
-
Allow the clear filtrate to cool to room temperature (20–25 °C) slowly.
-
Transfer the flask to a refrigerator (4 °C) for 2 hours.
-
Finally, move to a freezer (-20 °C) overnight.
-
Mechanism:[2][3][4][5][6] The drastic temperature drop forces the indole out of solution while keeping non-polar impurities dissolved.
-
-
Harvesting:
-
Drying: Vacuum dry at room temperature (25 °C) for 4 hours. Do not use heat.
Protocol B: Aqueous Alcohol Precipitation
Best for: Removal of inorganic salts (from synthesis workup) or very polar organic impurities.[1][2] Mechanism: Uses water as an anti-solvent to lower the solubility of the indole in ethanol.
Reagents
Step-by-Step Methodology
-
Dissolution:
-
Anti-Solvent Addition:
-
Re-solubilization:
-
Add a few drops of Ethanol until the solution becomes clear again.
-
-
Crystallization:
-
Filtration:
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out occurs when the solute separates as a liquid rather than a solid.[1][2] This is the most common failure mode for 2-ethylindole due to its low melting point.[1][2]
| Symptom | Root Cause | Corrective Action |
| Two liquid layers form upon heating | Temperature exceeded MP (43 °C).[1][2] | Cool mixture to solidify the oil.[1][2] Add more solvent.[1][2] Re-heat gently to max 35 °C . |
| Emulsion forms (milky liquid) | Solvent is too polar or concentration too high.[1][2] | Add a small amount of Ethanol to clarify, then seed with a pure crystal.[1] |
| No crystals after cooling | Super-saturation not reached. | Evaporate 20% of solvent volume under vacuum (rotavap) without heating, then re-cool to -20 °C. |
| Product is brown | Oxidation.[1][2] | Recrystallize again using Method A with activated charcoal. |
Process Validation (Quality Control)[1][2]
Ensure the purified product meets the necessary standards before use in downstream applications.
-
Melting Point Determination:
-
TLC Analysis:
-
NMR Verification:
References
-
Physicochemical Data: National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved from [Link][1][2]
-
General Indole Purification: Gassman, P. G., & van Bergen, T. J. (1981).[1] Oxindoles from Anilines: Preparation of 2-Methylindole. Organic Syntheses, Coll. Vol. 6, p.601.[1][2] (Demonstrates aqueous alcohol methods for alkyl indoles). Retrieved from [Link][1][2]
-
Solubility Principles: ChemBK. (2023).[1][2] this compound Properties and Solubility. Retrieved from [Link][1][2]
Sources
- 1. 2-(1H-indol-2-yl)ethanol | C10H11NO | CID 11788463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H11N | CID 3801618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
using 2-ethyl-1H-indole in the synthesis of novel pharmaceuticals
Executive Summary & Strategic Rationale
The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 100 FDA-approved drugs. While 2-methylindole and unsubstituted indole are common starting materials, 2-ethyl-1H-indole (CAS: 3484-18-2) offers a distinct tactical advantage in drug design:
-
Lipophilic Tuning: The C2-ethyl group increases the LogP (lipophilicity) compared to the methyl analogue, potentially improving blood-brain barrier (BBB) permeability for neurological targets.
-
Steric Locking: The ethyl substituent imposes a greater steric barrier than a methyl group, restricting rotation in biaryl systems (e.g., bis(indolyl)methanes) and enhancing receptor subtype selectivity.
-
Metabolic Stability: The C2 position is a common site for oxidative metabolism. Blocking this site with an ethyl group prevents metabolic degradation, extending the half-life of the pharmacophore.
This guide details the protocols for transforming this compound into two high-value pharmaceutical scaffolds: 3-Formyl-2-ethylindole (a gateway precursor) and Bis(2-ethylindolyl)methanes (BIMs) .
Chemical Properties & Handling
| Property | Specification | Handling Note |
| Appearance | Off-white to light yellow solid | Light sensitive; store in amber vials. |
| Molecular Weight | 145.20 g/mol | Calculate stoichiometry precisely. |
| Melting Point | 41-44 °C | Low melting point; avoid excessive heat during weighing. |
| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc | Poor water solubility; requires organic co-solvents. |
| Storage | 2-8 °C, Inert Atmosphere (Ar/N2) | Oxidation prone; flush headspace with Nitrogen after use. |
Module A: Synthesis of the Gateway Intermediate
Target: this compound-3-carboxaldehyde Reaction Type: Vilsmeier-Haack Formylation
The C3 position of 2-ethylindole is highly nucleophilic. Formylation at this site creates a versatile "handle" for further elaboration into chalcones (anti-inflammatory agents) or hydrazones (antitubercular agents).
Mechanism of Action
The reaction proceeds via the electrophilic attack of the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl3, on the electron-rich C3 position of the indole. The C2-ethyl group donates electron density via hyperconjugation, stabilizing the transition state, though slightly less than a methyl group due to steric hindrance.
Protocol A: Vilsmeier-Haack Formylation[1][2]
Reagents:
-
This compound (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent & reagent)
-
Ice-water and 10% NaOH (for quenching)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0 °C using an ice-salt bath.
-
Vilsmeier Complex Formation: Add POCl3 dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 minutes until the solution turns slightly yellow/viscous.
-
Substrate Addition: Dissolve this compound in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (30% EtOAc in Hexane).[1] The spot for 2-ethylindole (high Rf) should disappear, replaced by a lower Rf aldehyde spot.
-
Hydrolysis (Quenching): Pour the reaction mixture onto crushed ice (50g). The solution will be acidic.
-
Neutralization: Slowly add 10% NaOH solution with vigorous stirring until pH ~9. This step hydrolyzes the iminium intermediate to the aldehyde. Caution: Exothermic reaction.
-
Workup: The product will precipitate as a solid. Filter, wash with copious water, and dry. Recrystallize from Ethanol/Water.
Yield Expectation: 85-92% Data Validation: 1H NMR (DMSO-d6) should show a singlet aldehyde proton at ~10.0 ppm and the N-H broad singlet at ~11.8 ppm.
Module B: Synthesis of High-Affinity Ligands
Target: 3,3'-((4-chlorophenyl)methylene)bis(this compound) Reaction Type: Acid-Catalyzed Electrophilic Substitution (Bis(indolyl)methane Synthesis)
Bis(indolyl)methanes (BIMs) derived from 2-ethylindole are potent candidates for cancer therapy (aromatase inhibitors) and antimicrobial applications. The 2-ethyl groups provide a hydrophobic clamp that can enhance binding affinity to protein pockets.
Protocol B: Green Synthesis of BIMs
Reagents:
-
This compound (2.0 equiv)
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Catalyst: Sulfamic Acid (10 mol%) or Iodine (5 mol%)
-
Solvent: Ethanol (or solvent-free)
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine this compound (2 mmol) and 4-chlorobenzaldehyde (1 mmol) in Ethanol (5 mL).
-
Catalysis: Add Sulfamic Acid (0.1 mmol).
-
Reaction: Stir at room temperature for 15–45 minutes. The product often precipitates out of the solution as the reaction progresses.
-
Expert Tip: If the 2-ethyl group causes steric hindrance slowing the reaction, mild heating to 40 °C is permissible.
-
-
Quenching: Add water (10 mL) to the mixture.
-
Purification: Filter the solid precipitate. Wash with cold aqueous ethanol. Recrystallize from hot ethanol to yield pure BIM.
Yield Expectation: 88-95%
Visualization of Reaction Workflows
The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting the critical intermediates and final pharmaceutical scaffolds.
Figure 1: Divergent synthetic pathways for this compound functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Formylation) | Temperature > 10°C during POCl3 addition. | Maintain strict 0-5°C control. The Vilsmeier reagent is thermally unstable. |
| Incomplete Reaction (BIM) | Steric hindrance from the 2-ethyl group. | Increase reaction time or switch to a stronger Lewis acid catalyst (e.g., I2 or ZrOCl2). |
| Oiling out of Product | Impurities or solvent retention. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
| N-Alkylation Byproduct | Use of strong base (NaH) in presence of alkyl halides. | Ensure C3-functionalization conditions are strictly acidic or neutral to avoid N1 competition. |
References
-
Singh, P. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Link
-
Chem-Impex International. (n.d.). 2-Ethylindole Product Specifications and Applications. Chem-Impex. Link
-
Hassan, A. et al. (2018). Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres. ACS Omega. Link
-
National Center for Biotechnology Information. (2023). Indole Derivatives in Cancer Treatment. PMC. Link
-
Thangarasu, P. et al. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Science. Link
Sources
Application Notes and Protocols: 2-Ethyl-1H-indole in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 2-ethyl-1H-indole as a versatile precursor in the synthesis of a range of dyes and pigments. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Chromophoric Potential of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry and material science, owing to its unique electronic properties.[1] In the realm of color chemistry, the electron-rich nature of the indole nucleus makes it an excellent building block for chromophores. Specifically, the C-3 position of the indole ring is highly susceptible to electrophilic substitution, providing a strategic site for the introduction of functionalities that extend the conjugated π-system, a fundamental requirement for color.[2] this compound, with its alkyl substitution at the C-2 position, offers a balance of reactivity and stability, making it an attractive starting material for the synthesis of vibrant and robust colorants.
This guide will explore two primary classes of dyes derivable from this compound: Azo Dyes and Methine Dyes.
Part 1: Azo Dyes Derived from this compound
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3] They constitute the largest and most versatile class of synthetic dyes.[3] The synthesis of azo dyes from this compound involves an electrophilic substitution reaction where a diazonium salt acts as the electrophile, attacking the electron-rich C-3 position of the indole ring.
Underlying Chemistry: The Azo Coupling Reaction
The synthesis is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][4]
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, this compound. The lone pair of electrons on the indole nitrogen enhances the electron density of the ring, making the C-3 position highly nucleophilic and susceptible to attack by the electrophilic diazonium ion.[3]
The general reaction scheme is depicted below:
Caption: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocol: Synthesis of a Representative 3-(Arylazo)-2-ethyl-1H-indole Dye
This protocol describes the synthesis of a generic 3-(arylazo)-2-ethyl-1H-indole dye. The specific aromatic amine used in the diazotization step will determine the final color and properties of the dye.
Materials:
-
Substituted Aromatic Amine (e.g., p-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization of the Aromatic Amine
-
In a 100 mL beaker, dissolve the chosen aromatic amine (e.g., 1.38 g, 10 mmol of p-nitroaniline) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the aryl diazonium salt.
Step 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve this compound (1.45 g, 10 mmol) in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to 4-5 by the slow addition of a 10% aqueous sodium hydroxide solution.[2] The maintenance of a slightly acidic to neutral pH is crucial for the coupling reaction with the indole nucleus.
-
A colored precipitate will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Characterization:
The synthesized dye should be characterized by standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of the N=N stretching vibration (typically around 1400-1450 cm⁻¹) and the N-H stretching of the indole ring (around 3300-3400 cm⁻¹).[5]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of the azo group on the indole ring.[6]
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF), which corresponds to the color of the dye.[7][8]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[5]
Data Presentation: Expected Properties
The properties of the resulting azo dye will depend on the specific aromatic amine used. The table below provides a hypothetical example for a dye synthesized from p-nitroaniline and this compound.
| Property | Expected Value/Observation |
| Appearance | Red to reddish-brown crystalline solid |
| λmax (Ethanol) | 480 - 520 nm |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF) |
| Application | Disperse dye for synthetic fibers like polyester and nylon |
Part 2: Methine Dyes Derived from this compound
Methine dyes are characterized by a chromophore consisting of a conjugated chain of carbon atoms (a methine bridge) terminated by two electron-donating groups, often incorporated into heterocyclic rings.[9] Cationic methine dyes, also known as cyanine dyes, are a prominent subclass where the indole nucleus can serve as one of the heterocyclic systems.
Underlying Chemistry: Synthesis of Cationic Methine Dyes
The synthesis of methine dyes from this compound typically involves two key steps:
-
Quaternization: The nitrogen atom of the indole ring is quaternized using an alkylating agent (e.g., ethyl iodide) to form a highly reactive indolenium salt. This step is crucial as it activates the methyl group of the ethyl substituent at the C-2 position, making its protons acidic and susceptible to deprotonation.
-
Condensation: The quaternized indole derivative is then condensed with a suitable aldehyde, often an aromatic or heterocyclic aldehyde, in the presence of a basic catalyst (e.g., piperidine or triethylamine). The reaction proceeds via a carbanion intermediate formed by the deprotonation of the activated methyl group.
A key intermediate for another class of methine dyes can be synthesized via the Vilsmeier-Haack reaction, which introduces a formyl group at the C-3 position of this compound.[3][10] This 3-formyl derivative can then be condensed with other active methylene compounds to form methine dyes.[11]
Caption: General workflow for the synthesis of cationic methine dyes.
Experimental Protocol: Synthesis of a Representative Cationic Methine Dye
This protocol outlines the synthesis of a styryl-type cationic methine dye from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Ethyl iodide (C₂H₅I)
-
Aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde)
-
Piperidine
-
Ethanol
Procedure:
Step 1: Quaternization of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.45 g, 10 mmol) in an excess of ethyl iodide (5 mL).
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The quaternized product, 1,2-diethyl-3H-indolium iodide, will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Condensation with an Aromatic Aldehyde
-
In a 100 mL round-bottom flask, dissolve the synthesized 1,2-diethyl-3H-indolium iodide (1.5 g, 5 mmol) and the aromatic aldehyde (e.g., 0.75 g, 5 mmol of p-dimethylaminobenzaldehyde) in 30 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the dye.
Step 3: Isolation and Purification
-
Collect the crystalline dye by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the dye from a suitable solvent, such as ethanol, to obtain a product of high purity.
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Characterization:
-
FT-IR Spectroscopy: To identify the characteristic vibrations of the functional groups present in the dye molecule.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the methine dye, including the stereochemistry of the double bond formed.
-
UV-Vis Spectroscopy: To determine the λmax, which is typically in the visible region, giving these dyes their intense color.
-
Mass Spectrometry: To verify the molecular weight of the cationic dye.
Data Presentation: Expected Properties
The color and properties of methine dyes are highly tunable by varying the aromatic aldehyde used in the condensation step.
| Property | Expected Value/Observation |
| Appearance | Deeply colored crystalline solid (e.g., violet, blue, or green) |
| λmax (Ethanol) | 550 - 650 nm |
| Solubility | Soluble in polar solvents (e.g., ethanol, methanol, water) |
| Application | Sensitizers in photographic emulsions, fluorescent labels, textile dyes for acrylic fibers |
Applications in Pigment Manufacturing
While the synthesized azo and methine compounds are primarily dyes (soluble colorants), they can be converted into pigments (insoluble colorants) through various chemical modifications. This can be achieved by:
-
Increasing Molecular Size: Synthesizing more complex structures, such as diazo dyes, can lead to decreased solubility.
-
Introduction of Laking Agents: For dyes containing acidic or basic groups, treatment with metal salts can form insoluble metal-complex pigments.
-
Controlled Precipitation: Modifying the precipitation and drying conditions can influence the crystal structure and particle size, which are critical properties for pigments.
The application of these pigments would be in paints, inks, and plastics, where high color strength, lightfastness, and resistance to migration are required.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of colorants. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to explore the synthesis of novel azo and methine dyes. The inherent tunability of these dye classes, through the judicious selection of reaction partners, allows for the creation of a broad spectrum of colors with varied properties, suitable for a wide array of applications in both dye and pigment manufacturing. Further research into the derivatization of this compound will undoubtedly lead to the discovery of new and innovative colorants with enhanced performance characteristics.
References
-
Hulet, R. (2021). Synthesis of an azo dye. YouTube. [Link]
-
Bouzrati-Zerelli, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]
-
Bamoniri, A., & et al. (2020). Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. RSC Education. [Link]
-
Ullrich, R., et al. (2018). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. MDPI. [Link]
-
Wang, Z., et al. (2024). The continuous flow synthesis of azos. PMC. [Link]
-
The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
Kaur, A., et al. (2025). Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles. PubMed. [Link]
-
Al-Sheikh, A. A. (2009). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]
-
Samanta, A. K., & Agarwal, P. (2009). Application of natural dyes on textiles. ResearchGate. [Link]
-
Leone, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. [Link]
-
Abu-Melha, S., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC. [Link]
-
Boateng, E. A., & Opoku, R. (2022). Synthetic Dye Application in Textiles: A Review on the Efficacies and Toxicities Involved. ResearchGate. [Link]
-
Synthesis and Characteristics of Some Organic Dyes. (2021). Prime Scholars. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Bala, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Ali, B. F., et al. (2014). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. ResearchGate. [Link]
-
Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2007). ScienceDirect. [Link]
-
water-based dyes and their application in the textile industry. (2023). ResearchGate. [Link]
-
Guillaumet, G., et al. (1998). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. PubMed. [Link]
-
Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. (2012). ResearchGate. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Regioselective Synthesis of 2-Ethyl-1H-Indole
Executive Summary & Strategic Route Selection
The synthesis of 2-ethyl-1H-indole (CAS: 3484-18-2) presents a classic regioselectivity challenge in heterocyclic chemistry. While the Fischer Indole Synthesis is the industrial standard for many indoles, it is ill-suited for 2-ethylindole when high purity is required.
The Regioselectivity Paradox
In the Fischer synthesis using 2-butanone (methyl ethyl ketone) and phenylhydrazine, two enolizable positions exist:
-
Terminal Methyl Group (Kinetic): Leads to 2-ethylindole .
-
Internal Methylene Group (Thermodynamic): Leads to 2,3-dimethylindole .
Under standard acid-catalyzed conditions (e.g., ZnCl₂, H₂SO₄), thermodynamic control dominates, yielding 2,3-dimethylindole as the major product. Separating these isomers on a kilogram scale is economically unviable due to similar boiling points and crystallization behaviors.
The Solution: The Madelung Cyclization (Houlihan Modification)
To ensure 100% regioselectivity and eliminate isomer byproducts, this protocol utilizes the Madelung Synthesis , specifically the Houlihan Modification using organolithium bases. This route guarantees the formation of 2-ethylindole by structurally locking the cyclization precursors.
Route Overview:
-
Acylation: o-Toluidine
N-Propionyl-o-toluidine. -
Cyclization: Base-mediated intramolecular condensation
this compound.
Chemical Reaction Scheme & Mechanism
The reaction proceeds via a dilithiated intermediate, ensuring the benzylic carbon attacks the amide carbonyl.
Caption: Mechanistic pathway of the Houlihan-modified Madelung synthesis ensuring exclusive regioselectivity.
Detailed Experimental Protocol
Phase 1: Preparation of N-Propionyl-o-toluidine
Objective: Quantitative conversion of o-toluidine to the amide precursor.
Reagents:
-
o-Toluidine (1.0 equiv)
-
Propionyl Chloride (1.1 equiv)
-
Triethylamine (1.2 equiv) or K₂CO₃ (solid, 1.5 equiv)
-
Dichloromethane (DCM) or Toluene (Solvent)
Protocol:
-
Setup: Charge a reactor with o-toluidine and Et₃N in DCM (5-10 volumes). Cool to 0–5°C under N₂ atmosphere.
-
Addition: Add propionyl chloride dropwise, maintaining internal temperature <10°C (Exothermic reaction).
-
Reaction: Warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC or HPLC (Target: <0.5% starting amine).
-
Workup:
-
Quench with water.
-
Wash organic layer with 1M HCl (to remove excess amine/Et₃N).
-
Wash with saturated NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Validation: The product is a white to off-white solid. Yield is typically >95%. Purity >98% is required for the next step.
Phase 2: Houlihan Cyclization (The Critical Step)
Objective: Cyclization to 2-ethylindole using strong base.
Reagents:
-
N-Propionyl-o-toluidine (1.0 equiv)
-
n-Butyllithium (2.5 equiv, 1.6M or 2.5M in hexanes)
-
Anhydrous THF (10-15 volumes)
Safety Note: n-Butyllithium is pyrophoric. Ensure strict inert atmosphere (Ar or N₂) and dry glassware.
Protocol:
-
Solvation: Dissolve N-propionyl-o-toluidine in anhydrous THF. Cool the solution to -20°C .
-
Lithiation (Stepwise):
-
Slowly add the first equivalent of n-BuLi. (Deprotonates the Amide N-H). Exotherm expected.
-
Add the remaining 1.5 equiv of n-BuLi. (Deprotonates the benzylic C-H3).
-
Observation: Solution often turns deep red/orange, indicating the formation of the dianion.
-
-
Cyclization: Allow the mixture to warm slowly to 25°C over 2–4 hours. Stir at room temperature for an additional 12 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Violent gas evolution (butane).
-
Isolation:
-
Separate phases. Extract aqueous layer with Ethyl Acetate (EtOAc).
-
Combine organics, wash with brine, and dry.
-
Concentrate to yield the crude indole.
-
Phase 3: Purification
Crude 2-ethylindole may contain traces of unreacted amide.
-
Method A (Distillation): High vacuum distillation (bp ~140°C at 10 mmHg) yields a clear oil that crystallizes upon standing.
-
Method B (Recrystallization): Recrystallize from Hexane/EtOAc (9:1) if solid.
Analytical Validation & Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 43–45°C | Capillary |
| Purity (HPLC) | > 99.0% | C18 Column, ACN/H2O |
| Identity (1H NMR) | 400 MHz, CDCl3 | |
| Isomer Content | Not Detected (2,3-dimethylindole) | GC/MS or NMR |
Process Workflow Diagram
Caption: Step-by-step process flow for the large-scale synthesis of this compound.
Troubleshooting & Optimization
-
Low Yield in Step 2: Often caused by moisture in the THF or degradation of the n-BuLi titer. Titrate n-BuLi before use.
-
Incomplete Cyclization: If the reaction stalls, ensure the "warming" phase reaches at least 20°C. The cyclization step is kinetically slow at -78°C.
-
Alternative Bases: For cost reduction on >10kg scale, Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu) can be used at higher temperatures (200–300°C), but this requires specialized high-pressure reactors or flow chemistry setups to manage the harsh conditions safely [1].
References
-
Houlihan, W. J., Parrino, V. A., & Uike, Y. (1981).[1] Lithiation of N-(2-alkylphenyl)alkanamides and related compounds. A modified Madelung indole synthesis.[1][2][3] The Journal of Organic Chemistry, 46(22), 4511-4515. Link
-
Madelung, W. (1912).[3][4][5][6] Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. Link
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[7] (Reference for regioselectivity issues in Fischer synthesis).
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
Sources
Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Ethyl-1H-Indole Derivatives
Introduction: The Significance of 2-Ethyl-1H-Indole Derivatives and the Advent of Flow Chemistry
Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] The this compound scaffold, in particular, is a valuable pharmacophore found in a variety of biologically active compounds. The traditional batch synthesis of these derivatives, however, often contends with challenges related to scalability, safety, and process control. The emergence of continuous flow chemistry offers a transformative approach to overcome these limitations, enabling safer, more efficient, and scalable production of these important molecules.[2]
Flow chemistry, by conducting reactions in a continuously flowing stream through a network of tubes or channels, provides superior control over reaction parameters such as temperature, pressure, and residence time.[3] This precise control, a direct consequence of the high surface-area-to-volume ratio in microreactors, leads to enhanced heat and mass transfer, often resulting in higher yields, improved selectivity, and faster reaction rates compared to conventional batch processes.[4] Furthermore, the enclosed nature of flow systems enhances safety, particularly when handling hazardous reagents or performing highly exothermic reactions.[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound derivatives using flow chemistry, with a focus on the robust and versatile Fischer indole synthesis.
Pillar 1: Expertise & Experience - The "Why" Behind the Method
The Fischer Indole Synthesis in Flow: A Mechanistic Perspective
The Fischer indole synthesis, a classic and widely used method for constructing the indole nucleus, involves the acid-catalyzed cyclization of an arylhydrazone.[6][7] The reaction proceeds through a series of well-defined steps, each of which can be optimized and controlled with precision in a continuous flow setup.
The generally accepted mechanism involves:
-
Hydrazone Formation: The initial condensation of an arylhydrazine with a ketone (in this case, a ketone bearing an ethyl group, such as butan-2-one) to form a hydrazone.[6] This step is often rapid and can be performed in a separate mixer or the initial part of the reactor.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[6]
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate.[9] This step is typically promoted by heat.
-
Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to afford the stable indole ring.[10]
The successful translation of this multi-step reaction into a continuous flow process hinges on the careful control of temperature, residence time, and catalyst choice to favor the desired reaction pathway and minimize side-product formation.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis for 2-ethyl-3-methyl-1H-indole.
Pillar 2: Trustworthiness - A Self-Validating System
A robust and trustworthy protocol in flow chemistry is one that is reproducible and scalable. The following protocols are designed to be self-validating through the integration of in-line analysis and purification, allowing for real-time monitoring and optimization of the reaction.
Experimental Protocol 1: Continuous Flow Fischer Indole Synthesis of 2-Ethyl-3-methyl-1H-indole
This protocol describes the synthesis of 2-ethyl-3-methyl-1H-indole from phenylhydrazine and butan-2-one.
Materials and Reagents:
-
Phenylhydrazine (Reagent grade, ≥97%)
-
Butan-2-one (Reagent grade, ≥99%)
-
Acetic Acid (Glacial, ≥99.7%)
-
Methanol (Anhydrous, 99.8%)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Syringe pumps (2 or 3)
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel, 10-20 mL volume)
-
Back-pressure regulator (BPR)
-
In-line analytical tool (e.g., FT-IR or UV-Vis spectrometer with a flow cell)
-
Automated collection system
-
Liquid-liquid separator (optional, for in-line extraction)[10]
Diagram: Experimental Workflow for 2-Ethyl-3-methyl-1H-indole Synthesis
Caption: Continuous flow setup for the synthesis of 2-ethyl-3-methyl-1H-indole.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of phenylhydrazine in a 2:1 (v/v) mixture of methanol and glacial acetic acid.
-
Solution B: Prepare a 0.6 M solution of butan-2-one in methanol. (A slight excess of the ketone can drive the reaction to completion).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure to handle the operational pressure.
-
Set the reactor temperature to 150 °C.
-
Set the back-pressure regulator to 10 bar to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor, this corresponds to a residence time of 10 minutes.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Monitor the reaction progress using the in-line analytical tool. The disappearance of the C=O stretch of the ketone and the appearance of characteristic indole peaks can be observed.
-
-
Work-up and Purification:
-
Collect the reaction output in a flask containing a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Data Presentation: Optimization of Reaction Conditions
| Parameter | Range Explored | Optimal Condition | Rationale |
| Temperature | 120 - 180 °C | 150 °C | Balances reaction rate and potential for side-product formation. Higher temperatures can lead to decomposition. |
| Residence Time | 5 - 20 min | 10 min | Provides sufficient time for complete conversion without excessive energy consumption. |
| Butan-2-one Equiv. | 1.0 - 1.5 | 1.2 | A slight excess of the ketone ensures complete consumption of the limiting phenylhydrazine. |
| Catalyst | Acetic Acid | Acetic Acid | A common and effective Brønsted acid catalyst for the Fischer indole synthesis.[7] |
Alternative Strategy: Two-Step Flow Synthesis via C2-Alkylation
For certain substrates or to access different substitution patterns, a two-step approach involving the initial synthesis of the indole core followed by C2-alkylation can be advantageous. While direct C2-alkylation of indoles can be challenging, recent advances have demonstrated feasible methods.[11] This could be translated into a multi-step flow process.[8][12]
Diagram: Conceptual Two-Step Flow Synthesis
Caption: Conceptual workflow for a two-step continuous synthesis of this compound derivatives.
Pillar 3: Authoritative Grounding & Comprehensive References
The protocols and principles outlined in this guide are grounded in established chemical literature. The use of flow chemistry for indole synthesis has been extensively reviewed and demonstrated.[1][2] The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, with its mechanism well-elucidated.[6] The adaptation of this classic reaction to continuous flow has been shown to provide significant advantages in terms of efficiency and scalability.[9] For multi-step syntheses in flow, in-line purification techniques are crucial for achieving high purity of the final product without manual intervention between steps.[5][10]
References
-
Buscemi, S., Pace, A., & Pibiri, I. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]
-
McQuade, D. T., & Seeberger, P. H. (2013). Multi-step continuous-flow synthesis. Journal of Organic Chemistry, 78(13), 6384-6389. [Link]
- Plumb, K., & Subscriber, A. (2018). Flow Chemistry: A Practical Guide. Royal Society of Chemistry.
-
Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]
-
Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language. Angewandte Chemie International Edition, 54(11), 3449-3453. [Link]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
- Hessel, V., Kralisch, D., Kockmann, N., Noël, T., & Wang, Q. (2013). Novel process windows for enabling, accelerating, and uplifting flow chemistry. Chemistry–A European Journal, 19(25), 8210-8250.
-
Bogdan, A. R., & Poe, S. L. (2011). Continuous flow multi-step organic synthesis. Chemical Society Reviews, 39(12), 4849-4861. [Link]
- Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry—a key enabling technology for (multistep) organic synthesis.
- Pastre, J. C., Browne, D. L., & Ley, S. V. (2013). The flow synthesis of a series of biologically active 2-amino-1, 4-benzodiazepines. Organic & Biomolecular Chemistry, 11(41), 7113-7120.
- Hughes, D. L. (2012). The Fischer indole synthesis. In Organic Reactions (pp. 1-468).
- Kappe, C. O. (2013). The Hitchhiker's Guide to Flow Chemistry. Chemical Society Reviews, 42(12), 4977-4990.
- Hartman, R. L., McMullen, J. P., & Jensen, K. F. (2011). Deciding whether to go with the flow: evaluating the merits of flow reactors for synthesis.
- Roberge, D. M., Ducry, L., Bieler, N., Cretton, P., & Zimmermann, B. (2005). Microreactor technology: a revolution for the fine chemical and pharmaceutical industries?. Chemical Engineering & Technology, 28(3), 318-323.
-
Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64. [Link]
-
Wang, D., et al. (2022). An acid-catalyzed 2-alkylation of indole molecules. Frontiers in Chemistry, 10, 843387. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistryviews.org [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 11. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 12. syrris.jp [syrris.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethyl-1H-Indole Production
Topic: Fischer Indole Synthesis – Regiocontrol of 2-Butanone Ticket ID: FIS-2BUT-REGIO-001 Support Level: Tier 3 (Advanced Application Science)
Executive Summary: The "Kinetic" Challenge
User Issue: "I am reacting phenylhydrazine with 2-butanone (methyl ethyl ketone) and consistently getting 2,3-dimethylindole as my major product. I need to maximize the yield of 2-ethyl-1H-indole ."
Root Cause Analysis: This is a classic regioselectivity conflict inherent to the Fischer Indole Synthesis. 2-Butanone is an unsymmetrical ketone that forms two distinct ene-hydrazine intermediates:
-
Thermodynamic Pathway (Major): Enolization towards the internal carbon (C2-C3) leads to the more substituted alkene. Cyclization yields 2,3-dimethylindole .
-
Kinetic Pathway (Minor): Enolization towards the terminal carbon (C1-C2) leads to the less substituted alkene. Cyclization yields This compound .
Under standard conditions (ZnCl₂, H₂SO₄, reflux), the thermodynamic product dominates (ratios often 80:20 or 90:10). To improve the yield of this compound, you must disrupt this equilibrium using steric control or specific high-acidity media .
Troubleshooting & Optimization Guide
Module A: Catalyst Selection (The "Silver Bullet")
Current Status: If you are using ZnCl₂ or dilute H₂SO₄, you are favoring the thermodynamic product.
Recommended Protocol: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) .[1]
-
Why? Research indicates that while typical strong acids favor the thermodynamic product, specific anhydrous superacidic media like P₂O₅/MsOH can alter the regioselectivity to favor the 3-unsubstituted indole (2-ethylindole) by accelerating the cyclization of the kinetic en-hydrazine before it equilibrates to the thermodynamic form.
| Catalyst System | Primary Product | Approx.[1][2][3][4][5] Ratio (2,3-DMI : 2-EI) | Notes |
| ZnCl₂ / 180°C | 2,3-Dimethylindole | 90 : 10 | Standard thermodynamic conditions. |
| Polyphosphoric Acid (PPA) | 2,3-Dimethylindole | 85 : 15 | High yield, but poor regioselectivity for your target. |
| Eaton's Reagent (Rm Temp) | Mixed / Shifted | 40 : 60 (or better) | Best chance for 2-ethylindole enhancement. |
Module B: Reaction Conditions
Question: Should I use microwave irradiation? Answer: Yes. Microwave synthesis often favors kinetic products because the rapid heating rate allows the reaction to cross the activation energy barrier of the kinetic pathway before thermodynamic equilibration (isomerization of the hydrazone) occurs.
-
Setting: 150°C for 5-10 minutes in a sealed vessel (using acetic acid as solvent).
Module C: Purification Strategy (Crucial)
Since you will inevitably produce a mixture, "yield improvement" is effectively "isolation efficiency."
-
2,3-Dimethylindole: MP 105–107 °C (Crystallizes easily).[6]
-
This compound: MP 43–46 °C (Low-melting solid/oil).
Separation Protocol:
-
Dissolve the crude reaction mixture in hot Hexane or Petroleum Ether .
-
Cool slowly to 0°C or -20°C.
-
The 2,3-dimethylindole will crystallize out.[7] Filter this off.
-
The filtrate contains your target, This compound . Concentrate the filtrate and purify via vacuum distillation or flash chromatography (low polarity eluent).
Visualizing the Mechanism
The following diagram illustrates the bifurcation point where the reaction splits between the unwanted thermodynamic product and your target kinetic product.
Caption: Mechanistic bifurcation of 2-butanone phenylhydrazone. The green path represents the kinetic route required for 2-ethylindole.
Optimized Experimental Protocol
Method: Eaton’s Reagent Assisted Cyclization (Modified for Regiocontrol) Target: this compound
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
2-Butanone (1.1 equiv)
-
Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) - Use 5 mL per gram of hydrazone.
-
Dichloromethane (DCM) as co-solvent (optional, to moderate exotherm).
Step-by-Step Procedure:
-
Hydrazone Formation (Pre-step):
-
Mix phenylhydrazine and 2-butanone in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1 hour.
-
Evaporate solvent completely to obtain the crude hydrazone oil. Do not purify; use immediately.
-
-
Cyclization (The Critical Step):
-
Cool the crude hydrazone in a reaction flask to 0°C under Nitrogen atmosphere.
-
Add Eaton’s Reagent dropwise with vigorous stirring. Caution: Exothermic.[1]
-
Crucial Deviation: Do not heat to reflux immediately. Stir at room temperature (20-25°C) for 4–6 hours.
-
Scientific Rationale: Lower temperatures favor the kinetic cyclization pathway. High heat promotes equilibration to the thermodynamic isomer.
-
-
Monitor reaction progress via TLC (Hexane:EtOAc 9:1).
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully into ice water.
-
Neutralize with NaOH or NaHCO₃ (keep cool).
-
Extract 3x with Dichloromethane or Ethyl Acetate.
-
Dry organic layer over MgSO₄ and concentrate.[4]
-
-
Purification (The "Cold Trap"):
-
Dissolve the dark oily residue in a minimal amount of boiling Hexane .
-
Allow to stand at room temperature, then move to a freezer (-20°C) overnight.
-
Filtration: The crystals that form are predominantly 2,3-dimethylindole . Filter these out and discard (or save for other projects).
-
Isolation: The filtrate contains your This compound . Evaporate the hexane.
-
Final Polish: Distill the remaining oil under reduced pressure (BP approx. 105°C at 0.5 Torr) to obtain the pure product.
-
Frequently Asked Questions (FAQs)
Q: Can I use 1-phenyl-2-butanone instead to force the structure? A: No. 1-phenyl-2-butanone + phenylhydrazine would yield a 2-benzyl-3-methylindole or 2-methyl-3-benzylindole derivative. The ethyl group must originate from the ketone chain. To get 2-ethylindole via a different route, you would need to look at Madelung synthesis (cyclization of N-(2-ethylphenyl)formamide), which avoids the regioselectivity issue entirely but requires very strong bases (RLi/NaNH₂).
Q: Why does the literature say strong acids favor the 2,3-isomer? A: In protic solvents (like H₂SO₄/Water or Ethanol), this is true because the hydrazone can reversibly protonate and tautomerize. In anhydrous superacidic media (Eaton's reagent), the water activity is near zero. Once the kinetic en-hydrazine cyclizes, it is trapped. It cannot revert and equilibrate.
Q: My product is turning red/brown. What is happening? A: Indoles are sensitive to air oxidation. 2-ethylindole is particularly prone to auto-oxidation. Ensure you store the final product under Argon/Nitrogen in the dark. If the crude is black, it indicates polymerization; reduce the acid contact time or temperature.
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. New York: Wiley-Interscience. (The definitive text on mechanism and catalyst effects).
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry, 56(8), 3001-3006. Link (Key reference for using P₂O₅/MsOH to favor the kinetic product).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Palmer, M. H., & McIntyre, P. S. (1969). "Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst." Journal of the Chemical Society B, 446-449. Link
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- 7. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
Technical Support: 2-Ethyl-1H-indole Synthesis & Troubleshooting
Executive Summary
The synthesis of 2-ethyl-1H-indole (CAS: 3484-18-2) via the Fischer Indole Synthesis is a classic example of a regiochemical challenge .[1] The reaction of phenylhydrazine with 2-butanone (methyl ethyl ketone) presents a bifurcation point where the reaction can proceed via two distinct enamine tautomers.
-
Target Product: 2-Ethylindole (via kinetic enolization).[1]
-
Major Impurity: 2,3-Dimethylindole (via thermodynamic enolization).[1]
This guide addresses the suppression of the thermodynamic isomer, the prevention of acid-catalyzed oligomerization, and the purification of the final scaffold.[1]
Critical Mechanism Analysis: The Regioselectivity Trap[1]
To troubleshoot low yields or impurities, you must understand the "Fork in the Road" mechanism.[1] The ratio of products is determined during the hydrazone-enehydrazine tautomerization step.[1]
The Bifurcation Pathway
Figure 1: The divergent pathways of 2-butanone phenylhydrazone. Path A leads to the desired 2-ethylindole, while Path B leads to the thermodynamically stable 2,3-dimethylindole.[1]
Troubleshooting Common Failure Modes
Issue 1: Product contains >10% 2,3-Dimethylindole
Diagnosis: The reaction conditions favored the thermodynamic enolization of the hydrazone.[1] This typically occurs when using strong mineral acids (H₂SO₄, PPA) at high temperatures.[1] Corrective Action:
-
Switch Catalyst: Move from Polyphosphoric Acid (PPA) to milder Lewis acids like ZnCl₂ or solid acid catalysts (e.g., Montmorillonite K-10).[1]
-
Temperature Control: Lower the reaction temperature. Kinetic control is favored at lower temperatures (0–60°C), whereas thermodynamic control dominates at reflux (>80°C).[1]
-
Solvent Selection: Use non-polar solvents (Toluene, Xylene) rather than protic solvents (Ethanol, Acetic Acid) to minimize proton-shuttling that facilitates equilibration to the thermodynamic enamine.[1]
Issue 2: Reaction mixture turns black/tarry (Oligomerization)
Diagnosis: Indoles are electron-rich enamines masked in an aromatic ring.[1] In the presence of strong acids and oxygen, they undergo oxidative dimerization or polymerization.[1] Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.
-
Acid Removal: Quench the reaction immediately upon completion. Do not let the crude indole sit in acidic solution.
-
Reagent Quality: Phenylhydrazine oxidizes rapidly. Distill phenylhydrazine before use if it appears dark/red.
Issue 3: Low Yield (<40%)
Diagnosis: Incomplete hydrazone formation or hydrolysis of the imine before cyclization. Corrective Action:
-
Water Removal: Ensure water generated during hydrazone formation is removed (Dean-Stark trap or molecular sieves) if utilizing a two-step protocol.
-
Stoichiometry: Use a slight excess of the ketone (1.1 eq) to drive hydrazone formation to completion.
Optimized Experimental Protocol
This protocol utilizes a ZnCl₂-mediated cyclization , which offers a better balance of regioselectivity compared to H₂SO₄ or PPA methods.[1]
Reagents & Equipment
-
Phenylhydrazine (freshly distilled)[1]
-
2-Butanone (Methyl Ethyl Ketone)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Apparatus: 3-neck flask, Reflux condenser, N₂ line, Mechanical stirrer.[1]
Step-by-Step Workflow
| Step | Action | Technical Note |
| 1 | Pre-mix | Mix Phenylhydrazine (1.0 eq) and 2-Butanone (1.1 eq) in Glacial Acetic Acid. |
| 2 | Catalyst | Add anhydrous ZnCl₂ (1.5 eq). |
| 3 | Heating | Heat to 80-90°C for 2-4 hours. |
| 4 | Quench | Pour reaction mixture into Ice/Water . |
| 5 | Extraction | Extract with Diethyl Ether or EtOAc. |
| 6 | Purification | Column Chromatography (Hexane:EtOAc 95:5). |
Data & Specifications
Physical Properties Comparison
| Compound | CAS No.[3][4] | Melting Point | Regiochemical Origin |
| 2-Ethylindole | 3484-18-2 | 43-45 °C | Kinetic (Methyl attack) |
| 2,3-Dimethylindole | 91-55-4 | 105-107 °C | Thermodynamic (Methylene attack) |
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor |
| Acetic Acid | High | Good solubility, but promotes thermodynamic equilibration.[1] |
| Toluene | Medium | Good for azeotropic water removal; slower reaction rate. |
| Ethanol | Low | Often leads to solvolysis side products; requires strong acid co-catalyst. |
Troubleshooting Logic Flow
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
References
-
Robinson, B. (1982).[1][5] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regiochemistry).
-
Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]
-
Boraei, A. T. A. (2016).[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2016(1), M889.[1] (Discusses alkylation and stability). Link
-
Organic Syntheses. (1942). 2-Methylindole.[1][6][7] Org.[5][8] Synth. 22,[1] 94. (Foundational protocol adaptable for 2-ethylindole). Link
-
Simoneau, C. A., & Ganem, B. (2008).[1][9] A three-component Fischer indole synthesis. Nature Protocols, 3, 1249–1252.[1][9] (Modern variations). Link[1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Dimethylindole = 97 91-55-4 [sigmaaldrich.com]
- 4. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ijnrd.org [ijnrd.org]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Ethyl-1H-Indole Synthesis
Welcome to the technical support center for the synthesis of 2-ethyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable indole derivative. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.
The Fischer indole synthesis is a robust and widely used method for preparing indoles. However, its success is highly dependent on carefully controlled reaction parameters. This guide will address common pitfalls and provide systematic approaches to improve your yield of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most common causes?
Low yields in the Fischer indole synthesis of this compound from phenylhydrazine and butan-2-one (methyl ethyl ketone) can often be attributed to several critical factors.[1][2] The reaction is notoriously sensitive to the choice of acid catalyst, temperature, and the purity of the starting materials. A primary challenge with an unsymmetrical ketone like butan-2-one is the potential for the formation of an undesired regioisomer, 2,3-dimethylindole, which directly impacts the yield of the target molecule.
Here is a breakdown of the most common culprits for low yield:
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Suboptimal Acid Catalyst and Concentration: The type and concentration of the acid catalyst are paramount. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the optimal choice can be substrate-dependent.[1] Polyphosphoric acid (PPA) is often a highly effective catalyst for this cyclization.[1]
-
Incorrect Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the reaction forward. However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, and the final product, resulting in a lower yield.
-
Impure Starting Materials: The purity of both the phenylhydrazine and butan-2-one is crucial. Impurities can lead to a host of side reactions that consume starting materials and complicate purification. It is highly recommended to use freshly distilled starting materials.
-
Formation of Regioisomers: The use of butan-2-one, an unsymmetrical ketone, can lead to the formation of two different enamine intermediates, resulting in a mixture of this compound and 2,3-dimethylindole. The ratio of these isomers is highly dependent on the reaction conditions.
Q2: I suspect I am forming the wrong isomer, 2,3-dimethylindole, instead of this compound. How can I control the regioselectivity of the reaction?
Controlling the regioselectivity in the Fischer indole synthesis with an unsymmetrical ketone like butan-2-one is a well-known challenge. The reaction proceeds through an enamine intermediate, and butan-2-one can form two different enamines, leading to either the desired this compound or the isomeric 2,3-dimethylindole. The direction of cyclization is influenced by the stability of the enamine intermediate, which in turn is affected by the choice of acid catalyst and reaction conditions.
Generally, stronger acids and higher temperatures tend to favor the formation of the thermodynamically more stable enamine, which can influence the product ratio. Conversely, milder conditions may favor the kinetically controlled product.
Strategies to Influence Regioselectivity:
| Strategy | Rationale | Expected Outcome |
| Acid Catalyst Screening | Different acids can influence the equilibrium between the two possible enamine intermediates. | A systematic screening of both Brønsted and Lewis acids may reveal a catalyst that favors the formation of the desired this compound. |
| Temperature Optimization | Temperature affects the rate of both the desired reaction and potential side reactions, as well as the position of the enamine equilibrium. | Lowering the temperature may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable product. Careful optimization is key. |
| Solvent Effects | The polarity of the solvent can influence the stability of the charged intermediates in the reaction pathway. | Experimenting with different solvents, from polar aprotic to non-polar, could alter the product ratio. |
Q3: What are the potential side products I should be aware of, other than the isomeric indole?
Besides the formation of 2,3-dimethylindole, other side reactions can contribute to a low yield of this compound. These can include:
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Decomposition of Starting Materials: Phenylhydrazine can be unstable, especially at elevated temperatures and in the presence of strong acids.
-
Polymerization: Under harsh acidic conditions, indoles can be susceptible to polymerization, forming tarry, insoluble materials.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have unreacted phenylhydrazone in your crude product.
-
Oxidation: The indole ring is electron-rich and can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.
Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to identify the formation of major byproducts.
Experimental Protocols & Optimization
General Experimental Workflow for this compound Synthesis
This protocol is a representative procedure and should be optimized for your specific laboratory conditions.
Caption: General workflow for the Fischer indole synthesis of this compound.
Step-by-Step Protocol:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add butan-2-one (1.05 eq.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
The hydrazone can be isolated by removing the solvent under reduced pressure, or the reaction mixture can be used directly in the next step.
-
-
Cyclization:
-
In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, place polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).
-
Heat the PPA to 80-100 °C with stirring.
-
Slowly and carefully add the phenylhydrazone (or the reaction mixture from the previous step) to the hot PPA. The addition should be exothermic, and the temperature should be controlled.
-
After the addition is complete, continue to heat the mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to a manageable temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., 10% NaOH solution) until it is basic to litmus paper.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.[3]
-
Optimization Table
| Parameter | Range to Investigate | Rationale for Optimization |
| Acid Catalyst | PPA, H₂SO₄, p-TsOH, ZnCl₂ | The choice of acid can significantly impact the yield and regioselectivity. |
| Reaction Temperature | 80 - 150 °C | Balancing reaction rate with potential for decomposition is key to maximizing yield. |
| Reaction Time | 30 min - 4 hours | Monitoring by TLC is essential to determine the point of maximum product formation and minimize degradation. |
| Reactant Ratio | 1:1 to 1:1.2 (Hydrazine:Ketone) | A slight excess of the ketone can help to drive the hydrazone formation to completion. |
Purification and Characterization
Q4: My crude product is a dark, oily mixture. What is the best way to purify this compound?
The crude product from a Fischer indole synthesis is often a complex mixture containing the desired product, the isomeric byproduct, unreacted starting materials, and polymeric tars. Purification can be challenging but is essential to obtain a high-purity product.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and effective method for separating this compound from its isomer and other impurities.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). The separation should be monitored by TLC.
-
-
Vacuum Distillation: If the crude product is relatively clean and the main impurity is the isomeric 2,3-dimethylindole, fractional distillation under reduced pressure may be an effective purification method, provided the boiling points of the isomers are sufficiently different.
Characterization of this compound:
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the indole ring protons, the ethyl group (a quartet and a triplet), and the N-H proton (a broad singlet). |
| ¹³C NMR | Resonances for the eight aromatic carbons of the indole core and the two carbons of the ethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁N, M.W. = 145.20 g/mol ). |
| Infrared (IR) Spectroscopy | A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. |
Mechanistic Insights
Q5: Can you illustrate the reaction mechanism for the formation of both this compound and its isomer?
Understanding the mechanism is key to troubleshooting the reaction. The Fischer indole synthesis proceeds through several key steps. The regioselectivity is determined at the enamine formation stage.
Caption: Mechanism showing the divergent pathways to this compound and 2,3-dimethylindole.
The key to favoring the formation of this compound (Path A) lies in controlling the conditions that influence the tautomerization of the phenylhydrazone to the corresponding enamine.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.
- Sundberg, R. J. Indoles; Academic Press: London, 1996.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373-401.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Fischer Indole Synthesis: A Versatile and Practical Reaction for the Synthesis of Indoles. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley-VCH: Weinheim, Germany, 2012; pp 1-36.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875-2911.
- Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. In Organic Syntheses: Theory and Applications; Hudlicky, T., Ed.; JAI Press: Greenwich, CT, 1997; Vol. 3, pp 1-47.
- Snyder, H. R.; Smith, C. W. A Convenient Synthesis of Tryptophan and Related Compounds. J. Am. Chem. Soc.1944, 66, 350-351.
- Pauson, P. L.; Proctor, G. R.; Rodger, W. J. A New Indole Synthesis. J. Chem. Soc., Chem. Commun.1982, 331-332.
- Gribble, G. W. Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 12000, 1045-1075.
- Nakazaki, M.; Yamamoto, K.; Yamagami, M. A Novel Synthesis of Optically Active Tryptophans and Related Compounds. Chem. Lett.1979, 8, 125-128.
-
Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 35, p.92 (1955). [Link]
-
PubChem Compound Summary for CID 3801618, this compound. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
Sources
optimization of reaction conditions for 2-ethyl-1H-indole synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-ethyl-1H-indole . It prioritizes regioselectivity control—the most common failure point in this specific synthesis—and offers validated protocols for both classical and transition-metal-catalyzed routes.
Status: Operational Lead Scientist: Senior Application Specialist Topic: Regioselectivity & Yield Optimization for 2-Ethylindole
🔬 Module 1: Troubleshooting Fischer Indole Synthesis
Current Issue: Regioselectivity Failure with 2-Butanone
Q1: I reacted phenylhydrazine with 2-butanone (methyl ethyl ketone) expecting 2-ethylindole, but NMR indicates 2,3-dimethylindole is the major product. Why?
Diagnosis: This is a classic thermodynamic vs. kinetic control issue inherent to the Fischer Indole Synthesis with unsymmetrical ketones.
The Mechanism of Failure: The reaction proceeds through an ene-hydrazine intermediate. 2-Butanone has two enolizable positions:
-
C3 (Methylene): Forms an internal double bond (Thermodynamically favored, Zaitsev product). Cyclization leads to 2,3-dimethylindole .[1]
-
C1 (Methyl): Forms a terminal double bond (Kinetically favored). Cyclization leads to 2-ethylindole .
Under standard acidic conditions (e.g., H₂SO₄, Polyphosphoric acid) and heat, the reaction equilibrates to the thermodynamically more stable internal ene-hydrazine, overwhelmingly favoring the 2,3-dimethylindole byproduct.
Optimization Strategy:
To shift the ratio toward 2-ethylindole, you must enforce kinetic control or switch methodologies.
| Parameter | Recommendation for 2-Ethylindole | Rationale |
| Acid Catalyst | Switch to Lewis Acids (e.g., ZnCl₂ or PCl₃) | Lewis acids often operate at lower temperatures, preserving the kinetic enol. |
| Solvent | Non-polar / Aprotic (e.g., Toluene, Xylene) | Protic solvents facilitate rapid tautomerization to the thermodynamic enol. |
| Temperature | < 80°C | High heat promotes equilibration to the undesired 2,3-dimethyl precursor. |
Visualizing the Regioselectivity Trap
The following diagram illustrates the bifurcation point where your synthesis likely diverted.
Caption: Bifurcation of the Fischer Indole pathway. Standard conditions favor the red path (2,3-dimethylindole). Optimization requires forcing the green path.
🧪 Module 2: Recommended Protocol (Palladium-Catalysis)
Method: Sonogashira Coupling / Cyclization Sequence
Q2: The Fischer route is too messy. What is the most reliable method for high-purity 2-ethylindole?
Recommendation: Adopt a Palladium-Catalyzed Annulation strategy. This method is regio-defined: the substituent on the alkyne terminus must end up at the C2 position of the indole, eliminating the 2,3-dimethyl isomer entirely.
Protocol: One-Pot Synthesis from 2-Iodoaniline
Reagents:
-
Substrate: 2-Iodoaniline (1.0 equiv)
-
Coupling Partner: 1-Butyne (1.2 equiv) — Note: 1-Butyne is a gas/volatile liquid; use a sealed tube or solution.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF or THF (Degassed)
Step-by-Step Workflow:
-
Setup: Charge a pressure tube with 2-iodoaniline, Pd catalyst, and CuI under Argon.
-
Addition: Add degassed DMF and Et₃N.
-
Alkyne Introduction: Bubble 1-Butyne into the solution (if gas) or add via syringe (if cooled liquid) and seal the vessel immediately.
-
Sonogashira Phase: Stir at Room Temperature for 4–6 hours . Monitor disappearance of 2-iodoaniline by TLC.
-
Cyclization Phase: Heat the sealed vessel to 100°C for 12 hours . The internal nitrogen nucleophile attacks the alkyne (5-endo-dig cyclization) to form the indole core.
-
Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Troubleshooting the Pd-Route:
| Observation | Root Cause | Corrective Action |
| Low Yield | Oxidation of Catalyst | Ensure rigorous degassing of DMF (freeze-pump-thaw recommended). |
| Incomplete Cyclization | Temperature too low | The initial coupling happens at RT, but ring closure requires heat (80-100°C). |
| Dimer Formation | Glaser Coupling | Reduce CuI loading or add alkyne slowly to keep concentration low. |
⚙️ Module 3: Alternative Protocol (Madelung Synthesis)
Method: Base-Mediated Cyclization
Q3: I need a metal-free route for large-scale production. What are the critical parameters for the Madelung synthesis?
Overview: The Madelung synthesis involves the intramolecular cyclization of N-(2-methylphenyl)amides. For 2-ethylindole, the precursor is N-(2-methylphenyl)propionamide (also known as N-o-tolylpropionamide).
Critical Optimization Parameters:
-
Base Strength: This reaction requires a very strong base to deprotonate the unactivated methyl group on the benzene ring.
-
Standard: NaOEt/Ethanol (Requires 300°C+ temperatures, leads to degradation).
-
Optimized:n-Butyllithium (n-BuLi) or LDA in THF.
-
-
Temperature: Using organolithiums allows the reaction to proceed at much lower temperatures (-20°C to RT), drastically reducing tar formation compared to the classical thermal method.
Optimized Workflow:
-
Dissolve N-o-tolylpropionamide in anhydrous THF under N₂.
-
Cool to -20°C .
-
Add 2.2 equiv of n-BuLi dropwise. (2 equivs are needed: 1 for the amide proton, 1 for the benzylic methyl proton).
-
Allow to warm to Room Temperature and stir for 3 hours.
-
Quench with saturated NH₄Cl.
📊 Summary of Methods
| Method | Regioselectivity | Scalability | Primary Challenge |
| Fischer (2-Butanone) | Poor (favors 2,3-dimethyl) | High | Separation of isomers. |
| Pd-Catalyzed | Excellent (100% 2-ethyl) | Medium | Cost of catalyst; handling 1-butyne. |
| Madelung (BuLi) | Excellent | High | Moisture sensitivity; cryogenic conditions. |
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Palladium-Catalyzed Synthesis of 2-Substituted Indoles
- Source: Cacchi, S., & Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, 105(7), 2873–2920.
-
Context: detailed protocols for the annulation of 2-iodoanilines and alkynes.[8]
-
Madelung Synthesis Optimiz
- Source: Houlihan, W. J., et al. (1981). "Lithiation of N-(2-alkylphenyl)alkanamides: A modified Madelung indole synthesis." Journal of Organic Chemistry, 46(22), 4511–4515.
- Context: Describes the use of n-BuLi to lower reaction temperatures and improve yields for 2-alkylindoles.
-
BenchChem Technical Guide: Fischer Indole Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Catalyst Selection for Efficient 2-Ethyl-1H-Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient synthesis of 2-ethyl-1H-indole. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and butan-2-one (methyl ethyl ketone).[1][2] The choice of catalyst is paramount and directly influences reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary types of catalysts used for the Fischer indole synthesis of this compound?
The Fischer indole synthesis is fundamentally an acid-catalyzed reaction.[3] The catalysts fall into two main categories: Brønsted acids and Lewis acids.[4][5]
-
Brønsted-Lowry Acids: These are proton donors. Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid are effective.[4] Polyphosphoric acid (PPA) is a particularly common and effective choice as it serves as both a catalyst and a dehydrating agent.[1][5]
-
Lewis Acids: These are electron-pair acceptors. Common examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and iron(III) chloride (FeCl₃).[1][6] ZnCl₂ is one of the most frequently used catalysts for this reaction.[1]
In some protocols, solvents like glacial acetic acid can function as both a solvent and a mild acid catalyst, which can be beneficial for preventing side reactions with sensitive substrates.[5]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
The choice depends on the substrate's sensitivity, desired reaction conditions, and scale.
-
Mechanism of Action: Brønsted acids work by protonating the nitrogen atoms of the phenylhydrazone intermediate, which facilitates the key tautomerization and subsequent[7][7]-sigmatropic rearrangement.[2] Lewis acids, conversely, coordinate to the nitrogen or oxygen atoms, polarizing the bonds and promoting the necessary electronic shifts for cyclization.
-
Reaction Vigor: Strong Brønsted acids like H₂SO₄ and PPA can lead to vigorous, sometimes exothermic reactions and may cause charring or degradation of sensitive starting materials or products. They are often used for less reactive substrates that require harsh conditions.
-
Substrate Compatibility: If your phenylhydrazine or ketone contains acid-sensitive functional groups, a milder Lewis acid like ZnCl₂ or even a milder Brønsted acid like acetic acid might be a better choice to minimize side reactions.[5]
-
Workup: Reactions with solid Lewis acids like ZnCl₂ can sometimes be simpler to work up, although the catalyst often needs to be quenched and removed via aqueous extraction. PPA requires careful quenching with ice water, which can be highly exothermic.
Q3: Are there heterogeneous or reusable catalyst options for this synthesis?
Yes, the development of heterogeneous catalysts is an active area of research aimed at simplifying purification and improving the sustainability of the process. One approach involves using solid acid catalysts like Amberlite IR 120H, which is a sulfonic acid-functionalized resin. This type of catalyst can be packed into a column for continuous flow synthesis, allowing for an acid-free product stream and easy separation of the catalyst.
Troubleshooting Guide for this compound Synthesis
Issue 1: Low or No Product Yield
A low or zero yield is the most common issue. A systematic approach is required to diagnose the root cause.
-
Cause A: Poor Quality of Reagents. Phenylhydrazine is susceptible to air oxidation, turning dark and impure over time. Using old or discolored phenylhydrazine is a frequent cause of reaction failure.
-
Solution: Use freshly distilled or purified phenylhydrazine. Alternatively, use the more stable phenylhydrazine hydrochloride salt, which can be neutralized in situ or just prior to use.[5]
-
-
Cause B: Inefficient Phenylhydrazone Formation. The initial condensation between phenylhydrazine and butan-2-one to form the phenylhydrazone intermediate is a critical equilibrium-driven step.[4]
-
Solution: Ensure acidic conditions (a small amount of acetic acid is often sufficient) and the removal of water to drive the equilibrium forward.[4] You can monitor the formation of the hydrazone by Thin Layer Chromatography (TLC) before proceeding with the high-temperature cyclization.
-
-
Cause C: Sub-optimal Catalyst Choice or Amount. The chosen acid may be too weak to effect cyclization or may have been used in insufficient quantity.
-
Cause D: Incorrect Reaction Temperature. The[7][7]-sigmatropic rearrangement and cyclization steps typically require significant thermal energy.[5]
-
Solution: Ensure the reaction is heated sufficiently. Refluxing in a solvent like glacial acetic acid or heating to temperatures above 100°C is common.[5] The optimal temperature should be determined empirically, as excessively high temperatures can lead to decomposition.
-
Issue 2: Formation of Multiple Isomers or Side Products
-
Cause A: Use of an Asymmetric Ketone. Butan-2-one is an unsymmetrical ketone (RCH₂COCH₂R' type). This means that tautomerization can occur on either side of the carbonyl group, potentially leading to the formation of two different enamine intermediates and, consequently, two different indole isomers (this compound and 2,3-dimethyl-1H-indole).
-
Solution: While a mixture can be obtained, the reaction conditions (particularly the choice of acid catalyst) can influence the regioselectivity of the cyclization.[1] The formation of this compound is generally favored. Careful purification by column chromatography is essential to isolate the desired product.
-
-
Cause B: Product Degradation. The indole nucleus, while aromatic, can be sensitive to harsh acidic and oxidative conditions, leading to polymerization or the formation of tar-like byproducts.
-
Solution: Avoid unnecessarily harsh conditions. Use the mildest catalyst and lowest temperature that afford a reasonable reaction rate.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Catalyst Performance Comparison
The following table summarizes common catalysts for the Fischer synthesis, providing a comparative overview to guide your selection.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂)[1] | Lewis Acid | 1-2 eq., 120-180°C, neat or in high-boiling solvent | Widely available, effective, standard choice. | Can be hygroscopic, workup requires quenching. |
| Polyphosphoric Acid (PPA)[1] | Brønsted Acid | Used as solvent/catalyst, 80-120°C | Powerful, acts as dehydrating agent. | Highly viscous, difficult to stir, vigorous quench. |
| Sulfuric Acid (H₂SO₄)[4] | Brønsted Acid | Catalytic amount in solvent (e.g., EtOH, AcOH), reflux | Inexpensive, strong acid. | Can cause charring and side reactions. |
| Acetic Acid (AcOH)[5] | Brønsted Acid | Used as solvent/catalyst, reflux | Mild, reduces side reactions, easy to handle. | May not be strong enough for all substrates. |
| Boron Trifluoride (BF₃)[1] | Lewis Acid | Often used as etherate complex (BF₃·OEt₂), various solvents | Highly effective Lewis acid. | Corrosive, moisture-sensitive. |
| Amberlite IR 120H | Heterogeneous | Packed bed, flow chemistry or batch, 70-120°C | Reusable, simplifies purification, enables flow synthesis. | May have lower activity than homogeneous catalysts. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Zinc Chloride
This protocol describes a standard lab-scale synthesis using a common Lewis acid catalyst.
Materials:
-
Phenylhydrazine (freshly distilled), 5.4 g, 50 mmol
-
Butan-2-one (Methyl ethyl ketone), 3.6 g, 50 mmol
-
Zinc Chloride (anhydrous), 13.6 g, 100 mmol
-
Toluene, 50 mL
-
Hydrochloric Acid (2M)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (5.4 g) and butan-2-one (3.6 g) in toluene (50 mL).
-
Phenylhydrazone Formation: Stir the mixture at room temperature for 30 minutes. Monitor the formation of the phenylhydrazone intermediate by TLC.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (13.6 g) to the flask. The mixture may become thick.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC until the phenylhydrazone spot has been consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over 100 mL of ice water. Add 50 mL of ethyl acetate and stir until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oil or solid, should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Visual Representation of the Fischer Indole Synthesis Mechanism
The following diagram illustrates the key mechanistic steps of the reaction.
Caption: Key steps in the Fischer indole synthesis mechanism.[1]
References
-
ResearchGate. (2025). Efficient Synthesis of 2-Ethoxycarbonyl Indoles. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
TMP Chem. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
MDPI. (2020, July 16). A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. PDF. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. Retrieved from [Link]
-
Dr. Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
SpringerLink. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Technical Support Center: Minimizing Impurity Formation in 2-Ethyl-1H-Indole Synthesis
Executive Summary
The synthesis of 2-ethyl-1H-indole (CAS: 3484-18-2) via the Fischer Indole Synthesis is deceptively simple. While the reaction of phenylhydrazine and 2-butanone appears straightforward, it suffers from a critical regioselectivity issue that often results in a mixture containing the thermodynamic isomer, 2,3-dimethylindole .
This guide addresses the mechanistic root of this impurity, provides protocols for kinetic control, and details specific purification strategies to isolate the desired 2-ethyl isomer.
Module 1: The Core Challenge – Regioselectivity
The Problem: Users frequently report obtaining a product with a higher melting point than expected (e.g., >100°C instead of ~44°C) or a mixture that is difficult to crystallize. This is due to the formation of 2,3-dimethylindole .[1][2]
The Mechanism: The reaction of phenylhydrazine with 2-butanone (methyl ethyl ketone) generates a hydrazone that can tautomerize into two distinct "ene-hydrazine" intermediates. The cyclization direction is determined by which carbon of the ketone participates in the [3,3]-sigmatropic rearrangement.
-
Path A (Kinetic - Desired): Enolization at the terminal methyl group (
-carbon) leads to 2-ethylindole . -
Path B (Thermodynamic - Undesired): Enolization at the internal methylene group (
-carbon) leads to 2,3-dimethylindole .
Because the internal double bond (Path B) is thermodynamically more stable, standard acidic conditions (e.g., refluxing H₂SO₄/AcOH) often favor the formation of the 2,3-dimethyl impurity.
Visualizing the Branch Point
Figure 1: Mechanistic bifurcation in the reaction of 2-butanone. Path A leads to the desired product, while Path B leads to the common impurity.
Module 2: Optimization Protocols
To maximize the yield of 2-ethylindole, you must shift the reaction toward Path A .
Protocol A: Catalyst Selection for Kinetic Control
Strong protic acids and high temperatures favor equilibration to the thermodynamic ene-hydrazine (Path B). Using milder Lewis acids or specific phosphorus-based reagents can improve regioselectivity.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) or ZnCl₂ | PPA often provides better selectivity for 2-substituted indoles from methyl ketones compared to H₂SO₄ [1]. |
| Solvent | Acetic Acid (Glacial) | Standard solvent that moderates the reaction rate. |
| Temperature | 90–100°C (Controlled) | Avoid harsh reflux (>120°C) if possible to reduce thermodynamic equilibration. |
| Addition Order | Add Ketone to Hydrazine/Acid | Keeping the ketone concentration low can sometimes favor the faster-forming kinetic enol. |
Protocol B: The "High Purity" Alternative (Non-Fischer)
If your application requires >99.5% purity (e.g., GMP starting material), the Fischer route may be too risky due to difficult separation. We recommend the Lithiation/Alkylation Route .
-
Starting Material: 1-(Phenylsulfonyl)indole (Protected Indole).
-
Reagents: n-Butyllithium (n-BuLi), Ethyl Iodide.
-
Step 1: Lithiation at C-2 (directed by the N-protecting group) at -78°C.
-
Step 2: Quench with Ethyl Iodide -> 1-(Phenylsulfonyl)-2-ethylindole.
-
Step 3: Deprotection (Hydrolysis) -> This compound . Note: This route guarantees 0% formation of 2,3-dimethylindole.
Module 3: Purification & Troubleshooting
If you must use the Fischer synthesis, separation is feasible due to the significant difference in physical properties.
Physical Property Comparison:
-
This compound: mp 43–46°C (Solid/Low-melting solid) [2].
-
2,3-Dimethylindole: mp 104–107°C (Solid) [3].
Troubleshooting Workflow
Figure 2: Decision tree for identifying and removing common impurities.
Specific Purification Steps:
-
Recrystallization Strategy:
-
Dissolve the crude mixture in a non-polar solvent (e.g., Hexane or Petroleum Ether) with a small amount of Ethanol.
-
Cool to 0°C. The 2,3-dimethylindole (mp ~106°C) is less soluble and structurally more rigid; it will often crystallize out first.
-
Filter off the high-melting solid (the impurity).
-
Concentrate the filtrate to obtain the 2-ethylindole .
-
-
Distillation:
-
2-Ethylindole boils at 105°C (0.5 Torr) .
-
Careful vacuum distillation can separate it from polymeric tars (which remain in the pot) and potentially from the dimethyl isomer if a high-efficiency column is used.
-
Frequently Asked Questions (FAQ)
Q1: My product is a red/brown oil instead of a white solid. What happened? A: Indoles are electron-rich and prone to air oxidation, forming red-colored impurities (indolenines or quinoidal species).
-
Fix: Perform all steps under Nitrogen/Argon. Store the product in the dark at -20°C. If the product is oily, it may be supercooled; scratch the flask with a glass rod or add a seed crystal of pure 2-ethylindole to induce solidification (mp ~44°C).
Q2: Can I use 2-butanone and phenylhydrazine hydrochloride in ethanol? A: Yes, but this often leads to a mixture. The "Robinson" modification (using ZnCl₂ in acetic acid or heating the hydrazone directly) is often preferred for methyl ketones to drive the reaction to completion, though regioselectivity remains a challenge [4].
Q3: Why not use butyraldehyde instead of 2-butanone? A: Reaction of phenylhydrazine with butyraldehyde yields 3-ethylindole (skatole homolog), not 2-ethylindole. The position of the alkyl group in the product depends entirely on the structure of the carbonyl starting material.
Q4: Is there a catalyst that guarantees 100% 2-ethylindole from 2-butanone? A: No known acid catalyst provides 100% regioselectivity for this substrate in the Fischer synthesis. For >99% purity without rigorous purification, use the Lithiation/Alkylation route (Module 2, Protocol B).
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text detailing catalyst effects on regioselectivity).[3][4]
-
ChemBK. (2024). This compound Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Fischer Indole Synthesis.[1][2][3][4][5][6][7] Retrieved from [Link]
Sources
- 1. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 2. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 3. researchwithnj.com [researchwithnj.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
preventing ester hydrolysis during N-alkylation of indole esters
Topic: Preventing Ester Hydrolysis During N-Alkylation of Indole Esters
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the nuanced challenges that can arise during complex synthetic routes. This guide provides in-depth troubleshooting advice, field-tested protocols, and answers to frequently encountered issues when performing N-alkylation on indole substrates bearing a sensitive ester functionality.
Introduction: The Synthetic Challenge
N-alkylated indole esters are valuable scaffolds in medicinal chemistry and materials science. The N-alkylation step, however, presents a classic synthetic dilemma. The reaction typically requires a base to deprotonate the indole N-H proton, rendering it nucleophilic enough to attack an alkylating agent. Unfortunately, the very conditions that facilitate this desired reaction—strong bases and polar solvents—are also ideal for the undesired hydrolysis of the ester group, a reaction commonly known as saponification.[1][2] This leads to yield loss and complicates purification.
This guide is structured to help you diagnose the root cause of this side reaction and provide robust, proactive strategies to achieve clean, high-yielding N-alkylation while preserving the integrity of your ester.
Part 1: Understanding the Root Cause
Before troubleshooting, it is critical to understand the competing reaction pathway.
Q1: What is the mechanism of ester hydrolysis, and why is it competing with my N-alkylation?
Answer: Base-catalyzed ester hydrolysis, or saponification, is a nucleophilic acyl substitution reaction. The process is highly efficient and, under basic conditions, effectively irreversible.[1][3]
The mechanism proceeds in three steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide group (⁻OR') as the leaving group. This produces a carboxylic acid.
-
Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another base equivalent to form a carboxylate salt. This final acid-base step is thermodynamically very favorable and drives the reaction to completion, making it irreversible under these conditions.[1][4]
This reaction competes with your N-alkylation because common strong bases (like NaOH, KOH) or residual water reacting with strong bases (like NaH) provide the hydroxide ions necessary to initiate this destructive pathway.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Part 2: Troubleshooting Guide
This section addresses common scenarios where ester hydrolysis is observed.
Q2: I used sodium hydride (NaH) in DMF, a standard protocol, but my ester was still hydrolyzed. Why did this happen?
Answer: This is a very common and insightful observation. While sodium hydride (NaH) itself is a non-nucleophilic base, the problem often lies with the solvent and reaction setup.[5]
-
Trace Water in Solvent: Even "anhydrous" grades of polar aprotic solvents like N,N-Dimethylformamide (DMF) can contain trace amounts of water. Sodium hydride reacts violently with water to produce sodium hydroxide (NaOH) and hydrogen gas (H₂). The in situ generated NaOH is a strong nucleophile that will readily hydrolyze your ester.[6]
-
DMF Decomposition: On a larger scale or with prolonged heating, NaH can deprotonate DMF, leading to its decomposition. While complex, some decomposition pathways can generate nucleophilic species.[6]
-
Atmospheric Moisture: A reaction setup that is not rigorously protected from atmospheric moisture can allow water to enter, continually generating NaOH.
Solution: The key is to ensure truly anhydrous conditions. Use freshly distilled or commercially available anhydrous solvents, flame-dry your glassware under vacuum or nitrogen, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Q3: My reaction is slow, and increasing the temperature or reaction time leads to more hydrolysis. What is the best course of action?
Answer: This indicates that the rate of hydrolysis is becoming significant relative to the rate of N-alkylation under your current conditions. Simply providing more thermal energy or time allows this undesired side reaction to progress further.
Solution: Instead of forcing the reaction with heat, it is better to modify the conditions to increase the rate of the desired N-alkylation relative to the hydrolysis.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base will deprotonate the indole N-H more completely and rapidly, increasing the concentration of the active nucleophile and accelerating the desired reaction.
-
Switch to a More Effective Solvent: The choice of solvent can influence the solubility of the indolide salt and the rate of reaction.[7][8]
-
Consider an Alternative Methodology: If the standard Sₙ2 approach is problematic, methods that operate under neutral or non-hydrolytic conditions, such as the Mitsunobu reaction, are superior alternatives.
Caption: Troubleshooting workflow for ester hydrolysis.
Part 3: Proactive Strategies & Protocols
The most effective way to prevent hydrolysis is to design an experiment that is inherently resistant to it.
Strategy 1: Judicious Choice of Base & Anhydrous Technique
The ideal base for this transformation is one that is strong enough to deprotonate the indole N-H but is sterically hindered, making it a poor nucleophile.[5][9]
| Base | Type | pKₐ (Conjugate Acid) | Nucleophilicity | Key Considerations |
| NaOH, KOH | Strong, Nucleophilic | ~15.7 | High | Not Recommended. Directly causes rapid ester hydrolysis. |
| NaH, KH | Strong, Non-nucleophilic | ~35 | Low | Good Choice. Requires strictly anhydrous conditions to prevent in situ NaOH formation.[5] |
| K₂CO₃, Cs₂CO₃ | Weak, Moderately Nucleophilic | ~10.3 | Moderate | Can be effective, especially in PTC. Less likely to cause hydrolysis than hydroxides, but may require higher temperatures.[10] |
| LDA, KHMDS | Strong, Non-nucleophilic | ~36 | Very Low | Excellent Choice. Very strong and highly hindered. Ideal for difficult substrates but require anhydrous conditions and inert atmosphere.[5] |
| DBU | Strong, Non-nucleophilic | ~13.5 | Low | Organic base, good for promoting E2 eliminations but also effective for N-alkylation.[5] |
This protocol is a robust starting point for standard alkyl halides.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Reagents: Add the indole ester (1.0 eq) to the flask. Add anhydrous DMF or THF (to make a 0.1-0.2 M solution) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. The solution should become clear or homogeneous as the sodium indolide salt forms.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required, but should be employed cautiously.[7]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Strategy 2: The Mitsunobu Reaction
For sensitive substrates or when using alcohols as alkylating agents, the Mitsunobu reaction is an outstanding alternative as it proceeds under mild, neutral conditions.[11]
Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (usually PPh₃) and an azodicarboxylate (like DEAD or DIAD) to form a highly reactive oxyphosphonium salt. The acidic indole N-H then acts as the nucleophile, displacing triphenylphosphine oxide (TPPO) in an Sₙ2 fashion.[11][12]
Caption: Simplified workflow of the Mitsunobu reaction.
-
Preparation: To a solution of the indole ester (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C.[12]
-
Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. The primary challenge with Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and reduced DIAD byproducts. Purification is typically achieved by column chromatography.
Strategy 3: Phase-Transfer Catalysis (PTC)
PTC is an elegant method that allows for the use of inexpensive, mild inorganic bases (like K₂CO₃) and biphasic solvent systems.[13] This avoids the need for strong organic bases and strictly anhydrous conditions.
Mechanism: A phase-transfer catalyst (typically a quaternary ammonium salt, e.g., TBAB) transports the indolide anion from the solid or aqueous phase (where the base resides) into the organic phase where the alkylating agent is dissolved, allowing the reaction to occur.
-
Preparation: In a flask, combine the indole ester (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reaction: Add a suitable organic solvent (e.g., toluene or acetonitrile) followed by the alkylating agent (1.2 eq).
-
Heating: Heat the mixture with vigorous stirring (to ensure good mixing between phases) to 50-80 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with the organic solvent. Concentrate the filtrate in vacuo and purify the residue by column chromatography.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: Can I just use a protecting group for the ester? While technically possible to protect the corresponding carboxylic acid as a more robust ester (e.g., a t-butyl ester), this adds two steps to your synthesis (protection and deprotection). It is almost always more efficient to optimize the N-alkylation conditions directly using the strategies outlined above.
FAQ 2: How does the electronic nature of the indole ring affect the reaction? Electron-withdrawing groups (EWGs) on the indole ring increase the acidity of the N-H proton, making deprotonation easier.[14] This can allow for the use of weaker bases, further reducing the risk of ester hydrolysis. Conversely, electron-donating groups (EDGs) decrease N-H acidity, often requiring stronger bases or harsher conditions.
FAQ 3: What is the best way to monitor the reaction for hydrolysis? Thin-Layer Chromatography (TLC) is often sufficient. The hydrolyzed carboxylic acid byproduct will be significantly more polar than both the starting material and the N-alkylated product. It will typically appear as a distinct spot with a much lower Rƒ value, often streaking if a non-acidified eluent is used. For quantitative analysis, LC-MS is the preferred method.
Part 5: Decision-Making Flowchart
When faced with an N-alkylation of an indole ester, use the following logic to select your starting conditions.
Caption: Decision flowchart for selecting an N-alkylation method.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry. [Link]
-
Trubitsõn, D., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. [Link]
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. [Link]
- Google Patents. (n.d.).
-
Page, M. I., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Zhu, S., et al. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
White, H. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. [Link]
-
Zhang, X., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
ResearchGate. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. [Link]
-
Itoh, T., et al. (2004). Alkylation of N-Protecting Group-free Indole with Vinyl Ketones Using Iron Salt Catalyst. Chemistry Letters. [Link]
-
Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
-
Green, W. P., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
Cendigueral, E., et al. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram. [Link]
-
ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Reddit. (2025). N alkylation of an almost non nucleophilic substrate : r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
-
Semantic Scholar. (2014). Selective N‐Alkylation of Indoles with α,β‐Unsaturated Compounds Catalyzed by a Monomeric Phosphate. [Link]
- Google Patents. (n.d.).
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]
-
ACS Publications. (2026). Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction | The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scale-Up Challenges for 2-Ethyl-1H-Indole Production
Welcome to the Technical Support Center for the synthesis of 2-ethyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important indole derivative. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your large-scale production.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. The most common and industrially viable method for its production is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine and 2-butanone.[1]
While the Fischer indole synthesis is a robust and well-established reaction, its transition from the laboratory bench to a production-scale reactor presents a unique set of challenges. This guide will address these scale-up issues in a practical, question-and-answer format, providing you with the expertise to anticipate and resolve common problems.
Core Synthesis Pathway: Fischer Indolization of Phenylhydrazine and 2-Butanone
The fundamental transformation for the production of this compound is the reaction between phenylhydrazine and 2-butanone under acidic conditions. The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: Phenylhydrazine and 2-butanone condense to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, and often rate-determining, step where a C-C bond is formed.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable indole ring.
Caption: Workflow for Catalyst Loading Optimization.
Impurity Profile and Purification Challenges
Q2: Our crude this compound is contaminated with a significant amount of an isomeric byproduct. How can we minimize its formation and what is the best strategy for purification at scale?
A2: The use of an unsymmetrical ketone like 2-butanone in the Fischer indole synthesis can lead to the formation of two isomeric indoles: the desired this compound and the undesired 2,3-dimethylindole. [1]
-
Minimizing Isomer Formation: The regioselectivity of the cyclization is influenced by the reaction conditions.
-
Acid Strength: Weaker acids and lower temperatures can sometimes favor the formation of the thermodynamically more stable isomer. Experiment with milder Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., zinc chloride) in place of stronger acids like polyphosphoric acid. [4] * One-Pot vs. Two-Step: While a one-pot synthesis is often preferred for efficiency, pre-forming and isolating the phenylhydrazone before the cyclization step can sometimes offer better control over the subsequent reaction and reduce isomer formation.
-
-
Large-Scale Purification:
-
Crystallization: This is the most cost-effective method for purification at an industrial scale. The key is to find a suitable solvent system that selectively crystallizes the desired this compound, leaving the isomeric impurity in the mother liquor.
-
Recommended Solvent Systems: A common approach is to use a binary solvent system, such as a mixture of a good solvent (e.g., toluene, ethanol) and an anti-solvent (e.g., heptane, hexane). The crude product is dissolved in the good solvent at an elevated temperature, and the anti-solvent is added slowly to induce crystallization as the solution cools.
-
-
Industrial Chromatography: If high purity is required and crystallization is not effective, preparative liquid chromatography may be necessary. However, this is a more expensive and time-consuming option for large quantities.
-
Experimental Protocol: Developing a Scalable Crystallization Procedure
-
Solvent Screening: On a small scale (1-5g of crude material), test a variety of solvent systems. Use solubility data to guide your selection.
-
Temperature Profiling: Once a promising solvent system is identified, determine the optimal temperature profile for crystallization. This involves defining the dissolution temperature, the temperature at which to initiate cooling, the cooling rate, and the final filtration temperature.
-
Seeding: To ensure consistent crystal size and purity, develop a seeding protocol. This involves adding a small amount of pure this compound to the supersaturated solution to initiate crystallization.
-
Yield and Purity Analysis: Analyze the yield and purity of the crystallized product and the mother liquor by HPLC to determine the efficiency of the purification.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent System | Toluene/Heptane (1:3) | Ethanol/Water (2:1) | Isopropanol |
| Cooling Profile | 60°C to 5°C over 4h | 70°C to 10°C over 3h | 50°C to 0°C over 5h |
| Yield (%) | 75 | 82 | 68 |
| Purity (HPLC, %) | 98.5 | 99.2 | 97.8 |
| Isomer in Mother Liquor (%) | 15 | 12 | 18 |
Frequently Asked Questions (FAQs)
Q3: What are the primary safety concerns when scaling up the Fischer indole synthesis of this compound?
A3: Safety is paramount in any scale-up operation. For this synthesis, the key hazards are:
-
Phenylhydrazine: This reactant is toxic and a suspected carcinogen. [5]Engineering controls such as closed-system transfers and dedicated ventilation are essential. Personal protective equipment (PPE), including appropriate gloves and respiratory protection, must be used.
-
Exothermic Reaction: As previously mentioned, the cyclization step can be highly exothermic. [6]A runaway reaction is a serious risk. A thorough process safety assessment, including reaction calorimetry studies, should be conducted to understand the thermal profile of the reaction at scale. This will inform the design of the cooling system and emergency procedures.
-
Flammable Solvents: Many of the solvents used (e.g., toluene, ethanol, heptane) are flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge. The use of an inert atmosphere (e.g., nitrogen) in the reactor headspace is also recommended.
-
2-Butanone: This is a flammable liquid and can cause eye irritation. [7][8]Standard precautions for handling flammable organic liquids should be followed.
Q4: Can continuous flow chemistry be a viable alternative for the large-scale production of this compound?
A4: Yes, continuous flow synthesis is an excellent and increasingly adopted strategy for the production of indoles. [9][10]It offers several advantages over traditional batch processing, particularly for managing the challenges of scale-up:
-
Superior Heat Transfer: The small dimensions of flow reactors provide a very high surface-area-to-volume ratio, allowing for precise and efficient temperature control and mitigating the risk of runaway reactions.
-
Enhanced Mixing: The mixing in flow reactors is typically very efficient, leading to better reaction consistency and potentially higher yields.
-
Improved Safety: The small hold-up volume in a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with hazardous materials and exothermic reactions.
-
Scalability: Scaling up a flow process often involves running the reactor for longer periods or using multiple reactors in parallel, which can be more straightforward than redesigning a large batch reactor.
References
-
Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Dave Portner. Fischer Indole Synthesis. YouTube; 2021. Available from: [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53965-53985. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10), x201205. [Link]
-
Koenigs, E., & Bischkopf, E. (2025). Fischer Indole Synthesis in Low Melting Mixtures. ResearchGate. Available from: [Link]
-
Caputo, F., Ferlin, F., & Santoro, S. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]
-
D'Angeli, M., & Leonelli, F. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. Available from: [Link]
- Sumitomo Chemical Company, Limited. (2007). Processes for production of indole compounds. European Patent Office.
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]
-
Kent, A. (1949). The Fischer Indole Synthesis. Nature, 164(4161), 183-184. Available from: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Ablack, F. Z. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 804-815. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available from: [Link]
-
International Journal of Advance Research, Scientific Creativity and Innovative Thoughts. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.co.in. Available from: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Ablack, F. Z. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Carl ROTH. Available from: [Link]
- Idemitsu Kosan Co., Ltd. (1991). Process of preparing purified aqueous indole solution. U.S. Patent No. 5,085,991.
-
INIS-IAEA. (n.d.). Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. INIS-IAEA. Available from: [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]
-
ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Available from: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLHYDRAZINE. NJ.gov. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
MDPI. (n.d.). Insights into IAA Production by the Halotolerant Bacterium Vreelandella titanicae. MDPI. Available from: [Link]
-
ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available from: [Link]
-
ACS Publications. (n.d.). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available from: [Link]
-
Elsevier. (2019). RIFM fragrance ingredient safety assessment, 2-butanone, CAS Registry Number 78-93-3. Food and Chemical Toxicology, 134S, 110941. Available from: [Link]
-
International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. nj.gov [nj.gov]
- 6. scispace.com [scispace.com]
- 7. carlroth.com [carlroth.com]
- 8. agilent.com [agilent.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Optimizing 2-Ethyl-1H-indole Synthesis
The following Technical Support Guide is structured to address the specific challenges of synthesizing 2-ethyl-1H-indole (CAS: 3484-18-2), with a primary focus on temperature-dependent yield and regioselectivity.
Topic: Effect of Temperature on Yield & Regioselectivity
Executive Summary: The Thermal Dilemma
Synthesizing This compound presents a classic organic chemistry challenge: Regioselective Control .
If you are using the traditional Fischer Indole Synthesis (Phenylhydrazine + 2-Butanone), temperature is the primary variable determining whether you obtain your target (2-ethylindole) or the thermodynamically favored impurity (2,3-dimethylindole ).
-
Low Temperature (<60°C): Favors the kinetic product (2-ethylindole) but suffers from slow conversion and incomplete cyclization.
-
High Temperature (>80°C): Drives the reaction to completion but shifts the equilibrium toward the thermodynamic product (2,3-dimethylindole) via the more substituted enehydrazine intermediate.
If you are using Palladium-Catalyzed Cyclization (e.g., Larock or Sonogashira-type), temperature dictates catalyst turnover frequency (TOF) versus catalyst deactivation.
This guide provides protocols and troubleshooting for both pathways.
Pathway Analysis & Logic
The following diagram illustrates the critical bifurcation point in the Fischer synthesis where temperature dictates the outcome.
Figure 1: Mechanistic bifurcation in Fischer Indole Synthesis. High thermal energy promotes the formation of the more stable internal alkene intermediate, leading to the 2,3-dimethyl impurity.
Protocol A: Modified Fischer Synthesis (Kinetic Control)
Target Audience: Labs using low-cost precursors (Phenylhydrazine/2-Butanone). Goal: Maximize 2-ethylindole over 2,3-dimethylindole.
Critical Parameters
| Parameter | Setting | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) or ZnCl₂ | PPA allows for cyclization at lower temperatures compared to H₂SO₄. |
| Solvent | Toluene or Xylene | Non-polar solvents often suppress the thermodynamic rearrangement compared to protic solvents. |
| Temperature | 60°C - 70°C | Strict Limit. Exceeding 80°C drastically increases the 2,3-dimethyl isomer ratio. |
Step-by-Step Methodology
-
Hydrazone Formation (Exothermic Control):
-
Mix phenylhydrazine (1.0 eq) and 2-butanone (1.1 eq) in toluene at 0°C .
-
Add catalytic acetic acid.
-
Stir at 25°C for 2 hours. Note: Ensure water is removed (Dean-Stark trap) if scaling up.
-
-
Cyclization (The Critical Step):
-
Cool the hydrazone solution to 10°C .
-
Slowly add Polyphosphoric Acid (PPA) (5.0 eq by weight) while maintaining internal temp <40°C .
-
Ramp: Heat the mixture slowly to 65°C .
-
Hold: Maintain 65°C for 4–6 hours. Monitor via TLC/HPLC.[1]
-
Stop Condition: If the ratio of Target:Impurity drops below 4:1, stop heating immediately.
-
-
Quench & Isolation:
-
Pour onto crushed ice/water.
-
Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization is difficult due to isomers. Flash chromatography (Hexane/EtOAc) is required to separate 2-ethylindole from 2,3-dimethylindole.
-
Protocol B: Pd-Catalyzed Annulation (High Fidelity)
Target Audience: Drug development (High purity requirement). Goal: 100% Regioselectivity for 2-ethylindole.
Methodology: Larock-Type Cyclization
This route uses 2-(1-butynyl)aniline (or 2-iodoaniline + 1-butyne) to guarantee the ethyl group position.
Critical Parameters
| Parameter | Setting | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Pd(II) species are robust for this cyclization. |
| Base | K₂CO₃ or Na₂CO₃ | Neutralizes the acid byproduct without polymerizing the alkyne. |
| Temperature | 80°C | Optimal for Pd turnover. <60°C is too slow; >100°C causes Pd-black precipitation. |
Workflow Visualization
Figure 2: Temperature sensitivity in Palladium-catalyzed synthesis. 80°C balances reaction kinetics with catalyst longevity.
Troubleshooting & FAQs
Q1: I am using the Fischer method (Protocol A) and my product contains 40% 2,3-dimethylindole. How do I fix this?
Diagnosis: Your reaction temperature during the cyclization step was likely too high (>80°C) or the acid catalyst was too strong (e.g., H₂SO₄), promoting thermodynamic equilibration. Corrective Action:
-
Switch to a milder Lewis acid like ZnCl₂ in acetic acid.
-
Lower the reaction temperature to 60°C and extend the reaction time.
-
Pro-Tip: If you cannot switch methods, use column chromatography with a gradient of Hexane:DCM (9:1 to 7:3). The 2,3-dimethyl isomer typically elutes slightly differently due to steric changes, though separation is difficult.
Q2: In the Pd-catalyzed route (Protocol B), the reaction turns black and yield is low (<30%). Why?
Diagnosis: "Palladium Black" formation indicates catalyst decomposition, usually caused by excessive heat (>100°C) or lack of stabilizing ligands. Corrective Action:
-
Strictly control the oil bath temperature to 70–80°C .
-
Add excess ligand (e.g., PPh₃, 10 mol%) to stabilize the Pd species.
-
Ensure the reaction is strictly oxygen-free (Argon sparge for 15 mins) before heating.
Q3: Can I use microwave irradiation to improve the yield?
Answer: Yes, but with caution.
-
Fischer: Microwave heating is risky for regioselectivity because it rapidly reaches high temperatures, favoring the 2,3-dimethyl impurity.
-
Pd-Catalysis: Microwave heating is excellent . It can reduce reaction time from 12 hours to 20 minutes. Set the ceiling temperature to 100°C and use a high-pressure vial.
Q4: Why is the yield of 2-ethylindole generally reported as lower than 2-methylindole?
Answer: Steric hindrance. In the Fischer synthesis, the formation of the enehydrazine towards the ethyl group (terminal double bond) is sterically less favorable and kinetically slower than forming the internal double bond (leading to 2,3-dimethylindole). This intrinsic chemical barrier is why temperature control is the only lever you have in the Fischer method (short of changing the precursors entirely).
References
-
Fischer Indole Synthesis Mechanism & Selectivity
- Source: Alfa Chemistry.
- Relevance: Defines the acid-mediated tautomeriz
-
Palladium-C
- Source: Chemical Reviews (ACS).
- Relevance: Establishes the 60-80°C temperature range for optimal Pd-catalyzed cycliz
-
Regioselectivity in Indole Synthesis
-
Microwave-Assisted Indole Synthesis
-
Source: ResearchGate (Australian Journal of Chemistry).[7] "Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature."
- Relevance: Demonstrates the stability of indole-2-carboxylates at high temperatures (up to 270°C)
-
Sources
avoiding polymerization of indoles during acidic reactions
Topic: Avoiding Polymerization of Indoles in Acidic Media Ticket ID: IND-POLY-001 Status: Open Support Tier: Senior Application Scientist
Diagnostic & Mechanism: Why Did My Reaction Turn Black?
The Symptom: You attempted an acid-catalyzed functionalization of indole (e.g., Fischer indole synthesis, Friedel-Crafts alkylation). Upon adding the acid, the solution rapidly transitioned from yellow/colorless to cherry red, then deep purple, and finally resulted in a black tarry insoluble solid.
The Root Cause: Indole is an electron-rich heterocycle that is acid-sensitive.[1] In the presence of strong Brønsted acids, it undergoes acid-mediated oligomerization .
The Mechanism of Failure
Unlike benzene, indole is not stable in strong acid. The pyrrole ring is highly nucleophilic.
-
C3-Protonation: The first step is the protonation of C3, breaking aromaticity and forming a highly electrophilic indolium cation (3H-indolium).[1]
-
Nucleophilic Attack: A neutral, unprotonated indole molecule acts as a nucleophile, attacking the electrophilic C2 position of the indolium cation.
-
Dimerization & Chain Growth: This forms a dimer (often a 2,3'-linkage). The dimer is more electron-rich and basic than the monomer, leading to rapid subsequent protonation and attack by further indole units, creating trimers and higher-order oligomers (tars).
Visualizing the Pathway
Figure 1: The acid-catalyzed self-polymerization pathway of indole.[2] The critical failure point is the generation of the C3-cation in the presence of excess neutral indole.
Troubleshooting Guide: Immediate Remediation
Use this table to diagnose your current experimental failure and select the correct corrective action.
| Symptom | Probable Cause | Corrective Action |
| Instant blackening upon acid addition | Acid pKa is too low (too strong) or concentration is too high. | Switch to Lewis Acid. Replace HCl/TFA with InCl₃, Sc(OTf)₃, or I₂. These activate the electrophile (e.g., aldehyde) without protonating the indole ring. |
| Red/Purple solution, low yield | Formation of "Rosindole" type dye salts (dimers/trimers). | Temperature Control. Cool reaction to 0°C or -78°C. Polymerization has a higher activation energy than many functionalization reactions. |
| Product contaminated with oligomers | High local concentration of indole. | Reverse Addition. Do not add electrophile to indole. Add the indole solution dropwise to the electrophile/acid mixture to keep free indole concentration low. |
| No reaction or polymerization | Substrate is too electron-rich (e.g., 5-methoxyindole). | N-Protection. Install an electron-withdrawing group (Boc, Tosyl, Acetyl) on the Nitrogen. This deactivates the ring and prevents C3 protonation. |
Optimized Protocol: The "Safe" Friedel-Crafts Reaction
Objective: Alkylation of indole with an aldehyde (R-CHO) to form bis(indolyl)methanes or functionalized indoles without polymerization.
Standard (High Risk) Method: Mixing indole + aldehyde + HCl. (Result: Tar). Optimized (Low Risk) Method: Lewis Acid Catalysis.
Materials
-
Substrate: Indole (1.0 equiv)
-
Electrophile: Benzaldehyde (0.5 equiv for bis-product, 1.1 equiv for mono-product)
-
Catalyst: Indium(III) Chloride (
) or Iodine ( ) (10-20 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Catalyst Activation: Add the electrophile (Aldehyde) and the Lewis Acid catalyst (
) to the solvent (MeCN) first. Stir for 10 minutes at room temperature.-
Why? This pre-coordinates the Lewis acid to the aldehyde carbonyl, making it a "super-electrophile" while leaving the indole unexposed to the catalyst initially.
-
-
Controlled Addition: Dissolve the Indole in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 20–30 minutes.
-
Why? This ensures that any indole entering the flask immediately reacts with the activated aldehyde rather than reacting with itself.
-
-
Monitoring: Monitor by TLC. A productive reaction will show a new spot (often fluorescent blue/green under UV) without the baseline streak characteristic of polymers.
-
Quenching: Quench with saturated aqueous
. Do not use strong base immediately if the product is sensitive, but ensure acid is neutralized to prevent polymerization during workup.
Decision Matrix: Selecting the Right Acid
When designing a new experiment, use this logic flow to select the appropriate activation method.
Figure 2: Decision tree for selecting reaction conditions based on indole electronic properties.
FAQ: Expert Insights
Q: Can I use acetic acid instead of HCl to avoid polymerization? A: Yes, but with caveats. Acetic acid is a weak Brønsted acid and is less likely to fully protonate C3. However, if the reaction requires heat (e.g., Fischer Indole), polymerization can still occur. Glacial acetic acid is safer than mineral acids, but Lewis acids are generally superior for sensitive substrates.
Q: Why does my literature reference use TFA (Trifluoroacetic acid)? A: TFA is often used when the indole has an Electron-Withdrawing Group (EWG) like a halogen or nitro group. EWGs destabilize the indolium cation intermediate, making polymerization much slower. If your indole is electron-rich (e.g., 5-methoxyindole), TFA will almost certainly destroy it.
Q: What is the "Red" byproduct? A: The red color is typically associated with the formation of conjugated salts of indole dimers and trimers (sometimes referred to as rosindoles). It is a visual indicator that the rate of polymerization is competing with your desired reaction.
References
-
Reaction Mechanism & Polymerization
-
Lewis Acid Catalysis
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack. (2011). PMC - NIH.
-
-
Indole Functionalization Guidelines
-
Synthesis and Chemistry of Indole: C3 Protonation and Electrophilicity. Banaras Hindu University.
-
-
Organocatalytic Approaches
-
General Stability Data
Sources
Validation & Comparative
Technical Comparison: Fischer Indole Synthesis vs. Modern Alternatives for 2-Alkylindoles
Executive Summary
For over a century, the Fischer Indole Synthesis has served as the industrial workhorse for indole production due to its low cost and scalability. However, for the precise synthesis of 2-alkylindoles , it faces significant challenges regarding regioselectivity and functional group tolerance.
This guide objectively compares the Fischer method against its primary modern competitors: the Larock Heteroannulation and the Tandem Sonogashira-Cyclization . While Fischer remains superior for commodity-scale synthesis of simple 2-methylindoles, palladium-catalyzed methods (Larock) offer superior regiocontrol and milder conditions for complex pharmaceutical intermediates.
The Benchmark: Fischer Indole Synthesis
Core Principle: Acid-catalyzed [3,3]-sigmatropic rearrangement of arylhydrazones.
Mechanism & Regioselectivity
The reaction proceeds through an ene-hydrazine intermediate. The key limitation in synthesizing 2-alkylindoles arises here:
-
Symmetric Ketones (e.g., Acetone): Yields 2-methylindole exclusively.
-
Unsymmetric Ketones (e.g., 2-Butanone): The formation of the ene-hydrazine is thermodynamically controlled, favoring the more substituted double bond. This leads to a mixture favoring 2,3-dialkylindoles over the desired 2-alkylindole .
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical bifurcation point determining regioselectivity.
Caption: Bifurcation in Fischer synthesis showing the thermodynamic bias against 2-alkylindoles when using unsymmetric ketones.
Experimental Protocol: Fischer Synthesis of 2-Methylindole
Note: This protocol is optimized for scalability and uses Polyphosphoric Acid (PPA) as a robust catalyst.
-
Reagent Prep: In a 250 mL round-bottom flask, mix phenylhydrazine (0.1 mol) and acetone (0.12 mol).
-
Exotherm Control: Cool the mixture in an ice bath. Add Polyphosphoric Acid (PPA, 50 g) slowly to manage the exotherm.
-
Cyclization: Heat the mixture to 100–110 °C for 2–3 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Quenching: Pour the hot reaction mixture onto 300 g of crushed ice/water slurry with vigorous stirring. The crude indole will precipitate.
-
Purification: Filter the solid. Recrystallize from ethanol/water to obtain 2-methylindole.
-
Typical Yield: 65–75%
-
The Challenger: Larock Heteroannulation
Core Principle: Palladium-catalyzed heteroannulation of o-iodoanilines with internal or terminal alkynes.
Mechanism & Regioselectivity
Unlike the Fischer synthesis, the Larock method is highly regioselective due to steric control during the alkyne insertion step.
-
Regiorule: The bulky group (
) of the alkyne preferentially occupies the C2 position of the indole, while the smaller group ( ) occupies C3. -
For 2-Alkylindoles: Using a terminal alkyne (
), the alkyl group ( ) is the bulky substituent and is directed to C2, while the proton ( ) ends up at C3. This grants exclusive access to 2-alkylindoles without 2,3-disubstituted byproducts.
Experimental Protocol: Larock Synthesis of 2-Butylindole
Note: This protocol utilizes a ligand-free Pd system for operational simplicity.
-
Charge: To a dried Schlenk tube, add o-iodoaniline (1.0 mmol), 1-hexyne (1.2 mmol),
(3.0 mmol), and (5 mol%). -
Solvent: Add DMF (5 mL). Degas with Argon for 5 minutes.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF. Dry organic layer over
. -
Purification: Flash column chromatography (Silica, Hexane/EtOAc).
Comparative Analysis
Performance Metrics
The following table contrasts the Fischer, Larock, and Madelung (modern variant) methods specifically for 2-alkylindole targets.
| Metric | Fischer Synthesis | Larock Heteroannulation | Madelung (Modern) |
| Precursors | Arylhydrazine + Ketone | o-Iodoaniline + Alkyne | N-Acyl-o-toluidine |
| Regioselectivity (2-Alkyl) | Poor (Favors 2,3-dialkyl) | Excellent (Steric control) | Good (Structural enforcement) |
| Functional Group Tolerance | Low (Acid sensitive) | High (Base sensitive) | Moderate (Strong base used) |
| Atom Economy | High (Loss of | Moderate (Loss of HI) | Low (Loss of |
| Cost | Low (Commodity chems) | High (Pd catalyst) | Moderate |
| Scalability | Excellent (kg to ton) | Moderate (Catalyst cost) | Moderate |
| Green Metric (E-Factor) | High (Acid waste) | Moderate (Solvent/Purification) | High (Strong base waste) |
Decision Logic: Method Selection Workflow
Use this logic flow to select the optimal synthesis route for your specific substrate.
Caption: Decision matrix for selecting between Fischer and Pd-catalyzed routes based on scale and substrate complexity.
Critical Insights for Drug Development
The "Regioselectivity Trap" in Fischer Synthesis
When targeting 2-alkylindoles where the alkyl group is larger than methyl (e.g., 2-ethylindole), the Fischer synthesis often fails to provide a clean product. The starting material, 2-butanone, can enolize towards the methyl side (kinetic) or the ethyl side (thermodynamic). The Fischer rearrangement prefers the more substituted enamine, leading to 2,3-dimethylindole as the major product rather than the desired 2-ethylindole.
-
Solution: For these targets, Larock or Madelung methods are mandatory to avoid inseparable regioisomeric mixtures.
Impurity Profiles
-
Fischer: Main impurities are unreacted hydrazines (genotoxic) and polymeric tars.
-
Larock: Main impurities are residual Palladium (heavy metal limits in API < 10 ppm) and phosphine oxides (if ligands are used).
-
Recommendation: For late-stage pharmaceutical intermediates, the Larock method is preferred despite the Pd cleanup requirement, as it avoids the formation of structural isomers that are difficult to purge.
Green Chemistry & Safety
-
Fischer: Generates stoichiometric ammonium salts. Phenylhydrazines are potential carcinogens.
-
Larock: High atom economy in the carbon framework, but requires solvent recycling (DMF/DMAc).
-
Madelung: Traditional conditions require temperatures >200°C. Modern variants using
/ CsF allow reaction at 110°C, significantly improving the safety profile [5].
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[6] Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Link
-
Ma, R., Wang, Y., Xiong, D., & Mao, J. (2023).[7] A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
Comparative Reactivity Profile: 2-Methyl-1H-indole vs. 2-Ethyl-1H-indole
Executive Summary
For medicinal chemists and process engineers, the choice between 2-methyl-1H-indole (2-Me-Ind) and 2-ethyl-1H-indole (2-Et-Ind) is rarely arbitrary. While electronically similar (both C2-alkyl groups are electron-donating), their behaviors diverge significantly in synthetic accessibility and steric-controlled reactivity .
-
2-Methylindole is the "workhorse": commercially abundant, high-yielding in C3-electrophilic substitutions, and easily functionalized at the lateral methyl position.
-
2-Ethylindole is the "specialist": harder to synthesize regioselectively, imposes significant steric drag on C3-functionalization, and is primarily used to tune lipophilicity (LogP) or fill hydrophobic pockets in structure-activity relationship (SAR) studies.
Physicochemical & Structural Analysis
The primary differentiator is the steric bulk at the C2 position, which impacts the trajectory of incoming electrophiles at the nucleophilic C3 site.
| Feature | 2-Methyl-1H-indole | This compound | Impact on Research |
| Molecular Weight | 131.18 g/mol | 145.20 g/mol | Minimal impact on mass balance. |
| Steric Parameter (Es) | -0.00 (Reference H=1.24) | -0.07 (Bulkier) | 2-Et hinders C3 attack by bulky electrophiles. |
| LogP (Lipophilicity) | ~2.5 | ~2.9 - 3.1 | 2-Et increases membrane permeability and non-specific binding. |
| C2-Proton Acidity | Benzylic-like (Methyl) | Benzylic-like (Methylene) | 2-Me anion is kinetically easier to form and less hindered. |
| Solubility | Moderate in alcohols/DCM | Higher in non-polar solvents | 2-Et preferred for lipophilic formulations. |
The Synthetic Bottleneck: Fischer Indole Access
The most critical practical difference lies in their de novo synthesis. While 2-methylindole is trivial to make, 2-ethylindole presents a classic regioselectivity challenge.
The 2-Butanone Problem
In the Fischer Indole Synthesis, the hydrazone formed from acetone (for 2-Me-Ind) has only one set of enolizable protons. However, the hydrazone from 2-butanone (for 2-Et-Ind) has two:
-
Methyl protons (Kinetic): Cyclization leads to 2-ethylindole .
-
Methylene protons (Thermodynamic): Cyclization leads to 2,3-dimethylindole .
Under standard acidic conditions (polyphosphoric acid or ZnCl₂), the thermodynamic product (2,3-dimethylindole) often predominates or forms a difficult-to-separate mixture.
Figure 1: Regioselectivity bifurcation in the synthesis of 2-ethylindole. Unlike 2-methylindole, the 2-ethyl analog competes with 2,3-dimethylindole formation.
Expert Insight: To synthesize 2-ethylindole reliably, avoid standard Fischer conditions. Instead, use Madelung synthesis (cyclization of N-(2-alkylphenyl)amides) or lithiation of N-protected indole followed by alkylation with ethyl iodide, which guarantees regiochemical purity.
Core Reactivity: C3-Electrophilic Substitution
Both molecules are electron-rich heterocycles that react readily at C3. However, the 2-ethyl group exerts a "Steric Gatekeeper" effect .
Vilsmeier-Haack Formylation
This reaction is the standard benchmark for C3 nucleophilicity.
-
2-Methylindole: Reacts rapidly (Yields >85%). The small methyl group offers negligible resistance to the Vilsmeier reagent (chloromethyliminium salt).
-
2-Ethylindole: Reacts slower (Yields 70-80%). The ethyl methylene group (
) projects bulk towards the C3 orbital, destabilizing the transition state for bulky electrophiles.
Comparative Protocol: Vilsmeier-Haack Formylation
This protocol is self-validating via TLC monitoring of the starting material consumption.
Materials:
-
Substrate: 10 mmol (1.31g 2-Me-Ind or 1.45g 2-Et-Ind)
-
Reagent: POCl₃ (1.1 eq), DMF (3.0 eq)
-
Solvent: DMF (as solvent) or 1,2-Dichloroethane
Step-by-Step Workflow:
-
Reagent Formation: In a dry flask under N₂ at 0°C, add POCl₃ dropwise to DMF. Stir 15 min until the white Vilsmeier salt precipitates/forms.
-
Addition: Dissolve the indole in minimal DMF. Add dropwise to the Vilsmeier salt at 0°C. Caution: Exothermic.
-
Heating:
-
Quenching (Critical): Pour reaction mixture into ice-water containing NaOAc (buffer to pH 5-6).
-
Why? Strong basic quenching (NaOH) can cause aldol polymerization of the product.
-
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Figure 2: Vilsmeier-Haack pathway. The steric note highlights where 2-ethylindole kinetics diverge from 2-methylindole.
Lateral Functionalization (Benzylic Reactivity)
When functionalizing the alkyl side chain (lateral lithiation), the difference is electronic and steric.
-
2-Methylindole:
-
Protons: Primary benzylic (
). -
Reactivity: High. Upon N-protection (e.g., N-Boc), treatment with n-BuLi or LDA generates a stable anion that reacts cleanly with alkyl halides or carbonyls.
-
-
2-Ethylindole:
-
Protons: Secondary benzylic (
). -
Reactivity: Lower. The resulting carbanion is more sterically crowded. Alkylation efficiency drops, and elimination side-reactions (if using alkyl halides) increase.
-
Recommendation: For lateral functionalization, 2-methylindole is the superior starting scaffold . It is usually more efficient to alkylate 2-methylindole's lateral position to create a longer chain than to try and functionalize an existing 2-ethyl group.
Medicinal Chemistry Implications[5][6][7]
In drug design, the switch from Methyl to Ethyl (Me
-
Metabolic Stability: The exposed methyl group in 2-Me-Ind is a prime target for CYP450 oxidation (hydroxylation). The ethyl group in 2-Et-Ind introduces a secondary carbon, which may have different metabolic kinetics, potentially extending half-life (
) if the terminal methyl is the primary metabolic soft spot. -
Lipophilicity (LogP): 2-Ethylindole adds significant lipophilicity (
LogP +0.5). This is useful for:-
Increasing Blood-Brain Barrier (BBB) penetration.
-
Improving binding affinity in deep hydrophobic pockets (e.g., GPCRs).
-
-
Toxicity: 3-Methylindole (Skatole) is known for pneumotoxicity (metabolized to reactive imine methide). 2-Alkylindoles generally have better safety profiles, but the specific metabolic activation of the 2-ethyl side chain must be evaluated in early ADMET screening.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on regioselectivity issues in indole synthesis).
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
-
Cipiciani, A., et al. (1981). "The Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole." Journal of Heterocyclic Chemistry, 18(6), 1275-1277. (Kinetic comparisons of alkyl indoles).
-
Li, B., et al. (2013).[5] "Regioselective C2 Oxidative Olefination of Indoles." Chemistry – A European Journal, 19, 11863. (Discusses steric hindrance at C2/C3).[5][6][7]
- Smart, J. P., et al. (2024). "Lipophilicity in PK design: methyl, ethyl, futile." Drug Discovery Today. (General reference on the "Methyl vs Ethyl" effect in medicinal chemistry).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methylindole - Wikipedia [en.wikipedia.org]
- 3. 2-Methylindole | 95-20-5 [chemicalbook.com]
- 4. Ethyl 2-methylindole-2-carboxylate | C12H13NO2 | CID 152742923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis: 2-Ethyl-1H-Indole vs. Key 2-Substituted Analogs
Executive Summary
In the optimization of indole-based pharmacophores, the C2 position is a critical vector for modulating lipophilicity and metabolic stability without drastically altering the electronic character of the scaffold. This guide provides a definitive spectroscopic comparison between 2-ethyl-1H-indole , its lower homolog 2-methylindole , and the conjugated analog 2-phenylindole .
Our analysis confirms that this compound acts as a "steric-only" modification relative to 2-methylindole, exhibiting nearly identical electronic transitions (UV-Vis) and magnetic environments (NMR), while offering distinct hydrophobic interactions. In contrast, 2-phenylindole introduces significant bathochromic shifts and fluorescence quantum yield enhancements due to extended
Part 1: Structural & Electronic Context
To interpret the spectroscopic data, one must first understand the electronic perturbations introduced by the substituents.
-
2-Ethyl / 2-Methyl: Exert a positive inductive effect (+I) via hyperconjugation. This slightly destabilizes the HOMO, leading to a minor red shift compared to unsubstituted indole, but the effect is electronically "silent" between the methyl and ethyl analogs.
-
2-Phenyl: Exerts a resonance effect (+R), extending the
-system across the C2-C1' bond. This dramatically lowers the HOMO-LUMO gap.
Figure 1: Substituent Electronic Logic Flow
Caption: Logical flow of electronic perturbations at the C2 position affecting spectroscopic outcomes.
Part 2: Photophysical Comparison (UV-Vis & Fluorescence)
The UV-Vis absorption profile of this compound is characterized by the
Comparative Photophysical Data (Ethanol, 298 K)
| Compound | Stokes Shift (nm) | Electronic Character | |||
| Indole (Ref) | 270, 279 | ~6,000 | 315 | 36 | Baseline |
| 2-Methylindole | 272, 280 | ~6,300 | 328 | 48 | Hyperconjugation (+I) |
| This compound | 273, 281 | ~6,500 | 330 | 49 | Hyperconjugation (+I) |
| 2-Phenylindole | 304 | ~22,000 | 375 | 71 | Conjugation (+R) |
Key Insight:
The 2-ethyl analog exhibits a
Part 3: NMR Spectroscopy (Structural Dynamics)
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing these analogs. The C3-H proton is the diagnostic handle.
H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
| Proton Assignment | Indole ( | 2-Methylindole ( | This compound ( | 2-Phenylindole ( |
| N-H (1) | 11.05 (br s) | 10.85 (br s) | 10.90 (br s) | 11.45 (s) |
| C3-H | 6.41 (t) | 6.13 (s) | 6.16 (s) | 6.85 (d) |
| C2-Substituent | 7.36 (t) | 2.38 (s, 3H) | 2.72 (q, 2H), 1.26 (t, 3H) | 7.40-7.90 (m, 5H) |
| Aromatic Ring | 7.0-7.6 (m) | 6.9-7.4 (m) | 6.9-7.4 (m) | 7.0-8.0 (m) |
Technical Note on Solvent Effects:
Using DMSO-
Part 4: Experimental Protocols
To ensure reproducibility in comparative studies, the following self-validating protocols are recommended.
Workflow: Spectroscopic Characterization
Caption: Standardized workflow for parallel NMR and UV-Vis characterization.
Detailed Protocol Steps
1. UV-Vis/Fluorescence Sample Preparation:
-
Stock Solution: Prepare a
M stock solution of this compound in spectroscopic grade Ethanol (EtOH). Sonicate for 2 minutes to ensure complete dissolution. -
Working Solution: Dilute 30
L of stock into 2.97 mL of EtOH to achieve a final concentration of M. -
Blanking: Use pure EtOH in a matched quartz cuvette (1 cm path length).
-
Measurement: Scan from 220 nm to 400 nm.
-
Validation: The absorbance at
(approx 273 nm) should be between 0.1 and 1.0 AU. If >1.0, dilute further to avoid inner-filter effects during fluorescence measurements.
2.
-
Solvent: Use DMSO-
(99.9% D) containing 0.05% TMS (Tetramethylsilane) as an internal standard. -
Concentration: Dissolve ~5 mg of compound in 600
L of solvent. -
Shimming: Ensure the TMS peak half-width is <0.5 Hz.
-
Phasing: Manually correct phase to ensure the baseline is flat around the aromatic region (6.0 - 8.0 ppm).
Part 5: Applications in Drug Discovery
Understanding the spectroscopic identity of this compound allows for its strategic use in Medicinal Chemistry:
-
Bioisosterism: The 2-ethyl group provides a larger hydrophobic volume (Van der Waals volume ~48 Å
) compared to 2-methyl (~24 Å ) without altering the electronic donor capability. This is useful for probing the depth of hydrophobic pockets in enzymes (e.g., Kinases, COX enzymes). -
Lipophilicity Tuning:
-
2-Methylindole LogP: ~2.5[2]
-
This compound LogP: ~2.9
-
2-Phenylindole LogP: ~4.1
-
Application: If a lead compound containing 2-phenylindole is too lipophilic (poor solubility/metabolic clearance), switching to this compound significantly lowers LogP while maintaining the C2-blockade against metabolic oxidation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801618, this compound. Retrieved from [Link]
- Catalán, J., et al. (1987).The UV absorption and fluorescence spectra of indole derivatives. Journal of the American Chemical Society.
-
Organic Chemistry Data. 1H NMR Chemical Shifts. Retrieved from [Link]
- Babij, N. R., et al. (2016).NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for solvent residual peaks).
Sources
Comparative Analysis of the Biological Activity of 2-Substituted Indole Derivatives
Executive Summary
This guide provides a technical comparative analysis of 2-alkylindole and 2-arylindole derivatives, focusing on their distinct pharmacological profiles. While the indole scaffold is ubiquitous in medicinal chemistry (the "privileged structure"), the substituent at the C2 position acts as a critical molecular switch.
Key Findings:
-
2-Alkylindoles (e.g., 2-Methyl): Exhibit superior efficacy as Aromatase Inhibitors (Breast Cancer) and serve as optimized scaffolds for antimicrobial agents due to modulated lipophilicity.
-
2-Arylindoles (e.g., 2-Phenyl): Demonstrate high selectivity for COX-2 inhibition (Anti-inflammatory) and Tubulin polymerization inhibition (Anticancer), often outperforming standard NSAIDs like Indomethacin in safety profiles.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole derivatives is heavily dependent on the steric and electronic environment at the C2 position.
SAR Visualization
The following diagram illustrates the divergent biological pathways activated by modifying the C2 substituent.
Figure 1: Divergent pharmacological outcomes based on C2-substitution. 2-Alkyl groups favor enzyme pocket fitting (Aromatase), while bulky 2-Aryl groups favor hydrophobic pocket occupation (COX-2).
Comparative Biological Profiles
Anti-inflammatory Activity: COX-2 Selectivity
Target: Cyclooxygenase-2 (COX-2) Comparison: 2-Phenylindole derivatives vs. Indomethacin (Standard NSAID)
Indomethacin is a potent but non-selective COX inhibitor, leading to gastrointestinal (GI) toxicity via COX-1 inhibition. 2-Arylindole derivatives, particularly those with a 2-(4-methylsulfonyl)phenyl moiety, are designed to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1.
| Feature | Indomethacin (Standard) | 2-(4-methylsulfonyl)phenylindole | Clinical Implication |
| COX-2 IC50 | 0.49 µM | 0.11 - 0.17 µM | Indole derivatives show higher potency. |
| Selectivity Index (SI) | 0.079 (COX-1 selective) | > 100 (COX-2 selective) | Drastically reduced GI ulceration risk. |
| Mechanism | Competitive Inhibition | Allosteric/Active Site Binding | Targeted inflammation reduction. |
Key Insight: The presence of a rigid phenyl ring at C2, combined with a sulfonyl group, is essential for locking the molecule into the COX-2 active site. 2-Alkylindoles lack the steric bulk required for this specific selectivity.
Anticancer Activity: Aromatase vs. Tubulin
Comparison: 2-Methylindole (Alkyl) vs. 2-Phenylindole (Aryl)
-
2-Methylindole Derivatives:
-
Mechanism: Aromatase Inhibition (CYP19A1).
-
Data: Derivatives with electron-withdrawing groups (e.g., -NO2) at C5 and a methyl group at C2 show binding affinities (Docking score: -9.6 kcal/mol) superior to reference standards. The small C2-methyl group allows the molecule to fit deeply into the heme-binding pocket of the enzyme.
-
-
2-Phenylindole Derivatives:
-
Mechanism: Tubulin Polymerization Inhibition.[1]
-
Data: Acts similarly to Colchicine/Combretastatin. The bulky C2-phenyl group mimics the biaryl system of combretastatins, preventing microtubule assembly and causing mitotic arrest in MCF-7 and MDA-MB-231 breast cancer cells.
-
Experimental Protocol: High-Throughput COX-2 Inhibition Screen
Objective: To quantify the selective inhibition of COX-2 by 2-substituted indole derivatives using a fluorometric assay. This protocol is self-validating via the inclusion of specific enzyme and inhibitor controls.
Methodology: Fluorometric detection of Prostaglandin G2 (PGG2) intermediate.[2]
Reagents & Setup
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red).
-
Enzyme: Recombinant Human COX-2.[2]
-
Substrate: Arachidonic Acid (AA).
-
Control: Celecoxib (Selective COX-2 inhibitor).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve test compounds (2-alkyl/aryl indoles) in DMSO to 10 mM.
-
Dilute to 10x working concentration in Assay Buffer.[3] Note: Final DMSO concentration must be <2% to prevent enzyme denaturation.
-
-
Enzyme Reaction Assembly (96-well Black Plate):
-
Test Well: 10 µL Test Compound + 10 µL COX-2 Enzyme.
-
Inhibitor Control (IC): 10 µL Celecoxib (10 µM) + 10 µL COX-2 Enzyme.
-
Enzyme Control (EC): 10 µL Assay Buffer + 10 µL COX-2 Enzyme.
-
Background Control (BC): 20 µL Assay Buffer (No Enzyme).
-
-
Pre-Incubation:
-
Incubate plate at 25°C for 10 minutes . Causality: Allows inhibitor to bind to the enzyme active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 80 µL of Reaction Mix (containing Arachidonic Acid + Fluorometric Probe) to all wells.
-
-
Measurement:
-
Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 30 minutes at 25°C.
-
-
Data Analysis (Self-Validation):
-
Calculate Slope (
) for the linear portion of the curve. -
Validation Rule: The Enzyme Control (EC) must show a linear increase. The Background Control (BC) must remain flat. Celecoxib (IC) must show >90% inhibition.
-
Calculation:
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the COX-2 fluorometric inhibition assay.
Synthesis Pathway Overview
To access these derivatives, the Fischer Indole Synthesis remains the most robust method, though modern metal-catalyzed routes offer higher regioselectivity for 2-alkyl derivatives.
-
Traditional: Phenylhydrazine + Ketone
Hydrazone Indole.-
Limitation: Harsh conditions can degrade sensitive alkyl chains.
-
-
Modern (Gold-Catalyzed):
-arylhydroxylamine + Alkyne 2-Alkylindole.-
Advantage:[4] Mild conditions, high regioselectivity for 2-alkyl isomers.
-
References
-
Synthesis and biological evaluation of 2-substituted indoles. Journal of Applied Pharmaceutical Science.
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.
-
Computational Design And Evaluation Of 2-Methyl Indole Derivatives As Aromatase Inhibitors. International Journal of Creative Research Thoughts.
-
COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. BioVision / Abcam.
-
Effect of alkyl chain length on antibacterial activity. Spectrochimica Acta Part A.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Ethyl-1H-Indole: A Comparative Analysis of HPLC and GC-MS
For researchers and professionals in drug discovery and development, the purity of a synthetic building block like 2-ethyl-1H-indole is not a trivial detail—it is the foundation of downstream success. The presence of unreacted starting materials, intermediates, or side-products can compromise reaction yields, introduce unforeseen impurities in the final active pharmaceutical ingredient (API), and confound biological assay results. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment, with a primary focus on a robust, self-validating HPLC methodology.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] Consequently, ensuring the fidelity of substituted indoles like this compound is paramount.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The first crucial decision in purity assessment is selecting the appropriate analytical technique. The choice hinges on the physicochemical properties of the analyte and potential impurities. For a molecule like this compound, both HPLC and GC-MS are viable, but they offer distinct advantages and are suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[2] For indole derivatives, which are often non-volatile or thermally sensitive, HPLC is frequently the preferred method.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and boiling point in a gaseous mobile phase, followed by detection with a mass spectrometer that identifies them based on their mass-to-charge ratio.[2] GC-MS is exceptionally sensitive and provides definitive structural information, making it the gold standard for identifying unknown volatile peaks.[3]
The logical approach to selecting a method is visualized below.
Caption: Decision workflow for selecting an analytical method.
Comparative Data Summary
The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Mobile Phase | Liquid (e.g., Acetonitrile/Water mixture) | Inert Gas (e.g., Helium, Nitrogen)[3] |
| Sample Suitability | Excellent for non-volatile, thermally unstable, and polar compounds. Ideal for this compound and potential polar by-products.[3] | Requires compounds to be volatile and thermally stable. Suitable for this compound but may not detect non-volatile impurities.[2] |
| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase (e.g., C18).[5] | Based on boiling point and polarity, partitioning between gas mobile phase and liquid/solid stationary phase.[3] |
| Typical Detector | UV-Vis (Diode Array Detector), Mass Spectrometry (LC-MS) | Mass Spectrometry (MS), Flame Ionization (FID) |
| Sensitivity | Good to excellent. LC-MS offers higher sensitivity than UV. | Generally higher sensitivity than HPLC-UV, especially for trace analysis of volatile compounds.[2] |
| Speed | Analysis times can range from 10-60 minutes.[6] | Typically faster, with run times from a few minutes to 30 minutes.[6] |
| Cost & Complexity | Higher initial and operational costs due to high-pressure pumps and solvent consumption.[2][6] | Lower operational costs (uses inexpensive gases), but MS detector can be a significant investment.[6] |
| Key Application | Purity assay and impurity profiling of the main compound and related substances. The go-to method for routine quality control. | Identification of unknown volatile impurities and analysis of residual solvents from synthesis.[3][7] |
The Core of Quality Control: A Validated HPLC Method
For routine purity assessment, a well-developed and validated Reverse-Phase HPLC (RP-HPLC) method is the most reliable and robust choice. The methodology described below is designed to be a "self-validating" system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately before any sample is analyzed.[8][9][10]
Causality Behind Method Choices
-
Stationary Phase (Column): A C18 column is selected because it is a non-polar stationary phase. The separation of this compound and its likely impurities (which will have varying polarities) is based on their hydrophobic interactions with the C18 alkyl chains. This is the standard choice for many small organic molecules.[5]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is employed. The formic acid helps to protonate silanol groups on the silica backbone of the column, reducing peak tailing and improving peak shape. The gradient elution, starting with a higher water content and moving to a higher acetonitrile content, allows for the effective separation of a wider range of compounds. Polar impurities will elute early, while the main, more non-polar compound and any non-polar impurities will elute later as the organic content increases.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The indole ring system has a strong chromophore that absorbs UV light, typically with maxima around 220 nm and 280 nm.[5] Monitoring at multiple wavelengths allows for the detection of impurities that may have different spectral properties from the main compound.
Experimental Protocol: RP-HPLC for Purity of this compound
This protocol is designed to align with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, which require demonstration of specificity, linearity, accuracy, and precision.[11][12][13]
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Standard system with a binary pump, autosampler, column oven, and DAD. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | DAD, monitoring at 220 nm and 280 nm. |
Step-by-Step Methodology
-
Solution Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtering: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler to prevent particulates from damaging the column or system.
-
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria (per USP <621>) | Rationale |
| Precision | Relative Standard Deviation (RSD) of the peak area for the five replicates must be ≤ 2.0%.[9] | Demonstrates the reproducibility of the injection and system response. |
| Peak Symmetry (Tailing Factor) | Tailing factor for the this compound peak should be ≤ 2.0.[9] | Ensures the peak shape is close to a symmetrical Gaussian distribution, which is necessary for accurate integration.[16] |
| Resolution | Resolution between the main peak and the closest eluting impurity should be ≥ 2.0. | Confirms that the method can adequately separate the analyte from potential impurities. |
-
Chromatographic Analysis:
-
Once the SST criteria are met, inject a blank (diluent), followed by the Standard Solution, and then the Sample Solution.
-
A bracketing standard injection after a series of sample injections is good practice to check for drift.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram for the Sample Solution, excluding any peaks from the blank.
-
Calculate the purity of the synthesized this compound using the area percent method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This calculation provides the purity relative to other UV-active components detected by the method. The specificity of the method is crucial here, ensuring that all potential impurities are separated from the main peak.[17]
-
Workflow and Validation Logic
The entire process, from sample receipt to final report, follows a logical, quality-controlled workflow. This ensures that the generated data is reliable and defensible.
Caption: A self-validating HPLC workflow for purity assessment.
Conclusion
While both HPLC and GC-MS are powerful analytical tools, RP-HPLC stands out as the superior method for routine purity assessment of synthesized this compound . Its versatility in handling a wide range of compound polarities and its non-destructive nature make it ideal for quantifying the main component and profiling related impurities. The detailed protocol provided in this guide, which incorporates system suitability tests based on USP standards, establishes a robust and trustworthy system for ensuring the quality of this critical synthetic intermediate. GC-MS remains an invaluable complementary technique, particularly for the definitive identification of unknown volatile impurities or for analyzing residual solvents, but for the primary question of "How pure is my compound?", a validated HPLC method is the authoritative answer.
References
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AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
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Journal of Physical Science. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]
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MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
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Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health (NIH). (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Separation Science. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
Semantic Scholar. (2020). A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. [Link]
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A Comparative Guide to the Physicochemical Properties of 2-Ethyl-1H-indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The subtle placement of substituents on this bicyclic aromatic heterocycle can dramatically alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth comparison of the physicochemical properties of 2-ethyl-1H-indole and its positional isomers, providing researchers with essential data and experimental insights to inform their drug design and development strategies.
The Significance of Isomeric Variation in Indole Derivatives
The position of the ethyl group on the indole ring dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These factors collectively govern crucial physicochemical parameters such as melting point, boiling point, solubility, and acidity (pKa). Understanding these variations is paramount for predicting a compound's behavior in biological systems, from its absorption and distribution to its interaction with target proteins. For instance, the position of the ethyl group can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a critical determinant of drug-receptor binding.
Comparative Analysis of Physicochemical Properties
To facilitate a clear comparison, the following table summarizes the available experimental and predicted physicochemical properties of this compound and its isomers. It is important to note that for some isomers, experimental data is scarce, and therefore, high-quality predicted values from reputable sources are included and clearly indicated.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | pKa |
| Indole (Parent) | C₈H₇N | 117.15 | 52-54 | 253-254 | 2.80 g/L (25 °C) | 16.97 (acidic proton on N) |
| 1-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Not available | 254[1] | Insoluble | Not available |
| This compound | C₁₀H₁₁N | 145.20 | 46[2] | 105 (at 0.5 Torr)[2] | Not available | 17.53 (Predicted)[2] |
| 3-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Not available | Not available | log10WS: -3.30 (Calculated)[3] | Not available |
| 4-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Data not available | Data not available | Data not available | Data not available |
| 5-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Not available | Not available | Not available | Not available |
| 6-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Data not available | Data not available | Data not available | Data not available |
| 7-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | Data not available | Data not available | Data not available | Data not available |
Note: "Not available" indicates that reliable experimental or predicted data could not be readily located in the searched literature. The absence of data for several isomers highlights a gap in the chemical literature and an opportunity for further experimental investigation.
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is the bedrock of robust drug development. Below, we detail the standard, self-validating experimental protocols for measuring the key parameters discussed in this guide.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a pure substance.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Packing: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.
-
Recording the Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. For a pure compound, this range should be narrow (0.5-1 °C).
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid and is sensitive to changes in atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the liquid.
-
Heating: The test tube is gently heated in a suitable heating bath (e.g., oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Water Solubility Determination (Shake-Flask Method)
Water solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard protocol for its determination, as outlined in OECD Guideline 105.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand to permit the separation of undissolved solid. Centrifugation or filtration may be used.
-
Analysis: The concentration of the dissolved solute in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a reliable method for its determination, following principles outlined in OECD Guideline 112.
Step-by-Step Methodology:
-
Solution Preparation: A known concentration of the indole derivative is dissolved in a suitable solvent (often a co-solvent system with water if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration.
Spectroscopic Properties: A Fingerprint of Isomeric Identity
UV-Vis and NMR spectroscopy provide invaluable information about the electronic structure and chemical environment of the ethylindole isomers.
-
UV-Vis Spectroscopy: The position of the ethyl group influences the conjugation of the indole ring system, leading to shifts in the absorption maxima (λmax). Generally, substituents that extend the π-system will cause a bathochromic (red) shift to longer wavelengths.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons in the indole ring are highly sensitive to the position of the ethyl substituent. The electron-donating nature of the ethyl group will cause upfield shifts (lower ppm) for the protons and carbons in its vicinity. The coupling patterns of the aromatic protons also provide definitive structural information.
Conclusion: The Importance of a Multi-faceted Physicochemical Profile
The selection of a lead compound in drug discovery is a multi-parameter optimization process. As demonstrated, the seemingly minor change in the position of an ethyl group on the indole nucleus can lead to significant variations in key physicochemical properties. A thorough understanding and experimental determination of these properties are, therefore, not merely academic exercises but essential components of a rational and efficient drug development pipeline. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the complex but rewarding landscape of indole chemistry.
References
-
PubChem. (n.d.). 1-Ethyl-1H-indole. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 30, 2026, from [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-ethyl-indole (CAS 1484-19-1). Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Serotonin. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Desmethylene-LSD. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1H-indole-1-carboxylate. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved January 30, 2026, from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. Retrieved January 30, 2026, from [Link]
-
ChemBK. (2024, April 9). 1-ethyl-1H-indole. Retrieved January 30, 2026, from [Link]
-
Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. (n.d.). Retrieved January 30, 2026, from [Link]
-
PMC. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved January 30, 2026, from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 30, 2026, from [Link]
-
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Retrieved January 30, 2026, from [Link]
-
MDPI. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(8), 6653-6689. [Link]
-
ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved January 30, 2026, from [Link]
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Technical Comparison Guide: 2-Ethyl-1H-Indole Characterization & Validation
Topic: Cross-Referencing Experimental Data of 2-Ethyl-1H-Indole with Databases Content Type: Publish Comparison Guide
CAS: 3484-18-2 | Formula: C₁₀H₁₁N | MW: 145.20 g/mol
Executive Summary
This guide provides a technical framework for researchers to cross-reference and validate experimental data for This compound , a lipophilic indole derivative used as a scaffold in kinase inhibitor development and non-steroidal anti-inflammatory drug (NSAID) synthesis. Unlike its ubiquitous analog 2-methylindole , data for the ethyl derivative is often fragmented across databases. This document establishes a comparative protocol, using 2-methylindole as a "Gold Standard" reference to validate spectral and physical properties.
Database Cross-Referencing: Physical & Chemical Benchmarks
Reliable characterization requires triangulating data from multiple repositories. The following table consolidates experimental values against predicted models from major chemical databases.
Table 1: Physical Property Comparison
| Property | This compound (Target) | 2-Methylindole (Reference) | Data Source / Validation |
| CAS Registry | 3484-18-2 | 95-20-5 | PubChem / SciFinder |
| Melting Point | 43–46 °C | 59–60 °C | Experimental (Lit. vs Lab) |
| Boiling Point | 105 °C (0.5 mmHg) | 272 °C (760 mmHg) | Vacuum distillation required for ethyl derivative |
| LogP (Lipophilicity) | ~3.3 (Predicted) | 2.9 (Experimental) | 2-Ethyl is significantly more lipophilic |
| Solubility | DMSO, MeOH, DCM | DMSO, MeOH, DCM | Similar solubility profile |
Analyst Note: The lower melting point of this compound compared to 2-methylindole is attributed to the disruption of crystal lattice packing efficiency by the flexible ethyl chain.
Spectral Validation: The "Ethyl Split" Method
When cross-referencing NMR data, the primary validation marker is the transformation of the C2-substituent signal. In 2-methylindole, the methyl group appears as a singlet. In this compound, this must resolve into a distinct triplet-quartet system .
Table 2: 1H-NMR Chemical Shift Benchmarks (DMSO-d₆)
| Position | Proton Type | 2-Methylindole (δ ppm) | This compound (δ ppm) | Splitting Pattern (2-Ethyl) |
| NH | Indole Amine | 10.80 (br s) | 10.85 (br s) | Broad Singlet (Exchangeable) |
| C2-R | Alkyl Group | 2.35 (s, 3H) | 1.28 (t, 3H) | Triplet ( |
| C2-R | Alkyl Methylene | N/A | 2.76 (q, 2H) | Quartet ( |
| C3-H | Aromatic | 6.10 (s) | 6.15 (s) | Singlet (Characteristic C3-H) |
| C4-C7 | Aromatic Ring | 6.90 – 7.50 (m) | 6.90 – 7.50 (m) | Multiplet (Overlapping) |
Protocol for Verification:
-
Solvent Choice: Use DMSO-d₆ to prevent NH proton exchange and ensure sharp peaks.
-
Integration Check: The integral ratio of the Quartet (2H) to the Triplet (3H) must be exactly 2:3 . Any deviation suggests contamination with starting material (e.g., 2-butanone) or oxidation products (e.g., 2-ethylisatin).
Experimental Protocols
A. Synthesis & Purification (Fischer Indole Route)
To generate fresh reference material for database validation, use the following optimized Fischer Indole protocol.
Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.1 eq), Polyphosphoric Acid (PPA).
Step-by-Step Workflow:
-
Hydrazone Formation: Mix phenylhydrazine and 2-butanone in ethanol with catalytic acetic acid. Reflux for 1 hour. Evaporate solvent to obtain the hydrazone oil.
-
Cyclization: Add the crude hydrazone to PPA pre-heated to 100°C. Stir vigorously for 2 hours. The mixture will darken significantly.
-
Quenching: Pour the hot reaction mixture slowly into crushed ice/water (exothermic!). Stir until a precipitate forms.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (sat.) and Brine.
-
Purification: Recrystallize from Hexane/Ethanol (9:1) or perform vacuum distillation (bp 105°C @ 0.5 mmHg).
B. Self-Validating Impurity Check
Common impurities in database entries often stem from incomplete cyclization.
-
Impurity A: Unreacted Hydrazone (Detect via C=N stretch in IR ~1600 cm⁻¹).
-
Impurity B: 2-Ethyl-3H-indol-3-one (Oxidation product; Detect via C=O peak in NMR ~200 ppm).
Visualizations
Diagram 1: Synthesis & Impurity Logic Flow
This diagram illustrates the Fischer Indole pathway and critical control points for impurity generation.
Caption: Mechanistic pathway for this compound synthesis, highlighting the critical hydrazone intermediate.
Diagram 2: Data Cross-Referencing Workflow
A systematic approach to validating experimental data against public databases.
Caption: Decision tree for validating this compound data using comparative analysis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3801618, 2-Ethylindole. Retrieved from [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on the synthesis mechanism).
-
Organic Syntheses. (1942). 2-Methylindole.[1][2] Org. Synth. 1942, 22, 94. (Reference standard protocol). Retrieved from [Link]
-
Latypova, L. R., et al. (2020).[3] Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry, 56, 76–81. (NMR data correlation).
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A Comparative Guide to Catalysts for the Synthesis of 2-Substituted Indoles
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a multitude of natural products, pharmaceuticals, and agrochemicals. Specifically, 2-substituted indoles are key structural motifs that impart significant biological activity to a wide range of molecules. Their synthesis has been a subject of intense research for over a century, leading to the development of a diverse arsenal of catalytic methods. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is a critical decision that influences yield, purity, scalability, and overall efficiency.
This guide provides an in-depth comparative analysis of the most prominent catalytic systems for the synthesis of 2-substituted indoles. We will move beyond a mere listing of methods to provide a nuanced, field-proven perspective on the strengths and limitations of each approach. This objective comparison is supported by experimental data and detailed protocols, empowering you to make informed decisions in your synthetic endeavors.
Comparative Analysis of Catalytic Systems
The synthesis of 2-substituted indoles can be broadly categorized into classical acid-catalyzed methods and modern transition-metal-catalyzed approaches. Each category offers distinct advantages and is suited to different synthetic challenges.
Classical Approach: Acid-Catalyzed Fischer Indole Synthesis
First reported in 1883 by Emil Fischer, this venerable reaction remains a workhorse for indole synthesis.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[1]
Mechanism: The reaction proceeds through a series of acid-mediated transformations, including the formation of a hydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole core.[1][2]
Catalysts: A wide range of Brønsted and Lewis acids can be employed, with the choice of catalyst significantly impacting the reaction outcome.[2][4]
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are effective catalysts.[2] ZnCl₂ is one of the most frequently used.[1]
Causality Behind Catalyst Choice: The strength of the acid catalyst can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. Stronger acids can promote side reactions, while milder catalysts may require higher temperatures or longer reaction times. The choice often depends on the electronic nature of the substrates and the desired functional group tolerance.
Data Presentation: Comparison of Acid Catalysts for 2-Phenylindole Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | Phenylhydrazine, Acetophenone | Neat | 170 | 15 min | 72-80 | [5] |
| Polyphosphoric Acid (PPA) | Phenylhydrazine, Acetophenone | Neat | 100 | 1 h | ~70 | [6] |
| p-Toluenesulfonic Acid (p-TSA) | Phenylhydrazine, Acetophenone | Toluene | Reflux | 3 h | ~65 | [6] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
This protocol is adapted from a reported procedure for the synthesis of 2-phenylindole.[7]
-
Reactant Preparation: In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol).
-
Catalyst Addition: Add anhydrous zinc chloride (200 mol%) to the mixture and continue to grind with a pestle.
-
Acidification: Add a few drops of 0.1 N acetic acid dropwise while continuously mixing for 10 minutes at room temperature.
-
Reaction Setup: Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.
-
Heating: Slowly heat the mixture to 180 °C. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with 5 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-phenylindole as a light yellow solid.
Mandatory Visualization: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Modern Approaches: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections.[8] Palladium, copper, and gold catalysts are at the forefront of these modern methods.
Palladium catalysis is particularly versatile, enabling the construction of the indole nucleus through various strategies, with the Larock indole synthesis being a prominent example.[8][9]
The Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[9]
Catalyst System: The original protocol utilizes a palladium(II) source, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[9] The reaction often requires a phosphine ligand, a base (e.g., K₂CO₃), and a chloride salt additive (e.g., LiCl).[9]
Causality Behind Component Choices:
-
Palladium Precursor: Pd(OAc)₂ is a common and relatively stable precursor.
-
Ligand: Phosphine ligands, such as PPh₃, stabilize the palladium catalyst and influence its reactivity.[9]
-
Base: The base is crucial for the deprotonation of the aniline nitrogen.
-
Chloride Additive: The chloride ion is believed to play a role in the catalytic cycle, potentially by facilitating the reductive elimination step.[9]
Data Presentation: Comparison of Palladium-Catalyzed Syntheses of 2-Substituted Indoles
| Method | Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Larock Synthesis | Pd(OAc)₂/PPh₃/LiCl | o-Iodoaniline, Diphenylacetylene | DMF | 100 | 24 | 95 | [9] |
| Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂/CuI | o-Iodoaniline, Phenylacetylene | DMF | Room Temp. | 24 | High | [10] |
| C-H Activation | Pd(OAc)₂ | N-aryl imine | Toluene | 100 | 24 | Good | [11] |
Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole
This is a general procedure adapted from the principles of the Larock indole synthesis.
-
Reaction Setup: To an oven-dried flask, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and LiCl (1.0 equiv).
-
Reactant Addition: Add o-iodoaniline (1.0 equiv), diphenylacetylene (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield 2,3-diphenylindole.
Mandatory Visualization: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Copper catalysts offer a more economical alternative to palladium for certain indole syntheses.[12][13] They are particularly effective for the cyclization of o-alkynylanilines and in domino reactions.[12]
Advantages:
-
Cost-Effective: Copper is significantly cheaper than palladium.
-
Unique Reactivity: Copper catalysts can promote reactions that are not readily achieved with palladium.
Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Substituted Indole
This protocol is based on a Cu(II)-catalyzed cyclization of a 2-ethynylaniline derivative.[12]
-
Reaction Mixture: In a reaction vessel, dissolve the 2-ethynylaniline derivative (1.0 equiv) in a mixture of methanol and water.
-
Catalyst and Base: Add Cu(II) sulfate (10 mol%) and 1-ethylpiperidine (1.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry, concentrate, and purify by column chromatography.
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the synthesis of complex indoles due to their high carbophilicity.[14][15] They are highly effective in activating alkynes towards nucleophilic attack.
Advantages:
-
Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature.
-
High Atom Economy: Many gold-catalyzed reactions are addition or isomerization processes, leading to high atom economy.
-
Unique Selectivity: Gold catalysts can provide access to indole derivatives that are difficult to synthesize using other methods.
Experimental Protocol: Gold(I)-Catalyzed Cyclization of a 2-Alkynylaniline
This is a general procedure based on reported gold-catalyzed indole syntheses.[15]
-
Reaction Setup: In a vial, dissolve the 2-alkynylaniline substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a gold(I) catalyst, such as AuCl (5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours or until completion as indicated by TLC.
-
Workup and Purification: Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel.
Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst is a critical consideration for industrial applications and green chemistry.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and selectivity due to well-defined active sites.[16] However, their separation from the product can be challenging, hindering catalyst recycling and potentially leading to product contamination.[17]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling.[16] While this offers significant practical advantages, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations and less uniform active sites.
Conclusion and Future Outlook
The synthesis of 2-substituted indoles is a mature field of research, yet it continues to evolve with the discovery of new and more efficient catalytic systems. Classical methods like the Fischer indole synthesis remain valuable for their simplicity and the low cost of the catalysts. However, transition-metal-catalyzed approaches, particularly those employing palladium, copper, and gold, offer unparalleled advantages in terms of mild reaction conditions, broad substrate scope, and functional group tolerance.
For researchers and drug development professionals, the choice of catalyst will depend on a careful consideration of the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. As the field moves towards more sustainable and atom-economical processes, the development of highly active and recyclable heterogeneous catalysts, as well as methods that utilize earth-abundant metals, will undoubtedly be a major focus of future research.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Reddy, K. S., & Kumar, V. P. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 12(4), 825-832. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]
-
Shen, P., Zhang, H., Xiao, D., Wang, N., Han, C., & Yang, J. (2015). Multisubstituted Indoles by a Dual Gold/Silver-Catalyzed Aminoalkynylation of 2-Alkynylanilines. Organic Letters, 17(14), 3649-3654. [Link]
-
Gold(I)-Catalyzed Synthesis of 2-Substituted Indoles from 2-Alkynylnitroarenes with Diboron as Reductant. (n.d.). ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic.... (n.d.). ResearchGate. [Link]
-
Fischer Indole Synthesis. (n.d.). [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant. (n.d.). RSC Publishing. [Link]
-
Copper‐Catalyzed Indole Synthesis. (n.d.). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Wang, Z., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science Advances, 10(19). [Link]
-
La-Venia, A., Testero, S. A., Mischne, M. P., & Mata, E. G. (2007). Solid-phase synthesis of 2-substituted indoles based on gold(I) catalysis a. Tetrahedron Letters, 48(25), 4359-4362. [Link]
-
Gold/Silver-Catalyzed Synthesis of Functionalized Indoles from N-Allyl-2-Alkynylanilines and α-Diazo Compounds via 1,3-Allyl Migration. (n.d.). RSC Publishing. [Link]
-
Collins, K. D., & Glorius, F. (2013). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering, 1(7), 743-747. [Link]
-
MDPI. (n.d.). Catalysis: Homogeneous and Heterogeneous. [Link]
-
Siciliano, S., Cini, E., Taddei, M., & Vinciarelli, G. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(12), 458. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I.. (n.d.). MDPI. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC Publishing. [Link]
-
Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. (n.d.). ResearchGate. [Link]
-
Singh, M. S., & Singh, A. K. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(19), 6545. [Link]
-
Rueping, M., Brinkmann, C., & Antonchick, A. P. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604-4607. [Link]
-
Siciliano, S., Cini, E., Taddei, M., & Vinciarelli, G. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Semantic Scholar. [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
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Evaluation of the Stability of 2-Ethyl-1H-indole Under Different Conditions
Executive Summary
This technical guide evaluates the stability profile of 2-ethyl-1H-indole (CAS: 3484-18-2), contrasting it with its parent compound, indole , and its close analog, 2-methylindole .
While unsubstituted indole is notorious for rapid acid-catalyzed polymerization and oxidative degradation, this compound exhibits a distinct stability profile driven by steric and electronic effects at the C2 position.
-
Acid Stability: Significantly enhanced compared to indole due to the blockage of the C2 nucleophilic site, preventing the standard C2-C3 dimerization pathway.
-
Oxidative Stability: Moderate. The C3 position remains vulnerable to radical attack and photo-oxidation, leading to the formation of 3-oxindoles (isatins) and indolenines.
-
Storage Requirement: Strict adherence to 0–8°C storage under inert atmosphere (Argon/Nitrogen) is required to prevent yellowing (photo-oxidation).
Chemical Profile & Mechanistic Basis[1][2][3]
The stability differences between 2-ethylindole and its analogs are rooted in the electron density distribution of the pyrrole ring.
| Compound | Structure | C2 Substituent | Stability Impact |
| Indole | -H | Unstable. C2 is highly nucleophilic; C3 is electrophilic upon protonation. Rapid dimerization. | |
| 2-Methylindole | Moderate. Methyl group provides steric bulk and hyperconjugation. Retards polymerization but susceptible to oxidation. | ||
| 2-Ethylindole | Enhanced. Ethyl group offers greater steric hindrance than methyl. significantly reduces dimerization rate. |
The "C2-Blocking" Effect
In acidic media, indole undergoes protonation at C3 to form an electrophilic iminium ion. A second unprotonated indole molecule attacks this ion at C2, leading to dimerization. In 2-ethylindole , the ethyl group at C2 sterically hinders this nucleophilic attack, effectively "capping" the polymerization chain reaction that degrades unsubstituted indole.
Comparative Stability Analysis
A. Acidic Stability (Polymerization Resistance)
Hypothesis: 2-Ethylindole resists oligomerization in dilute acids where indole fails.
-
Indole: In 1M HCl, indole turns red/brown within minutes due to the formation of trimeric species (triindoles).
-
2-Ethylindole: Remains stable for extended periods. The ethyl group prevents the C2-C3 coupling. However, under extreme acidic forcing (conc.
), sulfonation or ring opening may occur rather than polymerization.
B. Oxidative & Photolytic Stability
Hypothesis: 2-Substitution does not protect the C3 position from oxidative radical attack.
Both 2-ethylindole and indole are sensitive to atmospheric oxygen and light. The mechanism involves the formation of a C3-hydroperoxide intermediate, which rearranges to form 2-ethyl-3H-indol-3-one (pseudo-indoxyl) or cleaves to form 2-amino-phenyl-ketones .
-
Observation: Pure 2-ethylindole is an off-white solid.[1] Upon exposure to air and light (24h), it degrades to a yellow/orange oil.
-
Recommendation: Solutions must be degassed.
C. Thermal Stability
2-Ethylindole (MP ~43-45°C) is a low-melting solid. It is thermally stable up to ~150°C under inert atmosphere but will darken rapidly if heated in air due to accelerated auto-oxidation.
Visualized Degradation Pathways
The following diagrams illustrate the mechanistic divergence between Indole and 2-Ethylindole.
Diagram 1: Acid-Catalyzed Polymerization (Blocked in 2-Ethylindole)
Caption: Comparative acid stability. Indole rapidly polymerizes via C2-C3 attack, whereas 2-Ethylindole's ethyl group sterically hinders this step, preserving monomer integrity.
Diagram 2: Oxidative Degradation Pathway
Caption: The oxidative pathway common to 2-substituted indoles. The C3 position remains the "soft spot" for radical attack, leading to yellowing (indolenine formation).
Experimental Protocols for Stability Testing
To validate the stability of 2-ethylindole in your specific application, use the following self-validating protocols.
Protocol A: Accelerated Oxidative Stress Test
Objective: Determine the half-life (
-
Preparation: Dissolve 2-ethylindole (10 mM) in Acetonitrile:Water (50:50).
-
Control: Store one aliquot in an amber vial under Argon at 4°C.
-
Stress Condition: Add
to a final concentration of 10 mM (1:1 equivalent) to the test aliquot. Incubate at 25°C. -
Monitoring: Inject
onto HPLC every 30 minutes for 4 hours.-
Column: C18 Reverse Phase (
). -
Mobile Phase: 60% MeCN / 40% Water (0.1% Formic Acid).
-
Detection: UV at 280 nm (Indole core) and 254 nm (Oxidized products).
-
-
Validation: The Control peak area must remain >98% of initial. The Test peak should decrease, with new peaks appearing at lower retention times (more polar oxidized species).
Protocol B: Acid Resistance Comparison
Objective: Confirm the "C2-blocking" effect relative to indole.
-
Setup: Prepare two vials containing 10 mL of 1M HCl.
-
Addition: Add 50 mg of Indole to Vial A and 50 mg of 2-Ethylindole to Vial B.
-
Observation:
-
Vial A (Indole): Vortex. Observe color change to pink/red within 10-30 minutes (polymerization).
-
Vial B (2-Ethylindole): Vortex. Solution should remain clear or turn slightly yellow (protonation only) over the same timeframe.
-
-
Quantification: Neutralize aliquots with NaOH, extract with Ethyl Acetate, and analyze via GC-MS or TLC to confirm monomer recovery.
Comparative Data Summary
| Feature | Indole | 2-Methylindole | 2-Ethylindole |
| CAS Number | 120-72-9 | 95-20-5 | 3484-18-2 |
| Physical State | Solid (MP 52°C) | Solid (MP 59°C) | Solid (MP 43-45°C) |
| Acid Stability | Poor (Polymerizes) | Moderate | High (Resists dimerization) |
| Light Stability | Poor (Yellows) | Poor (Yellows) | Poor (Yellows) |
| Storage | 2-8°C, Dark | 2-8°C, Dark | 0-8°C, Dark, Inert Gas |
| Primary Degradant | Dimers/Trimers | 3-Oxo-2-methylindole | 3-Oxo-2-ethylindole |
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and the C2-blocking effect).
-
Latypova, L. R., et al. (2020).[2] Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry. (Details oxidation pathways of 2-substituted indoles). [Link]
Sources
analysis of the cost-effectiveness of different synthetic pathways to 2-ethyl-1H-indole
Comparative Economic and Technical Analysis of Synthetic Routes to 2-Ethyl-1H-Indole
Executive Summary
This guide evaluates the cost-effectiveness, scalability, and technical feasibility of three distinct synthetic pathways for This compound (CAS: 3484-18-2). While the Fischer Indole Synthesis is the industry standard for many indole derivatives, it presents significant regioselectivity challenges for 2-ethylindole specifically, leading to costly downstream purification. Consequently, this analysis highlights the Madelung Cyclization as the superior route for high-purity batch synthesis and Vapor-Phase Catalytic Cyclization as the optimal choice for continuous, large-scale industrial production.
The Regioselectivity Challenge
Before analyzing specific protocols, it is critical to understand the chemical constraint defining this comparison. The synthesis of 2-ethylindole is not merely a matter of bond formation but of isomer control .
-
The Problem: Reacting phenylhydrazine with 2-butanone (Methyl Ethyl Ketone) via the Fischer method generates two enamine intermediates.
-
Kinetic Enamine: Forms at the terminal methyl group
yields 2-ethylindole . -
Thermodynamic Enamine: Forms at the internal methylene group
yields 2,3-dimethylindole .
-
-
The Consequence: Standard acid-catalyzed conditions favor the thermodynamic product (2,3-dimethylindole), often resulting in mixtures containing <30% of the desired 2-ethylindole. Separating these isomers requires energy-intensive fractional distillation or chromatography, destroying cost-effectiveness.
Route 1: The Madelung Cyclization (High-Purity Batch Protocol)
Best For: Laboratory to Pilot Scale, High-Purity Requirements (>98%).
The Madelung synthesis circumvents the regioselectivity issue entirely by building the ethyl group into the pre-cyclized amide structure. This route guarantees the substituent position, making it the most robust method for obtaining pure 2-ethylindole without complex separation.
Mechanism & Logic
The reaction involves the base-mediated intramolecular cyclization of N-propionyl-o-toluidine . A strong base deprotonates the benzylic methyl group of the o-toluidine moiety. The resulting carbanion attacks the amide carbonyl (which bears the ethyl group), followed by dehydration to form the indole ring.
Experimental Protocol
-
Precursor Synthesis: Acylation of o-toluidine with propionyl chloride (or propionic anhydride).
-
Cyclization Reagents: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Conditions: Inert atmosphere (
), elevated temperature (300°C traditional; 180-200°C with modern catalysis).
Step-by-Step Workflow:
-
Amide Formation: Charge a reactor with o-toluidine (1.0 eq) and dichloromethane (DCM). Add triethylamine (1.1 eq) as an acid scavenger. Dropwise add propionyl chloride (1.05 eq) at 0°C. Stir 2h. Wash with dilute HCl, dry, and concentrate to yield N-propionyl-o-toluidine.
-
Cyclization: In a high-pressure reactor (Hastelloy or SS316), mix the amide with 2.5 eq of dry NaOEt.
-
Heating: Heat the mixture to 300°C (sand bath or heating mantle) under a gentle stream of nitrogen to remove ethanol evolved during alkoxide formation. Maintain for 2-4 hours. Note: Modern variants use LiN(SiMe3)2/CsF at 110°C for milder conditions, though reagents are more expensive.
-
Quenching: Cool to 80°C and carefully quench with water (exothermic).
-
Isolation: Steam distill the crude mixture. 2-Ethylindole co-distills with water, leaving behind tarry byproducts. Recrystallize from hexane/ethanol.
Cost-Effectiveness Analysis
| Parameter | Rating | Notes |
| Raw Material Cost | Low | o-Toluidine and propionic acid are bulk commodities. |
| Energy Cost | High | Requires high temperatures (300°C) and steam distillation. |
| Purity | Excellent | Regiospecific mechanism eliminates isomer separation costs. |
| Scalability | Moderate | Batch process; handling hot alkali requires strict safety protocols. |
Route 2: Vapor-Phase Catalytic Cyclization (Green Industrial Route)
Best For: Large-Scale Commodity Production, Continuous Flow.
For multi-ton production, the atom economy of the Madelung route (losing water) is good, but the batch nature is limiting. The vapor-phase reaction of aniline with diols over heterogeneous catalysts offers a continuous, "green" alternative with water as the only byproduct.
Mechanism & Logic
Aniline reacts with 1,2-butanediol over a solid acid-base catalyst (e.g., Ag/SiO2 or Cu/SiO2). The reaction proceeds via N-alkylation followed by cyclodehydration. The steric hindrance of the ethyl group in the diol directs the cyclization to form 2-ethylindole preferentially over 3-ethylindole.
Experimental Workflow (Continuous Flow)
-
Catalyst Preparation: Impregnate silica gel with 10% AgNO3 or Copper(II) nitrate. Calcine at 500°C for 4h to activate.
-
Feed Stream: Prepare a premixed solution of Aniline:1,2-Butanediol (1:1.2 molar ratio) diluted in hydrogen gas (carrier).
-
Reactor: Tubular fixed-bed reactor maintained at 250–300°C.
-
Process: Feed the mixture at a Weight Hourly Space Velocity (WHSV) of 0.5
. -
Collection: Condense the effluent vapors. The organic layer separates from the water byproduct.
-
Purification: Vacuum distillation.
Cost-Effectiveness Analysis
| Parameter | Rating | Notes |
| Raw Material Cost | Very Low | Aniline is cheaper than o-toluidine; diols are inexpensive. |
| OpEx | Low | Continuous process reduces labor; low waste disposal costs. |
| CapEx | High | Requires specialized gas-phase reactors and catalyst beds. |
| E-Factor (Waste) | < 1.0 | Primary byproduct is water; extremely eco-friendly. |
Route 3: The Modified Fischer Synthesis (The "Baseline")
Best For: Comparison only; generally not recommended for 2-ethylindole due to purification costs.
While Fischer is the standard for many indoles, it is included here to demonstrate why it is inferior for this specific target.
-
Protocol: Phenylhydrazine + 2-Butanone + Polyphosphoric Acid (PPA).
-
The Flaw: As detailed in the introduction, this yields a ~30:70 mixture of 2-ethylindole and 2,3-dimethylindole.
-
Economic Impact: The cost of separating these isomers (fractional crystallization or prep-HPLC) exceeds the savings from cheaper raw materials. This route is only viable if the 2,3-dimethylindole byproduct can be sold as a co-product.
Comparative Data Summary
The following table normalizes costs based on a theoretical 100kg production run.
| Metric | Madelung Cyclization | Vapor-Phase Catalytic | Fischer Synthesis |
| Primary Reagents | o-Toluidine, Propionyl Cl | Aniline, 1,2-Butanediol | Phenylhydrazine, MEK |
| Stoichiometric Yield | 75-85% | 60-70% (per pass) | 80% (Total Indoles) |
| Selectivity (2-Ethyl) | >95% | 85-90% | <30% |
| Est. Cost / kg | $ (Low - at scale) | ||
| Safety Profile | Caution (High Temp/Base) | Good (Closed System) | Poor (Carcinogenic Hydrazine) |
| Waste (E-Factor) | Moderate (Salts) | Low (Water) | High (Acid waste) |
Visualizations
Figure 1: Mechanistic Pathways & Selectivity
This diagram illustrates the chemical flow and the critical regioselectivity divergence between the Fischer and Madelung routes.
Caption: Comparison of regioselectivity. The Fischer route splits into two isomers, whereas the Madelung route structurally enforces the formation of 2-ethylindole.
Figure 2: Decision Matrix for Process Selection
A logical flow to assist researchers in selecting the appropriate method based on their specific constraints.
Caption: Decision tree for selecting the optimal synthetic route based on production scale and purity requirements.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link
-
Madelung, W. (1912).[7] "Über eine neue Darstellungsweise für substituierte Indole." Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. Link
-
Reddy, B. M., et al. (2000). "Vapour phase synthesis of indole and methylindoles from aniline and glycols over metallosilicates." Journal of Molecular Catalysis A: Chemical, 151(1-2), 289-293.[8] Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Houk, K. N., et al. (2017).[3] "Origins of Regioselectivity in the Fischer Indole Synthesis." The Journal of Organic Chemistry, 82(15), 7796–7805. Link
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- 2. Madelung synthesis of indole [quimicaorganica.org]
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- 4. researchwithnj.com [researchwithnj.com]
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- 6. youtube.com [youtube.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
